molecular formula C9H8BrClO3 B1604443 Methyl 5-bromo-4-chloro-2-methoxybenzoate CAS No. 951885-11-3

Methyl 5-bromo-4-chloro-2-methoxybenzoate

Cat. No.: B1604443
CAS No.: 951885-11-3
M. Wt: 279.51 g/mol
InChI Key: PEPILDJCUDNKGU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H8BrClO3 and its molecular weight is 279.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-4-chloro-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4-chloro-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPILDJCUDNKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650067
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-11-3
Record name Methyl 5-bromo-4-chloro-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics. Its unique substitution pattern on the aromatic ring provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers an in-depth exploration of a reliable and regioselective pathway for the synthesis of this important intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and present the information in a clear, accessible format.

Strategic Approach to Synthesis

The synthesis of methyl 5-bromo-4-chloro-2-methoxybenzoate is best approached through a two-step process commencing with a commercially available and strategically substituted starting material: 4-chloro-2-methoxybenzoic acid. This pathway is advantageous due to its logical progression and the high degree of regioselectivity that can be achieved in the key bromination step. The subsequent esterification is a classic and high-yielding transformation.

The overall synthetic transformation is as follows:

Synthesis_Pathway 4-chloro-2-methoxybenzoic_acid 4-chloro-2-methoxybenzoic acid Bromination Regioselective Bromination 4-chloro-2-methoxybenzoic_acid->Bromination 5-bromo-4-chloro-2-methoxybenzoic_acid 5-bromo-4-chloro-2-methoxybenzoic acid Bromination->5-bromo-4-chloro-2-methoxybenzoic_acid Esterification Fischer Esterification 5-bromo-4-chloro-2-methoxybenzoic_acid->Esterification Target_Molecule Methyl 5-bromo-4-chloro-2-methoxybenzoate Esterification->Target_Molecule

Caption: Overall synthetic workflow.

Part 1: Regioselective Bromination of 4-chloro-2-methoxybenzoic acid

The critical step in this synthesis is the selective introduction of a bromine atom at the C-5 position of the benzene ring. This is an example of electrophilic aromatic substitution, and the regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

Mechanistic Rationale for Regioselectivity

The three substituents on the starting material—the methoxy (-OCH₃) group, the chloro (-Cl) group, and the carboxylic acid (-COOH) group—exert competing or reinforcing directing effects.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

  • Chloro Group (-Cl): Halogens are deactivating yet ortho, para-directing.[2] Their inductive electron withdrawal deactivates the ring, but their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.[3]

In 4-chloro-2-methoxybenzoic acid, the positions ortho and para to the strongly activating methoxy group are C-3 and C-5 (the C-6 position is sterically hindered). The chloro group also directs to the ortho and para positions (C-3 and C-5). The carboxylic acid group directs to the meta positions (C-3 and C-5). Therefore, the directing effects of all three substituents converge on the C-3 and C-5 positions, with a strong preference for the C-5 position due to the powerful para-directing effect of the methoxy group and the meta-directing effect of the carboxylic acid. This alignment of directing effects allows for a highly regioselective bromination at the C-5 position.

Experimental Protocol: Bromination

This protocol describes the bromination of 4-chloro-2-methoxybenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-chloro-2-methoxybenzoic acid186.5910.0 g0.0536
N-bromosuccinimide (NBS)177.9810.5 g0.0590
Acetic Acid (glacial)60.05100 mL-
Sodium thiosulfate158.11--
Sodium bicarbonate84.01--
Deionized water18.02--
Ethyl acetate88.11--
Anhydrous sodium sulfate142.04--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-chloro-2-methoxybenzoic acid in 100 mL of glacial acetic acid.

  • To the stirred solution, add 10.5 g of N-bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water.

  • Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

  • The white precipitate of 5-bromo-4-chloro-2-methoxybenzoic acid is collected by vacuum filtration.

  • Wash the solid with copious amounts of deionized water to remove acetic acid and succinimide.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Part 2: Fischer Esterification of 5-bromo-4-chloro-2-methoxybenzoic acid

With the desired substituted benzoic acid in hand, the final step is its conversion to the corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4]

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through the following key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack of the methanol on the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, a large excess of the alcohol (methanol in this case) is typically used.[2]

Experimental Protocol: Esterification

This protocol details the synthesis of methyl 5-bromo-4-chloro-2-methoxybenzoate via Fischer esterification.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-bromo-4-chloro-2-methoxybenzoic acid265.4810.0 g0.0377
Methanol (anhydrous)32.04150 mL-
Sulfuric acid (concentrated)98.082 mL-
Saturated sodium bicarbonate solution---
Brine (saturated NaCl solution)---
Diethyl ether74.12--
Anhydrous magnesium sulfate120.37--

Procedure:

  • Suspend 10.0 g of 5-bromo-4-chloro-2-methoxybenzoic acid in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add 2 mL of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, methyl 5-bromo-4-chloro-2-methoxybenzoate, can be purified by recrystallization from a suitable solvent such as hexanes or by column chromatography on silica gel. A typical yield is in the range of 90-98%.

Summary of Synthesis Pathway

Detailed_Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification Start 4-chloro-2-methoxybenzoic acid Reagents1 N-bromosuccinimide (NBS) Glacial Acetic Acid Start->Reagents1 Add Reaction1 Stir at RT, 12-18h Reagents1->Reaction1 React Workup1 1. Quench with H₂O & Na₂S₂O₃ 2. Filter 3. Recrystallize Reaction1->Workup1 Process Intermediate 5-bromo-4-chloro-2-methoxybenzoic acid Workup1->Intermediate Yields Reagents2 Methanol (excess) Conc. H₂SO₄ (cat.) Intermediate->Reagents2 Add Reaction2 Reflux, 4-6h Reagents2->Reaction2 React Workup2 1. Evaporate MeOH 2. Liquid-liquid extraction 3. Purify Reaction2->Workup2 Process Product Methyl 5-bromo-4-chloro-2-methoxybenzoate Workup2->Product Yields

Caption: Detailed experimental workflow.

Conclusion

The synthesis of methyl 5-bromo-4-chloro-2-methoxybenzoate can be efficiently achieved in two high-yielding steps from 4-chloro-2-methoxybenzoic acid. The key to this successful synthesis lies in the understanding and application of the principles of electrophilic aromatic substitution to achieve the desired regioselective bromination. The subsequent Fischer esterification is a robust and reliable method for the final conversion. This guide provides a comprehensive and practical framework for the laboratory-scale synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective, orally bioavailable inhibitor of the B-raf (BRAF) protein kinase.[1][2] It has emerged as a critical therapeutic agent in the management of cancers harboring activating BRAF mutations, most notably in metastatic melanoma.[3][4][5] This guide provides a comprehensive technical overview of Dabrafenib, including its physicochemical properties, mechanism of action, and practical guidance for its use in a research setting.

Physicochemical Properties and Formulation

Dabrafenib is a white to slightly colored solid.[4] For research purposes, it is typically supplied as a lyophilized powder and can be reconstituted in solvents such as DMSO and ethanol.[6] The mesylate salt of Dabrafenib is often used in pharmaceutical formulations.[4][7]

PropertyValueSource
CAS Number 1195765-45-7 (free base)[8]
Molecular Formula C23H20F3N5O2S2[6]
Molecular Weight 519.6 g/mol [6]
Solubility Soluble in DMSO (up to 30 mg/ml with warming) and Ethanol (up to 1 mg/ml with warming).[6][9] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[4][8][4][6][8][9]
Storage Store lyophilized powder at -20°C, desiccated. Once in solution, store at -20°C and use within 3 months.[6][6]

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib is a highly selective ATP-competitive inhibitor of RAF kinases.[10] Its primary therapeutic effect is derived from its potent inhibition of mutated forms of the BRAF protein, particularly the V600E mutation, which is prevalent in a significant portion of melanomas.[3] The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, resulting in hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][3] This aberrant signaling drives uncontrolled cell proliferation and survival.

Dabrafenib selectively binds to and inhibits the activity of mutant BRAF, thereby blocking the phosphorylation of MEK and subsequently ERK.[10][11] This leads to an arrest of the cell cycle in the G1 phase and ultimately inhibits the proliferation of tumor cells that carry the BRAF mutation.[11] Dabrafenib exhibits significantly less activity against wild-type BRAF and other kinases, underscoring its targeted therapeutic profile.[6][12]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant Activates MEK MEK BRAF_mutant->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Dabrafenib inhibits the constitutively active mutant BRAF, blocking the MAPK/ERK signaling pathway.

In Vitro and In Vivo Activity

Dabrafenib has demonstrated potent inhibitory activity in both enzymatic and cellular assays.[12] It effectively inhibits the proliferation of melanoma cell lines harboring the BRAF V600E mutation with IC50 values in the low nanomolar range.[12] In contrast, it shows minimal effect on cells with wild-type BRAF.[12]

In vivo studies using mouse xenograft models with human melanoma tumors expressing BRAF V600E have shown that oral administration of Dabrafenib leads to a dose-dependent reduction in tumor growth.[12][13] Notably, at higher doses, complete tumor regression has been observed in a significant percentage of treated animals.[12] Furthermore, Dabrafenib has been shown to reduce the levels of phosphorylated ERK (pERK) in tumor tissues in a dose-dependent manner, confirming its mechanism of action in a preclinical setting.[12]

Experimental Protocols

Preparation of Dabrafenib Stock Solution

Objective: To prepare a high-concentration stock solution of Dabrafenib for in vitro experiments.

Materials:

  • Dabrafenib (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the lyophilized Dabrafenib powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution, reconstitute 5 mg of Dabrafenib powder in 962 µl of DMSO.[6]

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.[6][9]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.[6]

  • Store the aliquots at -20°C for up to 3 months.[6]

In Vitro Cell Proliferation Assay

Objective: To determine the effect of Dabrafenib on the proliferation of cancer cell lines.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375, SK-MEL-28)

  • Wild-type BRAF cancer cell line (as a negative control)

  • Complete cell culture medium

  • Dabrafenib stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of Dabrafenib in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Remove the old medium from the wells and add the medium containing the different concentrations of Dabrafenib. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of Dabrafenib A->B C Treat cells with Dabrafenib B->C D Incubate for 72 hours C->D E Add cell proliferation reagent D->E F Measure absorbance E->F G Calculate IC50 F->G

Sources

Structure elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the principles and methodologies applied to the structure elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate, a substituted aromatic ester. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, explaining the rationale behind experimental choices and the logic of data interpretation.

Introduction to Methyl 5-bromo-4-chloro-2-methoxybenzoate

Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) is a halogenated aromatic compound. Its structure, featuring a benzene ring with multiple substituents, presents a unique analytical challenge. The precise arrangement of the bromo, chloro, methoxy, and methyl ester groups on the aromatic ring is critical to its chemical properties and potential applications. This guide will walk through a systematic approach to confirming its structure, from synthesis considerations to a multi-technique analytical workflow.

Synthesis and Structural Hypothesis

A plausible synthetic route for Methyl 5-bromo-4-chloro-2-methoxybenzoate involves the esterification of the corresponding benzoic acid, which can be prepared through electrophilic halogenation of a substituted benzoic acid precursor. Understanding the synthesis is crucial as it informs the expected structure and potential isomeric impurities that may need to be differentiated during analysis.

A likely precursor for this synthesis is methyl 2-methoxybenzoate. The methoxy group is an ortho-, para- director. Halogenation of this precursor would likely lead to a mixture of products. A more controlled synthesis might involve starting with a pre-halogenated precursor to ensure the correct substitution pattern. For example, starting with 4-chloro-2-methoxybenzoic acid, followed by bromination and then esterification, would be a logical synthetic pathway.

Proposed Synthesis Workflow:

A Methyl 2-methoxybenzoate B Chlorination A->B e.g., Cl2, Lewis Acid C Methyl 4-chloro-2-methoxybenzoate B->C D Bromination C->D e.g., Br2, Lewis Acid E Methyl 5-bromo-4-chloro-2-methoxybenzoate D->E

Caption: Proposed synthetic workflow for Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Spectroscopic Analysis for Structure Confirmation

A combination of spectroscopic techniques is essential for the complete structure elucidation of an organic molecule. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Methyl 5-bromo-4-chloro-2-methoxybenzoate (C₉H₈BrClO₃), the expected molecular weight can be calculated.

Expected Molecular Ion Peaks:

Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

IonExpected m/z (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl)Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁸¹Br, ³⁵Cl)Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁷Cl)Expected m/z (for ¹²C, ¹H, ¹⁶O, ⁸¹Br, ³⁷Cl)
[M]⁺277.94---
[M+2]⁺-279.94279.94-
[M+4]⁺---281.94
Note: The exact mass will depend on the specific isotopes present.

Fragmentation Pattern:

Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the halogen atoms.

Experimental Protocol for Mass Spectrometry:

A standard protocol for obtaining a mass spectrum would involve:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) for volatile compounds or LC-MS (Liquid Chromatography-Mass Spectrometry) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the molecular ion and its fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
C-H (in -OCH₃ and -COOCH₃)Stretch2950-2850
Ester C=OStretch~1730-1715
Aromatic C=CStretch~1600-1450
C-O (ester and ether)Stretch~1300-1000
C-ClStretch~800-600
C-BrStretch~600-500

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For Methyl 5-bromo-4-chloro-2-methoxybenzoate, we expect to see signals for the aromatic protons and the protons of the two methyl groups.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (2H): There are two protons on the aromatic ring. Their chemical shifts will be influenced by the surrounding substituents. We would expect two singlets in the aromatic region (likely between δ 7.0 and 8.0 ppm). The proton at position 3 will be deshielded by the adjacent ester group, while the proton at position 6 will also be in a distinct chemical environment.

  • Methoxy Protons (-OCH₃, 3H): A singlet, typically around δ 3.8-4.0 ppm.

  • Methyl Ester Protons (-COOCH₃, 3H): A singlet, typically around δ 3.9-4.1 ppm.

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbons attached to the electronegative oxygen, bromine, and chlorine atoms will have characteristic chemical shifts.

  • Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.

  • Methyl Ester Carbon (-COOCH₃): Expected around δ 50-55 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm connectivity.

NMR Data Interpretation Workflow:

A Acquire 1H and 13C NMR Spectra B Analyze Chemical Shifts A->B C Analyze Integration A->C D Analyze Splitting Patterns A->D E Propose Proton and Carbon Assignments B->E C->E D->E F Perform 2D NMR (COSY, HSQC, HMBC) E->F G Confirm Connectivity and Finalize Structure F->G

Caption: Workflow for NMR data interpretation.

Data Integration and Final Structure Confirmation

The definitive structure of Methyl 5-bromo-4-chloro-2-methoxybenzoate is established by integrating the data from all analytical techniques.

  • MS confirms the molecular weight and elemental formula.

  • IR identifies the key functional groups (ester, ether, aromatic ring).

  • ¹H and ¹³C NMR provide the precise connectivity of the atoms.

In the absence of a crystal structure, which would provide the most definitive proof of structure, the combination of these spectroscopic methods provides a very high degree of confidence in the elucidated structure.

Conclusion

The structure elucidation of Methyl 5-bromo-4-chloro-2-methoxybenzoate is a systematic process that relies on a suite of modern analytical techniques. By carefully considering the synthetic pathway and meticulously interpreting the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a confident structural assignment can be made. This guide outlines a robust and scientifically sound approach for researchers and professionals in the field of chemistry.

References

While specific experimental data for Methyl 5-bromo-4-chloro-2-methoxybenzoate is not widely published in peer-reviewed literature, the principles of spectroscopic interpretation are well-established. The following references provide a strong foundation for the techniques described.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3). As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural characteristics is paramount. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a reliable, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers, enabling them to anticipate spectral features, guide experimental design, and facilitate the structural verification of this and related compounds.

Introduction: The Challenge of an Uncharacterized Molecule

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules. The precise arrangement of its functional groups—a bromine atom, a chlorine atom, a methoxy group, and a methyl ester on a benzene ring—creates a unique electronic environment that will be reflected in its spectroscopic signatures.

Currently, a significant challenge for researchers working with this compound is the lack of published, experimentally-verified spectroscopic data. This guide addresses this gap by providing a robust, predicted dataset. Our approach is grounded in the fundamental principles of spectroscopy and a comparative analysis of structurally related compounds for which experimental data is available. By dissecting the expected influence of each substituent on the overall spectroscopic profile, we can construct a highly informative and scientifically sound predictive analysis.

Predicted Spectroscopic Data: A Summary

The following table summarizes the predicted spectroscopic data for Methyl 5-bromo-4-chloro-2-methoxybenzoate. The subsequent sections will provide a detailed rationale for these predictions.

Spectroscopic Technique Predicted Data
¹H NMR (500 MHz, CDCl₃) δ ~7.90 ppm (s, 1H, Ar-H), δ ~7.05 ppm (s, 1H, Ar-H), δ ~3.90 ppm (s, 3H, OCH₃), δ ~3.85 ppm (s, 3H, COOCH₃)
¹³C NMR (125 MHz, CDCl₃) δ ~165 ppm (C=O), δ ~158 ppm (C-OCH₃), δ ~135 ppm (C-Br), δ ~132 ppm (C-Cl), δ ~118 ppm (C-H), δ ~115 ppm (C-H), δ ~112 ppm (C-COOCH₃), δ ~56 ppm (OCH₃), δ ~53 ppm (COOCH₃)
IR Spectroscopy (ATR) ~3000-2850 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1600, ~1480 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ester/ether), ~1050 cm⁻¹ (C-O stretch, ether), ~800-600 cm⁻¹ (C-Cl, C-Br stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 294, 296, 298 (with characteristic isotopic pattern for Br and Cl). Key Fragments: m/z 263/265/267 ([M-OCH₃]⁺), m/z 235/237/239 ([M-COOCH₃]⁺), m/z 184/186 ([M-Br-CO]⁺), m/z 156/158 ([M-Br-CO-CO]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons and two methyl groups, each in a distinct chemical environment.

  • Aromatic Protons (δ ~7.05 and ~7.90 ppm):

    • The proton at the C6 position is expected to be the most downfield (~7.90 ppm) due to the deshielding effect of the adjacent ester group and the para-relationship to the electron-withdrawing chlorine atom.

    • The proton at the C3 position is anticipated to be more upfield (~7.05 ppm) as it is ortho to the electron-donating methoxy group.

    • Due to the substitution pattern, no significant proton-proton coupling is expected between these two aromatic protons, leading to two singlets.

  • Methoxy and Ester Methyl Protons (δ ~3.90 and ~3.85 ppm):

    • The protons of the methoxy group attached to the ring (C2-OCH₃) and the methyl ester group (-COOCH₃) are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range for such functional groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will be the most downfield signal, as is characteristic.

  • Aromatic Carbons (δ ~112-158 ppm): The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the methoxy group (C2) will be significantly downfield (~158 ppm). The carbons bearing the halogens (C4 and C5) will also be downfield. The protonated carbons (C3 and C6) and the carbon attached to the ester group (C1) will have shifts determined by the combined electronic effects of all substituents.

  • Methyl Carbons (δ ~53 and ~56 ppm): The carbons of the two methyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule. The predicted IR spectrum for Methyl 5-bromo-4-chloro-2-methoxybenzoate is based on characteristic group frequencies from IR correlation tables.[1][2]

  • C-H Stretching (~3000-2850 cm⁻¹): These absorptions arise from the methyl and aromatic C-H bonds.

  • C=O Stretching (~1730 cm⁻¹): A strong, sharp peak is expected in this region, characteristic of the ester carbonyl group.

  • C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are due to the vibrations of the aromatic ring.

  • C-O Stretching (~1250, ~1050 cm⁻¹): Two distinct C-O stretching bands are anticipated, one for the ester and one for the aryl ether linkage.

  • C-X Stretching (~800-600 cm⁻¹): The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[3][4]

  • Molecular Ion (M⁺): The molecular ion peak is expected to appear as a cluster at m/z 294, 296, and 298. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical ([M-OCH₃]⁺): Alpha-cleavage of the ester can lead to the loss of the -OCH₃ group, resulting in a fragment at m/z 263/265/267.[5]

    • Loss of the carbomethoxy radical ([M-COOCH₃]⁺): Cleavage of the bond between the aromatic ring and the ester group would give a fragment at m/z 235/237/239.

    • Subsequent losses of CO and other small fragments from these initial ions will lead to other peaks in the spectrum.

G M Molecular Ion (M+) m/z 294/296/298 F1 [M-OCH3]+ m/z 263/265/267 M->F1 - •OCH3 F2 [M-COOCH3]+ m/z 235/237/239 M->F2 - •COOCH3

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). For a pure solid, direct infusion is often suitable.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The spectrum is recorded over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like Methyl 5-bromo-4-chloro-2-methoxybenzoate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Compound Purify Purify (e.g., Crystallization, Chromatography) Synthesis->Purify MS Mass Spectrometry (MS) Purify->MS Determine MW & Formula IR Infrared (IR) Spectroscopy Purify->IR Identify Functional Groups NMR NMR Spectroscopy (1H, 13C) Purify->NMR Elucidate C-H Framework Interpret Correlate Data & Propose Structure MS->Interpret IR->Interpret NMR->Interpret Compare Compare with Predicted Data Interpret->Compare Final Structure Confirmed Compare->Final

Conclusion

While experimental data remains the gold standard, this in-depth guide provides a robust and scientifically-grounded prediction of the NMR, IR, and MS spectra of Methyl 5-bromo-4-chloro-2-methoxybenzoate. The detailed analysis of expected chemical shifts, vibrational frequencies, and fragmentation patterns offers valuable insights for researchers. The provided experimental protocols serve as a practical guide for those who will synthesize and characterize this compound, enabling a more efficient and targeted approach to structural verification. This document underscores the power of predictive spectroscopy in modern chemical research, providing a critical starting point for the exploration of novel chemical entities.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link][1]

  • Colorado State University. CASCADE - ChemicAl Shift CAlculation with DEep learning. [Link]

  • PROSPRE. ¹H NMR Predictor. [Link]

  • CASPRE. ¹³C NMR Predictor. [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link][3]

  • Scribd. IR Correlation Table. [Link][2]

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link][6][7]

  • NMRDB.org. Predict ¹³C carbon NMR spectra. [Link][8]

  • ACD/Labs. NMR Prediction. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link][4]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link][5]

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Solubility Profile of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Professional

Abstract

Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) is a substituted aromatic compound with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, and formulation development. This guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its molecular structure and delineates a rigorous, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require precise and reliable solubility data to advance their work.

The Causality of Solubility: A Molecular Structure Perspective

The solubility of a compound is not a random phenomenon; it is dictated by the intricate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1] An analysis of the structure of methyl 5-bromo-4-chloro-2-methoxybenzoate allows us to predict its behavior in a range of solvent environments.

Molecular Structure Deconstruction:

  • Aromatic Benzene Ring: The core benzene ring is inherently nonpolar and contributes to van der Waals interactions (specifically, London dispersion forces). This feature suggests a potential for solubility in aromatic solvents like toluene.

  • Methyl Ester Group (-COOCH₃): This is a key polar functional group. The carbonyl (C=O) and ether (-O-CH₃) linkages create a significant dipole moment. The oxygen atoms can act as hydrogen bond acceptors, allowing for interaction with protic solvents.

  • Methoxy Group (-OCH₃): As an ether, this group adds moderate polarity and is also a hydrogen bond acceptor.

  • Halogen Substituents (-Br and -Cl): The bromine and chlorine atoms are electronegative, inducing dipoles and thus increasing the overall polarity of the molecule. They also increase the molecular weight and polarizability, enhancing dispersion forces.

Predicted Solubility Profile:

Based on this structural analysis, methyl 5-bromo-4-chloro-2-methoxybenzoate can be classified as a moderately polar molecule . It lacks a hydrogen bond donor (like an -OH or -NH group), which is a critical characteristic. Therefore, its solubility is predicted as follows:

  • High Solubility: Expected in moderately polar and polar aprotic solvents where dipole-dipole interactions are the dominant solvation force. Examples include acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While the compound can accept hydrogen bonds, it cannot donate them, which may slightly limit its ability to fully integrate into the solvent's hydrogen-bonding network. Solubility in aromatic solvents like toluene is also expected to be moderate, driven by interactions with the benzene ring.

  • Low to Negligible Solubility: Predicted in highly nonpolar (aliphatic) solvents like hexane and cyclohexane, as there is a significant mismatch in polarity. Similarly, low solubility is expected in water, a highly polar, protic solvent where strong solute-water hydrogen bonds cannot be fully established.

A more quantitative prediction framework is offered by Hansen Solubility Parameters (HSP), which deconstructs solubility into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[2][3] While the HSP values for the target compound are not published, the experimental protocol described below provides the means to determine them by testing its solubility in a range of well-characterized solvents.

Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, a critical parameter for process development.[4] The most reliable method for its determination is the Shake-Flask Method .[5] This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Principle of the Method

An excess of the solid solute is suspended in a known volume of the solvent and agitated at a constant temperature until the solution reaches equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated liquid phase is quantified using a suitable analytical technique. The confirmed presence of excess solid at the end of the experiment is a key validation point.[5]

Required Materials & Equipment
  • Solute: Methyl 5-bromo-4-chloro-2-methoxybenzoate (purity >98%).

  • Solvents: HPLC-grade solvents covering a spectrum of polarities (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

    • Temperature-controlled orbital shaker or incubator.

    • Centrifuge.

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

Step 1: Preparation of Standard Solutions for Calibration

  • Rationale: A precise calibration curve is essential for accurately quantifying the solute concentration in the saturated samples.

  • Procedure:

    • Accurately weigh approximately 10 mg of methyl 5-bromo-4-chloro-2-methoxybenzoate and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions of the primary stock to prepare a series of at least five standard solutions of known concentrations (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

Step 2: Sample Incubation

  • Rationale: This step ensures the system reaches thermodynamic equilibrium. Using a significant excess of solid and allowing sufficient time for equilibration are critical.

  • Procedure:

    • Add an excess amount (e.g., ~20-30 mg) of the solute to a series of labeled vials. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended.[5]

Step 3: Phase Separation & Sample Preparation

  • Rationale: This is the most critical step for accuracy. Incomplete removal of undissolved solid will lead to a gross overestimation of solubility.

  • Procedure:

    • After equilibration, visually confirm that excess solid remains in each vial. If no solid is present, the experiment for that solvent must be repeated with more solute.

    • Allow the vials to stand undisturbed for 30 minutes to let the solid settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean, labeled HPLC vial. Crucially, discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to bring its concentration within the range of the calibration curve. Record the dilution factor.

Step 4: Quantification and Data Analysis

  • Rationale: The validated analytical method provides the final concentration value.

  • Procedure:

    • Analyze the diluted filtrate samples using the same HPLC-UV method established for the calibration curve.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Visualization

Organizing the experimentally determined data in a clear, structured format is essential for analysis and comparison.

Table 1: Experimentally Determined Solubility of Methyl 5-bromo-4-chloro-2-methoxybenzoate at 25 °C
SolventSolvent Polarity Index¹Measured Solubility (mg/mL)Molar Solubility (mol/L)
Hexane0.009Record Data HereCalculate Data Here
Toluene0.099Record Data HereCalculate Data Here
Dichloromethane0.309Record Data HereCalculate Data Here
Tetrahydrofuran (THF)0.207Record Data HereCalculate Data Here
Ethyl Acetate0.228Record Data HereCalculate Data Here
Acetone0.355Record Data HereCalculate Data Here
Methanol0.762Record Data HereCalculate Data Here
Dimethyl Sulfoxide (DMSO)0.444Record Data HereCalculate Data Here
¹Relative polarity values from sources such as Christian Reichardt.[6]
Diagrams for Conceptual Understanding

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_analyze Step 4: Quantification A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Confirm Excess Solid C->D E Syringe Filtration (0.22 µm) D->E F Dilute Filtrate E->F G HPLC-UV Analysis F->G H Calculate Solubility (vs. Calibration Curve) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

G Nonpolar Nonpolar (e.g., Hexane) Moderate Moderately Polar (e.g., THF, DCM) Polar Polar (e.g., Methanol) Low Low High High Moderate_Sol Moderate Solute Methyl 5-bromo-4-chloro- 2-methoxybenzoate (Moderately Polar) Solute->Low Mismatch Solute->High 'Like dissolves Like' Solute->Moderate_Sol Partial Match

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252.
  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References.
  • ResearchGate. Hansen Solubility Parameters — Biological Materials.
  • Wikipedia. Hansen solubility parameter.
  • CHIRALEN. Methyl 5-bromo-4-chloro-2-methoxybenzoate.
  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
  • ACS Publications. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.
  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction.
  • SpecialChem. Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • Wikipedia. Solubility.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • Semantic Scholar. Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • Shodex HPLC Columns and Standards. Polarities of Solvents.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility - StatPearls.
  • Chem.purdue.edu. Solubility. Retrieved from Purdue University Chemistry Department.
  • JoVE. Video: Solubility - Concept.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry, 3rd Edition. Wiley-VCH.
  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Nanopartikel.info. Standard Operation Procedure for static solubility testing of NM suspension.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • University of Calgary. Solubility of Organic Compounds.

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Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. The careful arrangement of functional groups on a core molecular structure dictates its physicochemical properties, reactivity, and potential for biological interactions. Among the myriad of available building blocks, substituted benzoic acid derivatives have consistently demonstrated their value, serving as the cornerstone for a wide array of approved drugs and clinical candidates. This guide focuses on a particularly promising, yet underexplored, member of this class: Methyl 5-bromo-4-chloro-2-methoxybenzoate.

This document provides a comprehensive analysis of the potential applications of Methyl 5-bromo-4-chloro-2-methoxybenzoate in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are an amalgamation of established chemical principles and field-proven strategies for leveraging such a scaffold in drug design and development. We will delve into its synthetic accessibility, explore its rich derivatization potential, and propose therapeutic avenues based on the biological activities of structurally related molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its application in synthesis and drug design. While extensive experimental data for Methyl 5-bromo-4-chloro-2-methoxybenzoate is not widely published, its properties can be inferred from available supplier information and computational models.

Table 1: Physicochemical Properties of Methyl 5-bromo-4-chloro-2-methoxybenzoate

PropertyValueSource
CAS Number 1000340-33-8Commercial Suppliers
Molecular Formula C9H8BrClO3Calculated
Molecular Weight 279.52 g/mol Calculated
Appearance White to off-white solidCommercial Suppliers
Purity Typically >97%Commercial Suppliers
Proposed Synthesis

Experimental Protocol: Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Objective: To synthesize Methyl 5-bromo-4-chloro-2-methoxybenzoate from a suitable starting material.

Materials:

  • 4-Chloro-2-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Bromination:

    • To a solution of 4-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add N-Bromosuccinimide (1.1 eq).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-4-chloro-2-methoxybenzoic acid.

  • Esterification (Fischer Esterification):

    • Dissolve the crude 5-bromo-4-chloro-2-methoxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure Methyl 5-bromo-4-chloro-2-methoxybenzoate.

The Core of Potential: Reactivity and Derivatization in Medicinal Chemistry

The true value of Methyl 5-bromo-4-chloro-2-methoxybenzoate lies in its poly-functional nature, which offers multiple avenues for chemical modification. This versatility allows for the systematic exploration of chemical space around a central scaffold, a key strategy in lead optimization.

  • The Bromo Group (C5-Br): The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for the exploration of interactions with specific pockets in a biological target.

  • The Ester Group (-COOCH3): The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a vast array of amides. Benzamide-containing molecules are known to exhibit a wide range of biological activities.[1][2][3] The ester can also be reduced to a primary alcohol, providing another point for diversification.

  • The Chloro Group (C4-Cl): While less reactive than the bromo group in cross-coupling reactions, the chlorine atom can still participate in certain transformations, such as nucleophilic aromatic substitution (SNAr) under specific conditions, or serve as a key pharmacophoric element for hydrogen bonding or halogen bonding interactions.

  • The Methoxy Group (-OCH3): The methoxy group can be a crucial determinant of a molecule's pharmacokinetic properties, influencing its solubility and metabolic stability. It can also be cleaved to reveal a phenol, which can then be further functionalized.

Below is a diagram illustrating the potential derivatization pathways for Methyl 5-bromo-4-chloro-2-methoxybenzoate.

G cluster_bromo C5-Br Reactions cluster_ester Ester Reactions cluster_chloro C4-Cl Reactions main Methyl 5-bromo-4-chloro-2-methoxybenzoate suzuki Suzuki Coupling (Aryl/Heteroaryl boronic acids) main->suzuki Pd catalyst sonogashira Sonogashira Coupling (Alkynes) main->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd catalyst hydrolysis Hydrolysis main->hydrolysis NaOH or LiOH reduction Reduction to Alcohol main->reduction LiAlH4 snar SNAr (Nucleophiles) main->snar Strong Nucleophile amide Amide Formation hydrolysis->amide

Caption: Derivatization pathways of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Potential Therapeutic Applications: Learning from Analogs

While direct biological data for Methyl 5-bromo-4-chloro-2-methoxybenzoate is scarce, the extensive literature on substituted benzamides and related structures provides a fertile ground for hypothesizing its potential applications.

  • Antifungal and Insecticidal Agents: Substituted benzamides have been successfully developed as potent fungicides and insecticides.[2][3] The specific halogenation pattern and the methoxy group of the title compound could be fine-tuned to optimize activity against various agricultural pests and fungal strains.

  • Antiproliferative Agents: Many benzamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4] The ability to generate a large library of amides from Methyl 5-bromo-4-chloro-2-methoxybenzoate would be highly advantageous in screening for novel anticancer agents.

  • CETP Inhibitors: Substituted benzyl benzamides have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, which are of interest for the treatment of atherosclerosis.[5] The core structure of Methyl 5-bromo-4-chloro-2-methoxybenzoate provides a suitable starting point for the design of new CETP inhibitors.

  • Antibacterial Agents: The search for new antibiotics is a global health priority. Methoxy-substituted benzamides have shown promise as antibacterial agents.[4] The unique substitution pattern of the title compound could lead to the discovery of novel antibacterial compounds with improved efficacy or a different spectrum of activity.

Conclusion and Future Outlook

Methyl 5-bromo-4-chloro-2-methoxybenzoate represents a chemical scaffold of significant untapped potential in medicinal chemistry. Its polyfunctional nature allows for a multitude of synthetic transformations, enabling the creation of diverse molecular libraries for biological screening. The demonstrated bioactivities of structurally related compounds strongly suggest that this building block could be instrumental in the development of new therapeutic agents across a range of diseases, from infectious diseases to oncology. As drug discovery continues to demand novel chemical matter, the exploration of versatile and strategically functionalized scaffolds like Methyl 5-bromo-4-chloro-2-methoxybenzoate will be crucial for innovation and success.

References

  • He, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Available at: [Link]

  • He, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed, 32751816. Available at: [Link]

  • Li, P., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(15), 4993. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. PubMed, 34501252. Available at: [Link]

  • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. Available at: [Link]

Sources

Reactivity of the bromine atom in Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-4-chloro-2-methoxybenzoate

Abstract

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a polysubstituted aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its synthetic utility is largely dictated by the differential reactivity of its two halogen substituents. This guide provides a comprehensive analysis of the chemical behavior of the bromine atom at the C5 position, focusing on the principles of chemoselectivity and its practical application in pivotal cross-coupling reactions. We will explore the electronic and steric factors governing this reactivity, present detailed protocols for key transformations, and offer insights into optimizing reaction conditions for selective functionalization.

Introduction: The Strategic Importance of Selective Functionalization

In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. Polysubstituted aromatic rings, such as Methyl 5-bromo-4-chloro-2-methoxybenzoate, are valuable building blocks precisely because they offer multiple points for diversification. The core challenge and opportunity lie in controlling which position reacts. This guide is dedicated to elucidating the reactivity of the C5-bromine atom on this specific scaffold, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness its synthetic potential effectively. The preferential reaction at the C-Br bond over the C-Cl bond allows for a stepwise and controlled approach to building molecular complexity, leaving the chlorine atom available for subsequent transformations.

The Electronic and Steric Landscape of the Arene Ring

The reactivity of any position on an aromatic ring is a nuanced interplay of the electronic and steric effects of its substituents. Understanding these influences is critical to predicting and controlling chemical outcomes.

Electronic Effects of Substituents

The benzene ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate is decorated with three distinct functional groups, each imparting a specific electronic influence:

  • Methoxy Group (-OCH₃) at C2: This is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[1][2][3] This effect makes the ring more nucleophilic and activates it towards certain reactions.

  • Chloro Group (-Cl) at C4: Halogens exhibit a dual nature. Inductively, chlorine is strongly electron-withdrawing due to its electronegativity. However, it also possesses lone pairs that can be donated to the ring via resonance.[3][4] Overall, halogens are considered deactivating groups but are ortho-para directing in electrophilic aromatic substitution.[1][4]

  • Methyl Ester Group (-COOCH₃) at C1: This is a classic electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring by pulling electron density away, making it less reactive towards electrophiles.[1][2][3]

The cumulative effect of these groups creates an electron-deficient aromatic system, which enhances the reactivity of the attached halogens in palladium-catalyzed cross-coupling reactions.[5]

Steric Considerations

Steric hindrance, or the physical blocking of a reaction site by neighboring atoms, can significantly influence reactivity.[6]

  • C5-Bromine: This position is flanked by the C4-chloro group and a hydrogen atom at C6.

  • C4-Chlorine: This position is situated between the C5-bromine and the C2-methoxy group.

While the steric environments are not drastically different, the approach of a bulky palladium catalyst could be subtly influenced by these neighbors. However, the dominant factor governing selectivity is electronic, rooted in the inherent properties of the carbon-halogen bonds themselves.

The Principle of Chemoselectivity in Cross-Coupling Reactions

The selective functionalization of the C-Br bond over the C-Cl bond is a cornerstone of this molecule's utility. This chemoselectivity is primarily dictated by the relative bond dissociation energies and the mechanism of the most crucial step in palladium-catalyzed cross-coupling: oxidative addition .

The general order of reactivity for aryl halides in these reactions is firmly established:

C-I > C-Br > C-OTf > C-Cl [7][8][9]

The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, a low-valent palladium(0) catalyst will preferentially insert into the C-Br bond. This oxidative addition is typically the rate-determining and selectivity-determining step of the catalytic cycle.[10] By carefully controlling reaction conditions, one can achieve near-perfect selectivity for the C5 position.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Methodologies for C5-Bromine Functionalization

The selective reactivity of the C5-bromine atom enables its participation in a host of powerful palladium-catalyzed cross-coupling reactions. We present detailed protocols for three of the most significant transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[5][11] It couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.

Suzuki Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 1. Add Substrate, Boronic Acid, and Base to a dry Schlenk flask. prep2 2. Seal flask, evacuate, and backfill with Argon (3x). prep1->prep2 reagent1 3. Add Palladium Catalyst under positive Argon flow. prep2->reagent1 reagent2 4. Add degassed Solvents (e.g., Dioxane/Water) via syringe. reagent1->reagent2 rxn1 5. Heat to 80-100 °C with vigorous stirring. reagent2->rxn1 rxn2 6. Monitor by TLC/LC-MS. rxn1->rxn2 rxn3 7. Cool, perform aqueous workup, and extract with organic solvent. rxn2->rxn3 rxn4 8. Purify by column chromatography. rxn3->rxn4

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

  • Inerting: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[8]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ComponentExample ReagentsMolar Equiv. / %Purpose
Palladium Precursor Pd(PPh₃)₄, Pd(dppf)Cl₂2-5 mol%Catalyst
Ligand (Implicit in precursor)-Stabilize & activate catalyst
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0Activates boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O-Reaction Medium
Temperature 80 - 100 °C-Reaction Rate
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals where aryl amines are a common structural motif.[7][12][13] This reaction couples the aryl bromide with a primary or secondary amine.

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 1. Add Substrate, Pd Precursor, Ligand, and Base to a dry vial. prep2 2. Seal vial, evacuate, and backfill with Argon (3x). prep1->prep2 reagent1 3. Add anhydrous, degassed Solvent (e.g., Toluene). prep2->reagent1 reagent2 4. Add Amine (1.1-1.3 equiv.) via syringe. reagent1->reagent2 rxn1 5. Heat to 90-110 °C with vigorous stirring. reagent2->rxn1 rxn2 6. Monitor by TLC/LC-MS. rxn1->rxn2 rxn3 7. Cool, filter through Celite, and perform aqueous workup. rxn2->rxn3 rxn4 8. Purify by column chromatography. rxn3->rxn4

Caption: Experimental workflow for a selective Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a positive flow of inert gas, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.3-1.5 equiv.) to a dry reaction vial.

  • Inerting: Seal the vial and remove it from the glovebox. If not using a glovebox, perform this step in a Schlenk flask and purge with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.3 equiv.) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C) and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Proceed with a standard aqueous workup.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

ComponentExample ReagentsMolar Equiv. / %Purpose
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂1-2 mol%Catalyst Source
Ligand XPhos, SPhos, BINAP2-5 mol%Crucial for reductive elimination
Base NaOtBu, K₃PO₄, Cs₂CO₃1.3 - 2.0Deprotonates amine
Solvent Toluene, 1,4-Dioxane-Anhydrous Reaction Medium
Temperature 90 - 110 °C-Reaction Rate
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the most widely used method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne and conjugated enyne structures.[14][15] The reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst.

Sonogashira Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 1. Add Substrate, Pd Catalyst, and Cu(I) salt to a dry flask. prep2 2. Seal flask, evacuate, and backfill with Argon (3x). prep1->prep2 reagent1 3. Add anhydrous, degassed Solvent (e.g., THF). prep2->reagent1 reagent2 4. Add Amine Base (e.g., Et3N) and Terminal Alkyne via syringe. reagent1->reagent2 rxn1 5. Stir at room temp to 60 °C. reagent2->rxn1 rxn2 6. Monitor by TLC/LC-MS. rxn1->rxn2 rxn3 7. Filter to remove salts, and perform aqueous workup. rxn2->rxn3 rxn4 8. Purify by column chromatography. rxn3->rxn4

Caption: Experimental workflow for a selective Sonogashira coupling.

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk flask, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add an anhydrous, degassed solvent such as THF or DMF via syringe.

  • Reagent Addition: Add a liquid amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to 60 °C, depending on the alkyne's reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the insoluble salts. Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

ComponentExample ReagentsMolar Equiv. / %Purpose
Palladium Precursor Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2-5 mol%Main Catalyst
Copper(I) Co-catalyst CuI1-3 mol%Activates Alkyne
Base Et₃N, i-Pr₂NH2.0 - 3.0Neutralizes HBr, solvent
Solvent THF, DMF-Anhydrous Reaction Medium
Temperature 25 - 60 °C-Reaction Rate

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the dominant pathway for functionalizing this substrate, it is instructive to consider the possibility of Nucleophilic Aromatic Substitution (SNAr). SNAr reactions require a strong nucleophile and an aromatic ring that is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[1][16]

In Methyl 5-bromo-4-chloro-2-methoxybenzoate:

  • The C-Br bond has the electron-withdrawing ester group in the meta position.

  • The C-Cl bond has the ester group in the para position but also has the strongly electron-donating methoxy group in the ortho position.

The methoxy group's powerful electron-donating effect counteracts the withdrawing effect of the ester group, making the ring insufficiently activated for a facile SNAr reaction at the C4-Cl position under standard conditions.[16] Similarly, the lack of an ortho or para EWG relative to the bromine makes SNAr at C5 highly unfavorable. Therefore, for selective C-N, C-O, or C-S bond formation, the Buchwald-Hartwig amination and related coupling reactions are vastly superior and more reliable methodologies.[12][17]

Conclusion

The reactivity of Methyl 5-bromo-4-chloro-2-methoxybenzoate is dominated by the C5-bromine atom, a preference rooted in the fundamental principles of carbon-halogen bond strengths. This inherent chemoselectivity makes the molecule an exceptional building block for complex synthesis. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and high-yielding pathways to selectively functionalize the C5 position while preserving the C4-chloro group for subsequent synthetic operations. By understanding the electronic landscape of the molecule and applying the optimized protocols detailed in this guide, researchers can confidently and strategically incorporate this versatile intermediate into their synthetic programs.

References

  • Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - PMC. (2021). PubMed Central. [Link]

  • List the effect of substituents on aromatic reactivity, and explain th.. - Filo. (n.d.). Filo. [Link]

  • Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. [Link]

  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. (2010). Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). Organic Chemistry Portal. [Link]

  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. (2012). PubMed. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). University of California, Santa Barbara. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. (n.d.). ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). ElectronicsAndBooks. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (n.d.). PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). IntechOpen. [Link]

  • a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... (n.d.). ResearchGate. [Link]

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  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

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Electronic effects of substituents on the benzene ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of Substituents on the Benzene Ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Authored by: Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic landscape of an aromatic ring is a critical determinant of a molecule's reactivity, metabolic stability, and pharmacological activity. This guide provides a comprehensive analysis of the electronic effects of the bromo, chloro, and methoxy substituents on the benzene ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate. By dissecting the interplay of inductive and resonance effects, we will elucidate the cumulative impact of these functional groups on the electron density distribution and predict the molecule's reactivity towards electrophilic and nucleophilic reagents. This understanding is paramount for professionals in drug development seeking to optimize molecular properties for therapeutic applications.

Introduction: The Significance of Electronic Effects in Drug Design

The subtle dance of electrons within a molecule dictates its interactions with biological targets. In the realm of drug discovery, the ability to rationally modulate the electronic properties of a lead compound is a cornerstone of medicinal chemistry. Substituents on an aromatic scaffold, such as the benzene ring in Methyl 5-bromo-4-chloro-2-methoxybenzoate, exert profound electronic effects that can influence a molecule's pKa, lipophilicity, and susceptibility to metabolic enzymes.[1][2] A thorough understanding of these effects is therefore not merely academic but a practical necessity for the design of safer and more efficacious drugs.

Methyl 5-bromo-4-chloro-2-methoxybenzoate presents a fascinating case study in the cumulative effects of multiple substituents. The interplay between the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group, all influencing the reactivity of the ester, creates a unique electronic environment on the benzene ring. This guide will systematically deconstruct these interactions to provide a predictive framework for the chemical behavior of this molecule.

Deconstructing the Individual Substituent Effects

To comprehend the overall electronic character of Methyl 5-bromo-4-chloro-2-methoxybenzoate, we must first analyze the contribution of each substituent: the methoxy group at position 2, the chloro group at position 4, and the bromo group at position 5.

The Methoxy Group (-OCH₃): A Potent Resonance Donor

The methoxy group is a classic example of a substituent with opposing inductive and resonance effects.[3]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond.[4]

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[2] This resonance effect is significantly stronger than its inductive effect and leads to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions.[3][5]

dot graph "Methoxy_Group_Effects" { layout=neato; node [shape=plaintext]; rankdir=LR; "Benzene Ring" [pos="0,0!"]; "-OCH3" [pos="2,1!"]; "Inductive Effect (-I)" [pos="4,2!"]; "Resonance Effect (+M)" [pos="4,0!"]; "Benzene Ring" -> "-OCH3" [label=" σ-bond"]; "-OCH3" -> "Inductive Effect (-I)" [label=" Electronegativity of O" color="#EA4335"]; "-OCH3" -> "Resonance Effect (+M)" [label=" Lone Pair Delocalization" color="#34A853"]; } Caption: Inductive and Resonance Effects of the Methoxy Group.

The Chloro (-Cl) and Bromo (-Br) Groups: The Halogen Anomaly

Halogens are unique in that their inductive and resonance effects are in opposition, with the inductive effect generally dominating their influence on overall ring reactivity.[6]

  • Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon, and thus they withdraw electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack.[6]

  • Resonance Effect (+M or +R): Like the methoxy group, the halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system.[6] However, the orbital overlap between the larger 3p orbital of chlorine and 4p orbital of bromine with the 2p orbital of carbon is less effective than that of the 2p orbital of oxygen. This results in a weaker resonance effect compared to the methoxy group.

dot graph "Halogen_Effects" { layout=neato; node [shape=plaintext]; rankdir=LR; "Benzene Ring" [pos="0,0!"]; "-X (Cl, Br)" [pos="2,1!"]; "Inductive Effect (-I)" [pos="4,2!"]; "Resonance Effect (+M)" [pos="4,0!"]; "Benzene Ring" -> "-X (Cl, Br)" [label=" σ-bond"]; "-X (Cl, Br)" -> "Inductive Effect (-I)" [label=" Strong" color="#EA4335"]; "-X (Cl, Br)" -> "Resonance Effect (+M)" [label=" Weak" color="#34A853"]; } Caption: Dominance of Inductive Effect in Halogens.

Despite being deactivating overall, the resonance effect of halogens, however weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[3][7]

The Cumulative Electronic Landscape of Methyl 5-bromo-4-chloro-2-methoxybenzoate

The electronic nature of the substituted benzene ring is a summation of the individual effects of the methoxy, chloro, and bromo groups. Their relative positions (ortho, meta, para) to each other and to the methyl benzoate group are crucial in determining the overall electron density distribution.[8][9]

A Tug-of-War of Electrons: Synergistic and Antagonistic Effects
  • Activation by the Methoxy Group: The potent +M effect of the methoxy group at C2 significantly increases the electron density of the ring, making it more nucleophilic than an unsubstituted benzene ring.[4] This activating effect is most pronounced at the positions ortho and para to it (C1, C3, and C6).

  • Deactivation by the Halogens: The strong -I effects of the chloro group at C4 and the bromo group at C5 withdraw electron density from the ring, counteracting the activating effect of the methoxy group.

  • Directing Effects:

    • The methoxy group is a strong ortho, para-director.[3][5]

    • The chloro and bromo groups are deactivating but also ortho, para-directors.[3][7]

The interplay of these directing effects will determine the regioselectivity of further electrophilic aromatic substitution reactions. For instance, the position most activated by the methoxy group and least deactivated by the halogens would be the most likely site of electrophilic attack.

dot graph "Cumulative_Effects" { rankdir=TB; node [shape=record, style=filled, fillcolor="#F1F3F4"]; substituent [label="{-OCH3 (C2) | +M >> -I}|{-Cl (C4) | -I > +M}|{-Br (C5) | -I > +M}"]; ring [label="Benzene Ring", fillcolor="#FFFFFF"]; outcome [label="{Overall Effect | Moderately Activated Ring | Complex Directing Effects}", fillcolor="#FFFFFF"]; substituent -> ring [label="Influence"]; ring -> outcome; } Caption: Cumulative Electronic Effects on the Benzene Ring.

The Role of the Methyl Benzoate Group

The methyl benzoate group itself is an electron-withdrawing group (-I and -M effects) and a meta-director.[7] Its presence further complicates the electronic landscape. However, for the purpose of this guide, we are primarily focused on the electronic effects of the other substituents on the benzene ring to which the methyl benzoate is attached.

Experimental and Computational Validation

The theoretical analysis of electronic effects can be validated through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density around individual atoms.

  • ¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the carbon atoms to which they are attached. Electron-donating groups will shield the protons, causing an upfield shift (lower ppm), while electron-withdrawing groups will deshield them, resulting in a downfield shift (higher ppm). In Methyl 5-bromo-4-chloro-2-methoxybenzoate, we would expect the proton at C6 to be the most shielded due to the strong +M effect of the ortho-methoxy group. The proton at C3 would also be shielded, though to a lesser extent.

  • ¹³C NMR: Similarly, the chemical shifts of the aromatic carbons will reflect the electron density. We would predict the carbon atoms at the ortho and para positions relative to the methoxy group (C1, C3, and C6) to be more shielded compared to a non-substituted benzene ring.[10]

Proposed Protocol for NMR Analysis:

  • Dissolve a 5-10 mg sample of Methyl 5-bromo-4-chloro-2-methoxybenzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analyze the chemical shifts of the aromatic protons and carbons and compare them to the values for unsubstituted methyl benzoate to quantify the electronic effects of the substituents.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the electronic effects on the carbonyl group of the methyl ester.

  • The stretching frequency of the C=O bond is sensitive to the electron density of the benzene ring. Electron-donating groups on the ring will increase electron density, which can be delocalized to the carbonyl group, weakening the C=O bond and causing a shift to a lower wavenumber. Conversely, electron-withdrawing groups will strengthen the C=O bond and shift the stretching frequency to a higher wavenumber.[11]

  • For Methyl 5-bromo-4-chloro-2-methoxybenzoate, the net effect of the substituents on the carbonyl stretching frequency will be a balance between the electron-donating methoxy group and the electron-withdrawing halogens.

Proposed Protocol for IR Analysis:

  • Prepare a sample of Methyl 5-bromo-4-chloro-2-methoxybenzoate, either as a thin film on a salt plate or as a KBr pellet.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the C=O stretching frequency and compare it to that of unsubstituted methyl benzoate to assess the net electronic effect of the substituents.

Hammett Equation and Linear Free-Energy Relationships

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring in a given reaction.[12] It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted benzene.

  • k₀ is the rate constant for the reaction with unsubstituted benzene.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.[13][14]

By determining the rate constants for a reaction (e.g., saponification of the ester) for a series of substituted methyl benzoates, including our target molecule, a Hammett plot can be constructed to quantify the overall electronic influence of the 5-bromo, 4-chloro, and 2-methoxy substituents.[15][16]

Table of Hammett Constants for Individual Substituents:

Substituentσ_metaσ_para
-OCH₃0.12-0.27
-Cl0.370.23
-Br0.390.23

Note: These are general values and the cumulative effect in a polysubstituted system can be more complex.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electron density distribution and electrostatic potential map of Methyl 5-bromo-4-chloro-2-methoxybenzoate.[17][18][19] These calculations can provide a visual and quantitative representation of the electronic landscape of the molecule, confirming the predictions made from the analysis of inductive and resonance effects.

Conclusion

The electronic effects of the substituents on the benzene ring of Methyl 5-bromo-4-chloro-2-methoxybenzoate are a result of a complex interplay between the strong resonance donation of the methoxy group and the potent inductive withdrawal of the chloro and bromo groups. This results in a moderately activated benzene ring with a nuanced electron density distribution that will dictate its reactivity in chemical transformations. The methoxy group is the dominant activating and directing group, though its influence is tempered by the deactivating halogens.

A comprehensive understanding of these electronic effects, validated through spectroscopic and computational methods, is crucial for predicting the molecule's behavior in synthetic and biological systems. For drug development professionals, this knowledge is instrumental in the rational design of analogues with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Leah4Sci. (2021, February 18). Ortho Meta Para Directing Effects in EAS Reactions.
  • Anomalous >1>H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.).
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248–252.
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (n.d.).
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  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry.
  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015, July 18). Chemistry LibreTexts.
  • How can we explain the meta/ortho/para directing effect? (2015, February 10). Reddit.
  • Ch12 : Electrophilic Aromatic Substitution. (n.d.). University of Calgary.
  • Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable.
  • The electron density of delocalized bonds (EDDB) applied for quantifying aromaticity. (2017). Physical Chemistry Chemical Physics, 19(40), 27427–27439.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).
  • Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180.
  • 17 O NMR spectroscopy: Effect of substituents on chemical shifts for p ‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. (1984). Magnetic Resonance in Chemistry, 22(12), 754–758.
  • Effect of Substituent on Reactivity of Benzene for JEE. (n.d.). Vedantu.
  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (1967). Canadian Journal of Chemistry, 45(3), 233–239.
  • Chemistry of Benzene: Electrophilic Arom
  • 16.10 Synthesis of Polysubstituted Benzenes. (n.d.).
  • Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable.
  • Electrophilic Substitution of Disubstituted Benzene Rings. (2023, January 22). Chemistry LibreTexts.
  • Ir Spectrum For Benzoic Acid. (n.d.).
  • 14.3. Substituent Effects. (n.d.). Lumen Learning.
  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (n.d.).
  • Lecture 15 - Hammett Plots for Electronic Effects. (n.d.).
  • Substituent Effects on Benzene Rings. (2018, March 15). ChemistryViews.
  • 16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts.
  • Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. (2022). ACS Omega, 7(25), 21189–21198.
  • Hammett Equ
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.).
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  • Bachelor Thesis Computational study of aromaticity with electron delocaliz
  • 16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax.
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  • Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. (2022). ACS Omega, 7(25), 21189–21198.
  • Method for preparing benzoic acid esters. (n.d.).
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  • Synthesis of Polyimides in the Melt of Benzoic Acid. (n.d.).
  • Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate†. (2025, August 5).
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  • METHYL 5-CHLORO-2-METHOXYBENZO
  • 1695248-17-9|methyl 5-bromo-2-chloro-4-methylbenzo
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  • Methyl 4-acetamido-5-chloro-2-methoxybenzo
  • Methyl 5-chloro-2-methoxybenzo

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An In-depth Technical Guide to Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Key Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Unveiling a Crucial Building Block

In the landscape of modern pharmaceutical synthesis, the efficiency and ingenuity of constructing complex molecular architectures are paramount. Often, the unsung heroes of these multi-step syntheses are the versatile, highly functionalized intermediates that provide the core scaffolds for active pharmaceutical ingredients (APIs). Methyl 5-bromo-4-chloro-2-methoxybenzoate, a polysubstituted aromatic ester, represents one such pivotal building block. While its own history is not extensively documented in seminal standalone publications, its significance is intrinsically linked to the development of a blockbuster class of drugs: the sodium-glucose cotransporter 2 (SGLT2) inhibitors. This guide provides a comprehensive technical overview of this compound, from its plausible synthetic routes to its critical role in the synthesis of next-generation therapeutics.

Strategic Importance in Medicinal Chemistry: The Link to SGLT2 Inhibitors

Methyl 5-bromo-4-chloro-2-methoxybenzoate has emerged as a valuable intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[1][2] These drugs, including prominent examples like canagliflozin and dapagliflozin, work by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels.[3][4] The specific substitution pattern of Methyl 5-bromo-4-chloro-2-methoxybenzoate provides a pre-functionalized aromatic ring that is essential for constructing the complex diarylmethane core of many SGLT2 inhibitors.[1][2] The presence of bromo, chloro, and methoxy groups at specific positions allows for selective and directed chemical transformations, making it a highly strategic starting material in the total synthesis of these drugs.

Deconstructing the Synthesis: A Plausible and Efficient Pathway

While a singular, officially documented "discovery" of Methyl 5-bromo-4-chloro-2-methoxybenzoate is not readily found in the scientific literature, its synthesis can be logically deduced from established principles of organic chemistry and by examining the industrial-scale production of structurally related compounds.[2] The most probable synthetic strategy involves the sequential halogenation and functional group manipulation of a readily available starting material, followed by esterification.

A likely precursor to the target molecule is 5-bromo-4-chloro-2-methoxybenzoic acid. The synthesis of this acid can be approached through several routes, with a particularly insightful method being the large-scale preparation of a similar intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.[2] Adapting this industrial process provides a robust and scalable foundation for producing the necessary acid precursor.

Proposed Synthesis of the Precursor: 5-bromo-4-chloro-2-methoxybenzoic acid

The synthesis of the carboxylic acid precursor can be envisioned as a multi-step process starting from a simple, commercially available substituted toluene. The following diagram illustrates a plausible synthetic workflow:

Synthetic_Workflow_Acid cluster_0 Synthesis of 5-bromo-4-chloro-2-methoxybenzoic acid Start 4-Chloro-2-methoxytoluene Step1 Bromination Start->Step1 Br2, Lewis Acid Intermediate1 5-Bromo-4-chloro-2-methoxytoluene Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 KMnO4 or other strong oxidant Product 5-Bromo-4-chloro-2-methoxybenzoic acid Step2->Product

Caption: Plausible synthetic workflow for 5-bromo-4-chloro-2-methoxybenzoic acid.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, lab-scale procedure for the synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate, based on analogous transformations reported in the literature.

Part A: Synthesis of 5-bromo-4-chloro-2-methoxybenzoic acid

  • Bromination of 4-chloro-2-methoxytoluene: To a solution of 4-chloro-2-methoxytoluene in a suitable solvent (e.g., dichloromethane or acetic acid), a Lewis acid catalyst (e.g., iron(III) bromide) is added. Elemental bromine is then added dropwise at a controlled temperature (typically 0-5 °C) to favor regioselective bromination at the position para to the methoxy group and ortho to the methyl group. The reaction is monitored by TLC or GC-MS until completion.

  • Work-up and Isolation of 5-bromo-4-chloro-2-methoxytoluene: The reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 5-bromo-4-chloro-2-methoxytoluene.

  • Oxidation to the Carboxylic Acid: The crude intermediate is then subjected to strong oxidation. A common and effective method is the use of potassium permanganate (KMnO4) in a mixture of water and a suitable organic co-solvent (e.g., acetone or pyridine) under reflux. The reaction progress is monitored by the disappearance of the starting material.

  • Work-up and Isolation of 5-bromo-4-chloro-2-methoxybenzoic acid: Upon completion, the excess permanganate is destroyed with a reducing agent (e.g., sodium bisulfite or ethanol). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product, which is collected by filtration, washed with cold water, and dried.

Part B: Fischer Esterification to Methyl 5-bromo-4-chloro-2-methoxybenzoate

  • Esterification: The dried 5-bromo-4-chloro-2-methoxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.[5]

  • Reaction and Monitoring: The mixture is heated to reflux and the reaction is monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl ester.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Technical Data Summary

A comprehensive understanding of a chemical intermediate requires a detailed summary of its physical and analytical properties.

PropertyValueSource
CAS Number 951885-11-3[6][7]
Molecular Formula C₉H₈BrClO₃[6][7]
Molecular Weight 279.52 g/mol [6][7]
Appearance Solid[8]
Purity ≥95%[7]
Storage Store long-term in a cool, dry place[7]

Spectroscopic Data: While detailed, peer-reviewed spectroscopic data for this specific compound is not widely published, data for structurally similar compounds can provide valuable insights. For example, the ¹H and ¹³C NMR spectra of Methyl 5-chloro-2-methoxybenzoate are publicly available and can be used as a reference for spectral interpretation.[9][10] The expected ¹H NMR spectrum of Methyl 5-bromo-4-chloro-2-methoxybenzoate would show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with chemical shifts and coupling constants consistent with the substitution pattern. Mass spectrometry would show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

The Role in Drug Development: A Logical Perspective

The utility of Methyl 5-bromo-4-chloro-2-methoxybenzoate in drug development, particularly for SGLT2 inhibitors, can be understood through a logical analysis of its structure and reactivity.

Drug_Development_Logic cluster_1 Structural Features & Reactivity cluster_2 Synthetic Advantages cluster_3 Application in SGLT2 Inhibitor Synthesis A Methyl 5-bromo-4-chloro-2-methoxybenzoate B Defined Regiochemistry A->B C Orthogonal Halogen Functionality (Br vs. Cl) A->C D Ester and Methoxy Groups A->D E Site-Selective Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->E C->E F Potential for Further Functionalization D->F G Controlled Introduction of Molecular Complexity E->G F->G H Construction of Diaryl Methane Core G->H I Formation of C-Aryl Glycosides H->I J Final API Structure I->J

References

Methodological & Application

Application Notes & Protocol: Selective Suzuki-Miyaura Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] Its application is particularly vital in the pharmaceutical and materials science sectors for constructing complex biaryl and heteroaryl scaffolds.[3]

This document provides a detailed protocol for the selective Suzuki-Miyaura coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate. This substrate presents a common yet critical challenge in synthetic chemistry: achieving chemoselectivity between two different halogen atoms on the same aromatic ring. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for targeted functionalization at the more labile C-Br position, preserving the C-Cl bond for subsequent downstream transformations.[4][5] Understanding and controlling the reaction parameters are therefore paramount to achieving high yields and selectivities, avoiding unwanted side products from coupling at the less reactive chloride position.

This guide is intended for researchers, scientists, and drug development professionals, offering both a robust experimental procedure and a deeper insight into the mechanistic principles that govern the reaction's selectivity.

Principle of the Reaction: Exploiting Differential Reactivity

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6] Achieving selectivity in polyhalogenated substrates like Methyl 5-bromo-4-chloro-2-methoxybenzoate is primarily determined by the first and rate-determining step: oxidative addition.

  • Oxidative Addition: The catalytic cycle begins when a low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: C-I > C-Br >> C-Cl.[1][5] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst.[5] By carefully selecting the catalyst, ligand, and reaction temperature, it is possible to favor the oxidative addition at the C-Br bond exclusively.

  • Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., an arylboronic acid), forming a boronate complex.[2] This complex then transfers its organic moiety to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[6]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to accelerate the rate of oxidative addition, particularly for less reactive aryl bromides and chlorides, and can enhance the selectivity of the reaction.[6][7][8]

Suzuki_Catalytic_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle for Selective C-Br Coupling pd0 Pd(0)L n Active Catalyst oa_complex L n Pd(II) (Ar)(Br) pd0->oa_complex Oxidative Addition (Selective at C-Br) substrate Ar-Br (Cl-Ar'-CO₂Me) substrate->oa_complex tm_complex L n Pd(II) (Ar)(R) oa_complex->tm_complex Transmetalation boronic_acid R-B(OH)₂ boronic_acid->tm_complex base Base (e.g., K₃PO₄) base->boronic_acid tm_complex->pd0 Reductive Elimination product Ar-R (Cl-Ar'-CO₂Me) tm_complex->product

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle for Selective C-Br Coupling.

Recommended Materials and Reagents

Item Grade Supplier Example Notes
Methyl 5-bromo-4-chloro-2-methoxybenzoate>97%Sigma-Aldrich, etc.The starting aryl halide.
Arylboronic AcidSynthesis GradeCombi-Blocks, etc.The coupling partner. Can be substituted with boronate esters (e.g., pinacol esters).
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem, AcrosA common palladium precatalyst. Pd₂(dba)₃ can also be used.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Strem, Sigma-AldrichA bulky, electron-rich biarylmonophosphine ligand recommended for enhancing reactivity and selectivity.[9] XPhos is a suitable alternative.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Fisher ScientificA robust base for Suzuki couplings involving heteroaryl or electron-rich halides.[4] K₂CO₃ or Cs₂CO₃ can also be screened.
1,4-DioxaneAnhydrous, DriSolv™EMD MilliporeReaction solvent. Must be anhydrous and degassed prior to use. Toluene is a common alternative.
Deionized WaterN/AIn-houseUsed as a co-solvent. Must be degassed prior to use.
Ethyl Acetate (EtOAc)ACS GradeVWRFor work-up and extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic layer.
Argon (Ar) or Nitrogen (N₂)High Purity (≥99.998%)AirgasFor maintaining an inert atmosphere.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography purification.

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective Suzuki coupling at the C-5 bromine position. Optimization may be necessary for specific arylboronic acids.

Experimental_Workflow Fig. 2: Experimental Workflow Diagram A 1. Reagent Preparation Weigh solids in an oven-dried Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill flask with Argon/N₂ (3x). A->B C 3. Catalyst/Ligand Addition Add Pd(OAc)₂ and SPhos under a positive flow of inert gas. B->C D 4. Solvent Addition Add degassed 1,4-dioxane and degassed water via syringe. C->D E 5. Reaction Heat mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitoring Track reaction progress via TLC or LC-MS. E->F G 7. Work-up Cool, dilute with EtOAc, wash with water & brine. F->G Upon Completion H 8. Drying & Concentration Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purification Purify crude product via silica gel column chromatography. H->I J 10. Characterization Confirm structure and purity (¹H NMR, ¹³C NMR, MS). I->J

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inerting the System:

    • Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst and Ligand Addition:

    • Under a positive pressure of argon/nitrogen, quickly add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). The Pd:Ligand ratio of 1:2 is crucial for catalyst stability and activity.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 5:1 (v/v) dioxane to water, with a total volume sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously. The mixture will typically change color as the active catalyst forms.

  • Monitoring the Reaction:

    • Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired product.

Characterization and Analysis

  • TLC: Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and visualize with a UV lamp (254 nm). The product should have a different Rf value than the starting material.

  • LC-MS: Confirm the mass of the desired product and assess the purity of the crude and purified material.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final product. The disappearance of the proton signal corresponding to the position of the bromine and the appearance of new aromatic signals from the coupled boronic acid are key indicators of success.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Poor quality reagents.1. Ensure thorough degassing of solvents and proper inert atmosphere technique.[8] 2. Increase temperature to 100-110 °C.3. Use fresh, high-purity reagents, especially anhydrous solvents and base.
Formation of Dehalogenated Byproduct Presence of protic sources that lead to hydrodehalogenation.[10]Ensure the base is fully anhydrous. Use a different base such as Cs₂CO₃.
Formation of Homocoupled Boronic Acid Oxygen present in the reaction mixture.Improve degassing procedure for all solvents and ensure a robust inert atmosphere throughout the reaction.[8]
Reaction Stalls Catalyst deactivation or boronic acid decomposition.Try using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] Consider a different ligand, such as XPhos or RuPhos.
Low Selectivity (C-Cl coupling observed) Reaction temperature is too high or reaction time is too long, allowing for slower oxidative addition at C-Cl.Reduce the reaction temperature (e.g., to 80 °C) and monitor carefully to stop the reaction once the C-Br starting material is consumed. A less active catalyst system (e.g., with PPh₃) might improve selectivity.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedure: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

References

  • (2024-02-23) How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • (2025-08-09)
  • (2024-10-10) Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • (2025-08-05) A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer N
  • Suzuki reaction - Wikipedia.
  • Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

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Application Notes for Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Guide to Chemoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Dihalogenated Scaffolds

In the landscape of modern organic synthesis, building blocks that offer controlled, predictable, and versatile reactivity are paramount. Methyl 5-bromo-4-chloro-2-methoxybenzoate is one such scaffold, engineered for the strategic construction of complex, multi-substituted aromatic compounds. Its true value lies in the differential reactivity of its two halogen substituents: a bromine atom at the C-5 position and a chlorine atom at the C-4 position.

This inherent electronic and steric disparity allows for remarkable chemoselectivity in a variety of palladium-catalyzed cross-coupling reactions. Chemists can selectively functionalize the more reactive carbon-bromine (C-Br) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent, orthogonal transformations. This capability opens the door to efficient, convergent synthetic routes for novel pharmaceutical agents, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the core applications of this building block, complete with detailed protocols and the scientific rationale behind them.

Physicochemical Properties and Safe Handling

Precise identification and safe handling are the foundation of successful synthesis. While a unique CAS number for Methyl 5-bromo-4-chloro-2-methoxybenzoate is not prominently available in public databases, the properties of closely related isomers provide a reliable reference point for experimental design.

PropertyValue (based on related isomers)
CAS Number Not assigned. (cf. 1695248-17-9 for methyl 5-bromo-2-chloro-4-methylbenzoate)[1]
Molecular Formula C₉H₈BrClO₃
Molecular Weight 279.52 g/mol
Appearance Expected to be an off-white to light yellow solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)

Safety & Handling: Methyl 5-bromo-4-chloro-2-methoxybenzoate should be handled with standard laboratory precautions for halogenated aromatic compounds.

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for analogous compounds for detailed toxicological and disposal information.

The Core Principle: Chemoselectivity in Cross-Coupling

The ability to sequentially modify a molecule rests on the principle of differential reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. The established reactivity trend is:

C–I > C–Br > C–OTf > C–Cl >> C–F

For Methyl 5-bromo-4-chloro-2-methoxybenzoate, this means the palladium catalyst will selectively insert into the weaker C-Br bond under carefully controlled conditions, leaving the C-Cl bond available for a second, distinct coupling reaction.[2] This predictable selectivity is the cornerstone of its utility as a synthetic building block.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse of organic synthesis, enabling the formation of biaryl structures that are ubiquitous in medicinal chemistry.[3] Using Methyl 5-bromo-4-chloro-2-methoxybenzoate, one can selectively introduce an aryl or vinyl group at the C-5 position.

Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

This protocol is a general starting point and may require optimization for specific boronic acids.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum.

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-3 mol%).

  • Via syringe, add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 v/v) is a common choice.

4. Reaction:

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

5. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 4-chloro-5-aryl-2-methoxybenzoate.

Expert Insights & Causality:
  • Choice of Base: For the more reactive C-Br bond, relatively mild inorganic bases like K₂CO₃ or K₃PO₄ are often sufficient to facilitate the transmetalation step without promoting side reactions at the C-Cl position.[4]

  • Solvent System: The use of a biphasic solvent system like dioxane/water helps to dissolve both the organic substrate and the inorganic base, accelerating the reaction.[5] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like Pd(dppf)Cl₂ may offer improved stability and reactivity.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants (Substrate, Boronic Acid, Base) to Schlenk Flask B 2. Inert Atmosphere (Evacuate & Backfill with Argon x3) A->B C 3. Add Catalyst & Degassed Solvent (e.g., Pd(PPh3)4 in Dioxane/H2O) B->C D 4. Heat & Stir (80-100 °C, 4-12h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Aqueous Wash (H2O & Brine) F->G H 8. Dry & Concentrate (Na2SO4, Rotovap) G->H I 9. Purify (Column Chromatography) H->I

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-Br position.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the preeminent method for constructing carbon-nitrogen bonds, a transformation vital to the synthesis of countless pharmaceuticals.[6][7] This reaction allows for the selective introduction of primary or secondary amines at the C-5 position of the benzoate scaffold.

Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position

This reaction is highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is critical for success.

1. Reaction Setup (in a glovebox or using Schlenk line techniques):

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a suitable biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 equiv.).

  • Add the Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.).

  • Seal the tube with a screw cap or septum.

2. Inert Atmosphere:

  • If not in a glovebox, evacuate and backfill the tube with argon three times.

3. Reagent and Solvent Addition:

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Add the amine coupling partner (1.2 equiv.) via syringe.

4. Reaction:

  • Place the sealed tube in a preheated oil bath or heating block at 90-110 °C.

  • Stir vigorously. Monitor the reaction by LC-MS.

5. Work-up and Purification:

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the pure methyl 4-chloro-2-methoxy-5-(amino)benzoate product.

Expert Insights & Causality:
  • Catalyst System: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., biarylphosphines) are necessary to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[6]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate that is essential for the catalytic cycle. Weaker bases are typically ineffective.[8][9]

  • Anhydrous Conditions: Water can hydrolyze the phosphine ligands and deactivate the catalyst. The strong base used is also extremely hygroscopic. Therefore, using anhydrous solvents and inert atmosphere techniques is non-negotiable for achieving high yields.[8]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Pd Precursor, Ligand, Base, Substrate) to Schlenk Tube B 2. Add Anhydrous Solvent & Amine (e.g., Toluene) A->B C 3. Heat & Stir (90-110 °C) B->C D 4. Monitor Progress (LC-MS) C->D E 5. Cool & Quench (aq. NH4Cl) D->E F 6. Filter & Extract (Celite, Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Workflow for selective Buchwald-Hartwig amination at the C-Br position.

The Ultimate Advantage: A Strategy for Sequential Functionalization

The primary power of Methyl 5-bromo-4-chloro-2-methoxybenzoate is its capacity for sequential, orthogonal functionalization. A synthetic chemist can perform one type of cross-coupling at the C-Br position, isolate the product, and then subject it to a second, different cross-coupling at the less reactive C-Cl site.

This second step typically requires more forcing conditions—such as higher temperatures or a more reactive catalyst system (e.g., palladium with highly electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands)—to overcome the higher energy barrier of C-Cl bond activation.[8][10] This powerful strategy allows for the rapid and efficient assembly of highly decorated aromatic cores from a single, versatile starting material.

Logical Flow of Sequential Synthesis

G Start Methyl 5-bromo-4-chloro- 2-methoxybenzoate Intermediate Methyl 5-Aryl-4-chloro- 2-methoxybenzoate Start->Intermediate  Step 1: Suzuki Coupling  (Mild Conditions)  Targets C-Br bond   Final Methyl 5-Aryl-4-amino- 2-methoxybenzoate Intermediate->Final  Step 2: Buchwald-Hartwig Amination  (Forcing Conditions)  Targets C-Cl bond  

Caption: Sequential functionalization strategy using orthogonal cross-coupling reactions.

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate is more than just a chemical reagent; it is a strategic tool for molecular construction. By leveraging the inherent reactivity difference between its carbon-bromine and carbon-chlorine bonds, researchers can execute selective and sequential cross-coupling reactions with a high degree of control. This enables the efficient synthesis of complex, multi-functionalized aromatic compounds, accelerating discovery in fields ranging from drug development to materials science. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic potential of this versatile building block.

References

  • MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from [Link]

  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. Retrieved from [Link]

  • University of Oxford. (2021, June). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2022, March 2). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Application Note: Chemoselective Heck-Mizoroki Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for conducting the Heck-Mizoroki reaction on Methyl 5-bromo-4-chloro-2-methoxybenzoate. The primary focus is on achieving high chemoselectivity by leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. We will explore the mechanistic underpinnings that govern this selectivity, detail the critical reaction parameters, and provide a robust, step-by-step protocol for laboratory execution. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a predictable and high-yielding method for the selective arylation of alkenes using dihalogenated aromatic substrates.

Introduction: The Challenge of Selective Cross-Coupling

The Palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] Its power lies in its functional group tolerance and stereoselectivity, making it invaluable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4]

A significant challenge arises when the aryl halide substrate contains multiple, distinct halogen atoms. Such is the case with Methyl 5-bromo-4-chloro-2-methoxybenzoate, a versatile building block that offers the potential for sequential, site-selective functionalization. The key to unlocking this potential lies in exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds. This application note demonstrates how to control reaction conditions to selectively activate the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Mechanistic Rationale for Chemoselectivity

The selectivity of the Heck reaction for different halogens is determined primarily by the initial, and often rate-limiting, oxidative addition step.[5] In this step, the active Palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this insertion is inversely related to the bond dissociation energy (BDE) of the C-X bond.

The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[5] This fundamental difference means that the Pd(0) complex will preferentially and more rapidly insert into the C-Br bond under carefully controlled conditions.[5] By using appropriate ligands and temperatures, we can create a kinetic window where the reaction at the bromine site is efficient, while the activation of the stronger C-Cl bond is kinetically disfavored.

Heck_Catalytic_Cycle cluster_main Heck-Mizoroki Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) Pd0->OxAdd Ar-Br AlkeneCoord Alkene Coordination [L(alkene)Pd(II)(Ar)(Br)] OxAdd->AlkeneCoord + Alkene - L MigInsert Migratory Insertion Intermediate AlkeneCoord->MigInsert syn-Insertion BetaElim β-Hydride Elimination [L₂Pd(II)(H)(Br)] MigInsert->BetaElim β-H Elimination BetaElim->Pd0 + Base - Base-HBr Product Substituted Alkene BetaElim->Product Product ArBr Methyl 5-bromo-4-chloro- 2-methoxybenzoate ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord

Figure 1: Catalytic cycle for the selective Heck reaction at the C-Br position.

Optimizing Reaction Parameters

Achieving high selectivity and yield requires careful consideration of each component in the reaction mixture.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[1][6] It is stable in air and is reduced in situ to the active Pd(0) species by a phosphine ligand or other reducing agents in the reaction mixture.[7] For less reactive aryl bromides, using a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[3][6]

  • Phosphine Ligand: The ligand's role is to stabilize the Pd(0) species, preventing its aggregation into inactive palladium black, and to modulate its electronic properties.[8] For activating C-Br bonds without affecting C-Cl bonds, moderately electron-donating, sterically accessible ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) are excellent choices. Highly electron-rich and bulky ligands (e.g., Buchwald biaryl phosphines) that are often required for C-Cl activation should be avoided to maintain selectivity.[5]

  • Base: A base is required to neutralize the hydrohalic acid (HBr) generated during the β-hydride elimination step, which regenerates the Pd(0) catalyst for the next cycle.[3][7] Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[1][6] The choice may depend on the solvent and the temperature of the reaction.

  • Solvent: Polar aprotic solvents are preferred for the Heck reaction as they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[9] N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) are excellent choices due to their high boiling points, which allow for a wider range of reaction temperatures.[10] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation.

  • Alkene Partner: The reaction works well with a variety of alkenes. Electron-deficient alkenes, such as acrylates and styrene, are particularly reactive and tend to give high yields of the trans-isomer exclusively.[1][2]

Detailed Experimental Protocol

This protocol describes the selective Heck coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate with ethyl acrylate.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 5-bromo-4-chloro-2-methoxybenzoate952655-72-8279.501.01.0
Ethyl Acrylate140-88-5100.121.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.095 mL-
Experimental Workflow Diagram

Workflow start Start reagents 1. Assemble Reagents - Add solid reagents to a flame-dried Schlenk flask under Argon. start->reagents liquids 2. Add Solvents & Liquid Reagents - Add anhydrous DMF. - Add Et₃N and Ethyl Acrylate via syringe. reagents->liquids degas 3. Degas Mixture - Perform three freeze-pump-thaw cycles or bubble Argon for 20 min. liquids->degas react 4. Reaction - Heat mixture to 100-110 °C. - Stir for 12-24 hours. degas->react monitor 5. Monitor Progress - Use TLC or GC-MS to check for consumption of starting material. react->monitor monitor->react Incomplete workup 6. Work-up - Cool to RT, dilute with EtOAc. - Wash with H₂O and brine. monitor->workup Complete purify 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify analyze 8. Characterization - Analyze pure product by ¹H NMR, ¹³C NMR, and MS. purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (279.5 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe. Stir the mixture to dissolve the solids. Add triethylamine (0.28 mL, 2.0 mmol) followed by ethyl acrylate (0.16 mL, 1.5 mmol) via syringe.

  • Degassing: It is crucial to ensure the reaction mixture is free of oxygen. This can be achieved by bubbling argon through the stirred solution for 20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with saturated aqueous NaCl (brine) (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 4-chloro-2-methoxy-5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)benzoate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Presence of oxygen or moisture. 2. Insufficient Temperature: Reaction is too slow. 3. Impure Reagents: Starting materials or solvent contain inhibitors.1. Ensure all reagents are pure and solvents are anhydrous. Thoroughly degas the reaction mixture before heating. 2. Incrementally increase the temperature (e.g., to 120 °C), but be mindful that very high temperatures can cause catalyst decomposition. 3. Purify starting materials if necessary. Use freshly opened, high-purity solvents.
Formation of Palladium Black 1. Catalyst Decomposition: Aggregation of Pd(0) species.[8] 2. Insufficient Ligand: The Pd:Ligand ratio is too low to stabilize the catalyst. 3. High Temperature: Excessive heat accelerates decomposition.1. Increase the ligand loading slightly (e.g., Pd:L ratio of 1:2.5 or 1:3). 2. Ensure the reaction is well-stirred. 3. Perform the reaction at the lowest effective temperature.
Formation of Side Products 1. Double Heck Reaction: Reaction at the C-Cl position. 2. Homocoupling of Aryl Halide. 3. Isomerization of Alkene Product.1. Lower the reaction temperature. Avoid using highly active, bulky phosphine ligands designed for C-Cl activation. 2. Ensure an inert atmosphere is maintained. 3. This is less common with acrylates but can occur. Ensure the base is fully consumed upon reaction completion.

Conclusion

The Heck-Mizoroki reaction of Methyl 5-bromo-4-chloro-2-methoxybenzoate can be controlled to achieve excellent chemoselectivity for the C-Br bond. By understanding the mechanistic principles of oxidative addition and carefully selecting a suitable palladium/phosphine catalyst system, base, and solvent, researchers can reliably synthesize the mono-arylated product in high yield. This selective transformation preserves the C-Cl bond, opening a pathway for subsequent orthogonal functionalization and the efficient construction of complex molecular architectures.

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  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Catalysis. Retrieved January 2, 2026, from [Link]

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  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. (n.d.). Retrieved January 2, 2026, from [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO. Retrieved January 2, 2026, from [Link]

  • (PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Heterocyclic Diversity from a Privileged Starting Material

In the landscape of medicinal chemistry and drug development, the strategic and efficient construction of novel heterocyclic compounds is paramount. Methyl 5-bromo-4-chloro-2-methoxybenzoate is a highly valuable and functionalized starting material, offering a canvas for intricate molecular design. Its unique substitution pattern—featuring two distinct halogen atoms with differential reactivity and an ester group amenable to further modification—positions it as a powerful linchpin for diversity-oriented synthesis.

The bromine atom at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at C4. This inherent reactivity difference is not a limitation but a strategic advantage, enabling selective, stepwise functionalization. This guide provides an in-depth exploration of key synthetic transformations starting from this versatile benzoate ester, focusing on the construction of medicinally relevant heterocyclic cores. The protocols herein are presented not merely as a sequence of steps, but as a tactical playbook, explaining the underlying principles and rationale to empower researchers to adapt and innovate.

Part 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2][3] For Methyl 5-bromo-4-chloro-2-methoxybenzoate, this reaction provides a robust method to selectively introduce aryl or vinyl substituents at the C5 position, creating advanced biaryl intermediates primed for subsequent cyclization.

Principle of the Reaction

The catalytic cycle, driven by a palladium(0) complex, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst preferentially inserts into the more reactive Carbon-Bromine bond of the starting material.[2]

  • Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic moiety to the palladium center.[2][4]

  • Reductive Elimination: The newly coupled organic groups are expelled from the palladium complex, forming the C-C bond and regenerating the active Pd(0) catalyst.[2]

The choice of ligand, base, and solvent system is critical for achieving high efficiency and selectivity.

Experimental Protocol: Selective 5-Arylation

This protocol details the selective coupling of an arylboronic acid at the C5 position.

Materials and Reagents:

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.)

  • Arylboronic Acid (1.2–1.5 equiv.)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2–5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.)

  • Solvents: 1,4-Dioxane and Water (degassed, typically 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

    • Senior Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. Thoroughly degassing solvents and maintaining an inert atmosphere is crucial for reproducibility.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 5-aryl-4-chloro-2-methoxybenzoate product.

Data Presentation: Suzuki Coupling
Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)Cs₂CO₃ (2.5)Dioxane/H₂O90885-95
Pd(dppf)Cl₂ (3)K₂CO₃ (3.0)Toluene/H₂O1001280-90
Visualization: Suzuki Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification Start Combine Reactants: - Benzoate (1 equiv) - Boronic Acid (1.2 equiv) - Base (2.5 equiv) Inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2 x3) Start->Inert Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Inert->Catalyst Solvent Add Degassed Solvents (Dioxane/H2O) Catalyst->Solvent Heat Heat to 80-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract (EtOAc/H2O) Cool->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Purify Dry, Concentrate & Purify (Chromatography) Wash->Purify Product Pure 5-Aryl Product Purify->Product

Caption: Workflow for the selective Suzuki-Miyaura coupling at the C5 position.

Part 2: Strategic C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the selective amination at the C5-bromo position of our substrate, paving the way for the synthesis of nitrogen-containing heterocycles such as indoles, quinolines, and benzazepines.[8][9]

Principle of the Reaction

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.

The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent undesirable side reactions like beta-hydride elimination.[5]

Experimental Protocol: Selective 5-Amination

This protocol describes the coupling of a primary or secondary amine at the C5 position.

Materials and Reagents:

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.)

  • Amine (primary or secondary) (1.2–1.5 equiv.)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1–2 mol%)

  • Ligand: e.g., Xantphos or RuPhos (2–4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.5–2.0 equiv.)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene). Stir for 5 minutes. Finally, add the amine (1.2 equiv.).

    • Senior Scientist's Note: Sodium tert-butoxide is a strong, moisture-sensitive base. Handling it under strictly anhydrous conditions is critical. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ may be employed, though this might require higher temperatures or longer reaction times.

  • Reaction Execution: Seal the flask and heat the mixture to 90–110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-amino-4-chloro-2-methoxybenzoate.

Data Presentation: Buchwald-Hartwig Amination
Pre-catalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / Xantphos (1.5/3)NaOtBu (1.5)Toluene110680-90
Pd(OAc)₂ / RuPhos (2/4)K₃PO₄ (2.0)Dioxane1101675-85
Visualization: Buchwald-Hartwig Amination Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification Start Combine Catalyst System: - Pd Pre-catalyst - Ligand - Base (NaOtBu) Reagents Add Benzoate, Anhydrous Solvent, & Amine Start->Reagents Heat Heat to 90-110 °C Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter through Celite® Cool->Filter Wash Wash with Water & Brine Filter->Wash Purify Dry, Concentrate & Purify (Chromatography) Wash->Purify Product Pure 5-Amino Product Purify->Product

Caption: Workflow for the selective Buchwald-Hartwig amination at the C5 position.

Part 3: From Intermediate to Heterocycle: Synthesis of a Benzofuran Core

The true utility of Methyl 5-bromo-4-chloro-2-methoxybenzoate is realized when the initial cross-coupling products are converted into complex heterocyclic systems. The synthesis of benzofurans, a scaffold present in many natural products and pharmaceuticals, serves as an excellent example.[10][11] This can be achieved via a Sonogashira coupling followed by an intramolecular cyclization.

Conceptual Pathway: Two-Step Benzofuran Synthesis
  • Step A: Sonogashira Coupling: The C5-bromo position is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) using a palladium/copper co-catalyzed system. This reaction forges a C(sp²)-C(sp) bond.

  • Step B: Intramolecular Annulation: After deprotection of the silyl group, the resulting 5-alkynyl intermediate undergoes an intramolecular cyclization. This ring-closure, often catalyzed by copper or palladium, involves the nucleophilic attack of the methoxy group's oxygen (or a hydrolyzed phenol) onto the alkyne, forming the furan ring.[10]

Illustrative Protocol: Synthesis of a 5,6-Disubstituted Benzofuran-2-carboxylate

Step A: Sonogashira Coupling

  • Reactants: Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), Terminal Alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (Et₃N) (3.0 equiv.).

  • Solvent: THF or DMF.

  • Procedure: Combine reactants under an inert atmosphere and stir at room temperature or with gentle heating (40-60 °C) until completion. Work-up involves filtration to remove amine salts, followed by extraction and chromatographic purification.

Step B: Intramolecular Annulation

  • Reactant: The 5-alkynyl intermediate from Step A.

  • Catalyst: CuI (10 mol%) or PdCl₂(MeCN)₂ (5 mol%).

  • Solvent: Acetonitrile or DMF.

  • Procedure: Heat the substrate with the catalyst at 80-120 °C. The cyclization reaction forms the benzofuran ring system. Standard extractive work-up and purification yield the final heterocyclic product.

Visualization: Benzofuran Synthesis Pathway

G Start Methyl 5-bromo-4-chloro- 2-methoxybenzoate Intermediate 5-Alkynyl Intermediate Start->Intermediate Sonogashira Coupling (Pd/Cu, Alkyne, Base) Product Benzofuran Product Intermediate->Product Intramolecular Annulation (Cu or Pd Catalyst, Heat)

Caption: Conceptual two-step pathway to a benzofuran derivative.

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a testament to the power of strategic functionalization in modern synthetic chemistry. By leveraging well-understood, reliable, and high-yielding transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can selectively modify its core structure. These initial products serve as critical stepping stones for constructing a vast array of complex benzofused heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in their quest to develop the next generation of therapeutic agents.

References

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC.NIH.
  • Synthesis of indoles - Organic Chemistry Portal.Organic Chemistry Portal.
  • Benzofuran synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest.Journal of Drug Delivery and Therapeutics.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.National Institutes of Health.
  • Buchwald–Hartwig amination - Wikipedia.Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate.ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.TCI Chemicals.

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Application of Methyl 5-bromo-4-chloro-2-methoxybenzoate in Agrochemical Research: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Agrochemical Synthesis

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action, the strategic importance of versatile chemical building blocks cannot be overstated. Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) emerges as a highly functionalized aromatic intermediate with significant potential for the synthesis of new herbicidal, fungicidal, and insecticidal candidates. Its unique substitution pattern—featuring electronically and sterically distinct halogen atoms, a methoxy group, and a methyl ester—offers multiple reactive handles for a variety of chemical transformations. This guide provides an in-depth exploration of the potential applications of this compound in agrochemical research, complete with detailed protocols for its derivatization.

The presence of both bromine and chlorine atoms on the benzene ring allows for selective and sequential functionalization through well-established cross-coupling and substitution reactions. The bromine at the 5-position is particularly amenable to palladium-catalyzed reactions, while the chlorine at the 4-position can be targeted under different conditions. The methoxy and methyl ester groups can also be chemically manipulated, providing further avenues for structural diversification and the fine-tuning of physicochemical properties to optimize biological activity.

Strategic Applications in the Synthesis of Novel Agrochemicals

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a promising starting material for accessing a range of agrochemically relevant scaffolds. Its utility is particularly evident in the synthesis of compounds targeting well-validated biological pathways in plants, fungi, and insects.

Development of Novel 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Herbicides

The 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme is a key target for a commercially successful class of bleaching herbicides.[1] Many HPPD inhibitors, such as benzobicyclon, feature a substituted benzoyl moiety that is crucial for their activity.[2][3][4] Methyl 5-bromo-4-chloro-2-methoxybenzoate can serve as a foundational building block for the synthesis of novel benzoyl derivatives to be evaluated as HPPD inhibitors.

The synthetic strategy would involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with various cyclic diketones or other nucleophilic partners known to interact with the active site of the HPPD enzyme. The bromo and chloro substituents on the aromatic ring can be further modified to explore structure-activity relationships (SAR) and optimize herbicidal potency and crop selectivity.

Proposed Synthetic Pathway to Novel HPPD Inhibitor Analogs:

G A Methyl 5-bromo-4-chloro-2-methoxybenzoate B 5-Bromo-4-chloro-2-methoxybenzoic acid A->B Ester Hydrolysis (e.g., LiOH, THF/H2O) C Acyl Chloride Intermediate B->C Acyl Chloride Formation (e.g., (COCl)2, DCM) E Novel HPPD Inhibitor Analog C->E Acylation D Cyclic Diketone D->E

Caption: Synthetic route to HPPD inhibitor analogs.

Synthesis of Substituted Benzamide Fungicides and Insecticides

The benzamide scaffold is a well-established pharmacophore in a variety of fungicides and insecticides. The carboxylic acid derived from Methyl 5-bromo-4-chloro-2-methoxybenzoate can be readily converted into a diverse library of benzamides through coupling with a wide range of commercially available amines. This approach allows for the systematic exploration of the chemical space around the benzamide core to identify novel compounds with potent biological activity.

The halogen substituents on the aromatic ring can be further elaborated using cross-coupling reactions to introduce additional diversity, potentially leading to the discovery of new modes of action or overcoming existing resistance mechanisms.

Workflow for the Synthesis of a Benzamide Library:

G cluster_0 Core Intermediate Preparation cluster_1 Amide Coupling A Methyl 5-bromo-4-chloro-2-methoxybenzoate B 5-Bromo-4-chloro-2-methoxybenzoic acid A->B Hydrolysis D Benzamide Library B->D Amide Coupling (e.g., HATU, DIPEA) C Amine Library (R-NH2) C->D

Caption: Workflow for benzamide library synthesis.

Elaboration through Cross-Coupling Reactions for Novel Scaffolds

The presence of a bromine atom makes Methyl 5-bromo-4-chloro-2-methoxybenzoate an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These powerful C-C bond-forming reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, dramatically increasing the molecular complexity and allowing for the synthesis of novel agrochemical scaffolds.

For example, a Suzuki-Miyaura coupling could be employed to synthesize biaryl compounds, a common motif in modern herbicides like florpyrauxifen-benzyl.[5] A Sonogashira coupling could introduce an alkyne functionality, which can then be further elaborated into various heterocyclic systems.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of Methyl 5-bromo-4-chloro-2-methoxybenzoate and should be adapted and optimized for specific substrates and scales.

Protocol 1: Ester Hydrolysis to 5-Bromo-4-chloro-2-methoxybenzoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and other derivatives.

Materials:

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of the bromide position with a boronic acid.[6][7][8]

Materials:

  • 5-Bromo-4-chloro-2-methoxybenzoate derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 5-bromo-4-chloro-2-methoxybenzoate derivative, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Amide Bond Formation

This protocol describes the coupling of the carboxylic acid intermediate with an amine using a standard coupling agent.[9][10][11][12][13]

Materials:

  • 5-Bromo-4-chloro-2-methoxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the 5-bromo-4-chloro-2-methoxybenzoic acid in the anhydrous solvent in a dry reaction vessel.

  • Add the amine and the base to the solution.

  • Add the coupling agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Data Summary

While specific biological activity data for derivatives of Methyl 5-bromo-4-chloro-2-methoxybenzoate is not yet publicly available, the following table provides a conceptual framework for how data from a screening campaign could be presented.

Derivative Modification Target In Vitro Activity (IC₅₀/EC₅₀) In Vivo Activity (e.g., % Weed Control)
Analog 1Ester HydrolysisHPPD--
Analog 2Amide with Amine AFungal Respiration--
Analog 3Suzuki with Boronic Acid BInsect Ion Channel--
Analog 4Sonogashira with Alkyne CPlant Pigment Synthesis--

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate represents a highly promising and versatile building block for the discovery of novel agrochemicals. Its rich chemical functionality allows for the application of a wide range of modern synthetic methodologies to generate diverse libraries of compounds for biological screening. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for researchers and scientists in the agrochemical industry to unlock the full potential of this valuable intermediate in their discovery programs.

References

Strategic Derivatization of Methyl 5-bromo-4-chloro-2-methoxybenzoate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide for the strategic derivatization of Methyl 5-bromo-4-chloro-2-methoxybenzoate, a versatile scaffold for generating diverse chemical libraries for biological screening. We detail two robust, high-yield synthetic protocols—Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination—that enable the introduction of a wide array of functional groups at the C5-bromo position. The protocols are designed for efficiency and scalability, making them suitable for library synthesis in drug discovery and chemical biology. We further discuss the rationale behind the selection of these methods and provide insights into the purification and characterization of the resulting derivatives.

Introduction: The Rationale for Derivatization

The substituted benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Methyl 5-bromo-4-chloro-2-methoxybenzoate is a particularly attractive starting material for library synthesis due to its distinct electronic and steric properties, which can be strategically modified to explore chemical space.

The presence of two distinct halogen atoms—a bromine and a chlorine—at the C5 and C4 positions, respectively, allows for selective and orthogonal chemical modifications. The bromine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine atom, enabling regioselective functionalization. This differential reactivity is the cornerstone of the synthetic strategy outlined in this guide.

The methoxy group at C2 and the methyl ester at C1 serve as key modulators of the ring's electronic properties and provide additional points for future modification. By focusing on the C5-bromo position, we can rapidly generate a library of analogues with diverse substituents, which is ideal for structure-activity relationship (SAR) studies in early-stage drug discovery.

Strategic Approach to Derivatization

Our strategy focuses on leveraging the higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at the C5 position while leaving the C4-chloro and C2-methoxy groups intact for potential further modifications. We present two powerful and versatile methods:

  • Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a diverse range of primary and secondary amines.

These methods were chosen for their broad substrate scope, high functional group tolerance, and well-established reliability in medicinal chemistry campaigns.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of ACS grade or higher and used as received unless otherwise noted. Anhydrous solvents are recommended for optimal results, particularly for the Buchwald-Hartwig amination.

  • Inert Atmosphere: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.[1]

  • Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is designed for the C-C bond formation at the C5-position of the starting material. The reaction's success relies on the careful selection of the palladium catalyst, ligand, and base.[2][3]

Reaction Scheme:

Materials:

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask, add Methyl 5-bromo-4-chloro-2-methoxybenzoate, the desired boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid (R-B(OH)₂)Product (R group)Yield (%)
1Phenylboronic acidPhenyl92
24-Methoxyphenylboronic acid4-Methoxyphenyl88
33-Pyridinylboronic acid3-Pyridinyl75
42-Thiopheneboronic acid2-Thienyl85

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)L2-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_R Ar-Pd(II)L2-R PdII->PdII_R R-B(OH)2 Transmetal Transmetalation (R-B(OH)2, Base) PdII_R->Pd0 Ar-R RedElim Reductive Elimination Product Methyl 5-R-4-chloro- 2-methoxybenzoate Start Methyl 5-bromo-4-chloro- 2-methoxybenzoate Boronic R-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond at the C5-position, allowing for the introduction of a wide variety of primary and secondary amines. The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.[4][5]

Reaction Scheme:

Materials:

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add Methyl 5-bromo-4-chloro-2-methoxybenzoate and a stir bar.

  • Seal the tube, evacuate, and backfill with inert gas three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAmine (R1R2NH)Product (R1R2N group)Yield (%)
1MorpholineMorpholin-4-yl95
2AnilinePhenylamino85
3BenzylamineBenzylamino89
4tert-Butylaminetert-Butylamino78

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Starting Material (Aryl Bromide) Reaction Reaction Setup (Inert Atmosphere, Toluene, 110°C) Start->Reaction Reagents Amine (R2NH) Pd Catalyst Ligand (XPhos) Base (NaOtBu) Reagents->Reaction Monitoring Reaction Monitoring (LC-MS / TLC) Reaction->Monitoring Workup Aqueous Workup & Filtration Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final Product (Aryl Amine) Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Characterization and Screening

All synthesized derivatives should be fully characterized to confirm their structure and purity before biological screening. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological assays.

The resulting library of compounds can then be submitted for high-throughput screening against a variety of biological targets, such as enzymes, receptors, or whole-cell assays, to identify potential lead compounds for further drug development.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the derivatization of Methyl 5-bromo-4-chloro-2-methoxybenzoate. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. This strategic approach accelerates the exploration of chemical space and facilitates the identification of new bioactive molecules, thereby supporting and enhancing modern drug discovery programs.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003). National Institutes of Health. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Semantic Scholar. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of Dihalogenated Benzoates

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents a unique opportunity for sequential and selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for the stepwise introduction of diverse molecular fragments, enabling the construction of complex, highly substituted aromatic scaffolds.[1][2] These scaffolds are integral to the development of novel pharmaceuticals, agrochemicals, and functional organic materials.[3][4]

This guide provides a comprehensive overview and detailed protocols for the chemoselective palladium-catalyzed cross-coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate, focusing on Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[2][5] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][6] The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave during the insertion of the palladium(0) catalyst.[2]

This inherent reactivity difference is the cornerstone of chemoselective functionalization of dihalogenated substrates like Methyl 5-bromo-4-chloro-2-methoxybenzoate. By carefully selecting the reaction conditions—specifically the palladium precursor, ligand, base, and temperature—it is possible to selectively target the more reactive C-Br bond at the 5-position while leaving the C-Cl bond at the 4-position intact for subsequent transformations. Achieving coupling at the less reactive C-Cl bond typically necessitates more forcing conditions and specialized, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands.[7][8]

Experimental Workflow Overview

The general workflow for performing a palladium-catalyzed cross-coupling reaction with Methyl 5-bromo-4-chloro-2-methoxybenzoate is outlined below. Adherence to inert atmosphere techniques is critical for the success of these reactions, as the palladium(0) catalyst is sensitive to oxygen.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_vessel Oven-dry glassware prep_reagents Degas solvents prep_vessel->prep_reagents prep_inert Establish Inert Atmosphere (Ar/N2) prep_reagents->prep_inert add_solids Add Substrate, Base, Catalyst/Ligand prep_inert->add_solids add_liquids Add Solvent, Coupling Partner add_solids->add_liquids heating Heat to Reaction Temperature add_liquids->heating monitoring Monitor by TLC/LC-MS heating->monitoring cooling Cool to RT monitoring->cooling quench Quench Reaction cooling->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocols for Selective Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] This protocol is optimized for the selective coupling at the C-Br position of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Catalytic Cycle:

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pdiib Ar-Pd(II)-Br(L_n) pd0->pdiib Oxidative Addition pdiir Ar-Pd(II)-R(L_n) pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R pdiir->product substrate Ar-Br substrate->pdiib boronic R-B(OR)2 + Base boronic->pdiib

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%). The choice of catalyst can influence reaction efficiency and scope.[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).[9]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-methoxybenzoate derivative.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(PPh₃)₄ or Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[12]
Ligand PPh₃, SPhosPPh₃ is a standard, effective ligand. SPhos is a bulky, electron-rich biarylphosphine that can promote the coupling of less reactive substrates.[7]
Base K₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[6][11]
Solvent Dioxane/Water, Toluene/WaterThe aqueous phase is crucial for the transmetalation step.
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction without promoting C-Cl bond activation.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[1][13][14] This protocol focuses on the selective amination at the C-Br position.

Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pdiib Ar-Pd(II)-Br(L_n) pd0->pdiib Oxidative Addition pdiiamido Ar-Pd(II)-NR'R''(L_n) pdiib->pdiiamido Amine Coordination & Deprotonation pdiiamido->pd0 Reductive Elimination product Ar-NR'R'' pdiiamido->product substrate Ar-Br substrate->pdiib amine HNR'R'' + Base amine->pdiib

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).[15][16]

  • Reagent Addition: Add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (to 0.1-0.2 M).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until the starting aryl bromide is consumed, as determined by TLC or LC-MS (typically 12-24 hours).[1]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography to isolate the desired 5-amino-4-chloro-2-methoxybenzoate derivative.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources, respectively. Precatalysts can also be used for improved stability and activity.[13]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich biarylphosphine ligands are crucial for facilitating both oxidative addition and reductive elimination.[7][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine, forming the palladium-amido complex.[17]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent side reactions.
Temperature 90-110 °CHigher temperatures are often needed to drive the C-N reductive elimination step.
Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[18][19] The reaction can be performed with or without a copper(I) co-catalyst. The copper-free variant is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[20]

Detailed Protocol (Copper-Free):

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if not using a pre-formed complex (e.g., P(t-Bu)₃).

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.).

  • Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., diisopropylethylamine or triethylamine, 2-3 equiv.). The amine also serves as a solvent in some protocols.[5]

  • Reaction: Stir the reaction mixture at room temperature to 60 °C. For less reactive substrates, gentle heating may be required.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is often complete within 3-12 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash column chromatography to afford the 5-alkynyl-4-chloro-2-methoxybenzoate product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, (AllylPdCl)₂These are common and effective palladium sources for Sonogashira couplings.[20]
Ligand (if needed) P(t-Bu)₃Bulky, electron-donating phosphine ligands can accelerate the reaction and enable lower temperatures.[20]
Base Et₃N, i-Pr₂NEt, PyrrolidineThe base deprotonates the terminal alkyne and scavenges the HBr formed during the reaction.[5]
Solvent THF, DMFAprotic polar solvents are typically used to dissolve the reagents.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, preserving the C-Cl bond.[20]
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[21][22][23] This reaction provides a powerful method for vinylation of the aromatic ring at the C-Br position.

Detailed Protocol:

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).

  • Reagent Addition: Add the alkene (e.g., styrene or an acrylate, 1.5 equiv.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.).[21]

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the reaction mixture to 100-120 °C. The reaction time can vary from 6 to 24 hours.

  • Monitoring: Monitor the disappearance of the aryl bromide by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, PdCl₂Stable, readily available, and effective Pd(II) precatalysts.[21]
Ligand PPh₃, P(o-tolyl)₃Ligands are used to stabilize the palladium catalyst and modulate its reactivity. Phosphine-free conditions are also possible.
Base Et₃N, K₂CO₃The base is required to neutralize the HX generated in the catalytic cycle, regenerating the Pd(0) catalyst.[21]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.
Temperature 100-120 °CHigher temperatures are generally required for the Heck reaction compared to other cross-couplings.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction:

    • Catalyst Inactivity: Ensure rigorous exclusion of oxygen. Use freshly opened, high-purity reagents and properly degassed solvents. Consider using a more active palladium precatalyst.[13]

    • Improper Ligand/Base Combination: The choice of ligand and base is critical and often interdependent. Consult the literature for systems proven to be effective with similar substrates.

  • Loss of Selectivity (Reaction at C-Cl):

    • Excessive Temperature/Time: Prolonged heating or excessively high temperatures can promote the slower oxidative addition at the C-Cl bond. Monitor the reaction closely and stop it once the starting material is consumed.

    • Highly Active Catalyst: Some very active catalyst systems designed for C-Cl activation may not be selective. Choose a catalyst with moderate reactivity for C-Br coupling.

  • Side Reactions:

    • Homocoupling: In Suzuki couplings, boronic acid homocoupling can occur. This can be minimized by the slow addition of the boronic acid or by using appropriate reaction conditions. In Sonogashira reactions, Glaser homocoupling can be suppressed by using copper-free conditions.[20]

    • Debromination: Reductive dehalogenation can be a side reaction, particularly in the presence of certain bases and protic sources. Ensure anhydrous conditions where specified.

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate serves as an excellent substrate for demonstrating the principles of chemoselective palladium-catalyzed cross-coupling. By leveraging the differential reactivity of its two halogen substituents, a wide array of complex molecular architectures can be accessed in a controlled and predictable manner. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns, paving the way for innovations in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Application of Methyl 5-bromo-4-chloro-2-methoxybenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology. The development of novel, potent, and selective inhibitors often relies on the strategic use of highly functionalized synthetic building blocks. Methyl 5-bromo-4-chloro-2-methoxybenzoate is one such versatile intermediate, offering multiple reaction handles for the systematic construction of complex heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will explore its core reactivity, provide detailed, field-tested protocols for key transformations, and illustrate its application in building kinase inhibitor backbones through logical synthetic workflows.

Introduction: The Role of Scaffolding in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, are a major class of drug targets.[1] Their dysregulation is a hallmark of numerous cancers, making small molecule inhibitors a critical therapeutic strategy.[1][2] The design of these inhibitors often revolves around a "privileged scaffold," a core molecular structure that can be systematically decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.

Methyl 5-bromo-4-chloro-2-methoxybenzoate is an exemplary starting material for generating such scaffolds. Its utility stems from the orthogonal reactivity of its functional groups:

  • Bromo Group (C5): The primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Its reactivity is significantly higher than the chloro group in these reactions.[3]

  • Chloro Group (C4): A secondary site for nucleophilic aromatic substitution (SNAr) or a subsequent cross-coupling reaction under more forcing conditions.

  • Methoxy Group (C2): Influences the electronic properties of the ring and can act as a key hydrogen bond acceptor or be demethylated to reveal a phenol if required.

  • Methyl Ester (C1): Readily converted into a carboxylic acid for amide bond formation or can serve as an attachment point for other functionalities.

This multi-functional nature allows for a divergent synthetic approach, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Logical Workflows

The primary value of Methyl 5-bromo-4-chloro-2-methoxybenzoate lies in its capacity for selective, high-yield transformations. The following diagram illustrates a logical workflow for diversifying the core scaffold.

G Start Methyl 5-bromo-4-chloro- 2-methoxybenzoate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R2NH, Pd Catalyst) Start->Buchwald C-N Bond Formation Product1 C5-Aryl Substituted Intermediate Suzuki->Product1 Product2 C5-Amino Substituted Intermediate Buchwald->Product2 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Product3 Carboxylic Acid Intermediate Hydrolysis->Product3 Amidation Amide Coupling (Amine, Coupling Agent) Product4 Amide-Linked Kinase Inhibitor Scaffold Amidation->Product4 Product1->Hydrolysis Product2->Hydrolysis Product3->Amidation

Caption: Synthetic diversification workflow for Methyl 5-bromo-4-chloro-2-methoxybenzoate.

This workflow highlights the two most powerful initial transformations: Suzuki-Miyaura coupling for installing aryl or heteroaryl moieties and Buchwald-Hartwig amination for introducing nitrogen-based substituents. Both pathways converge on subsequent functional group interconversion of the methyl ester to build out the final inhibitor structure.

Experimental Protocols

The following protocols are generalized frameworks. Researchers should optimize conditions based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: This reaction creates a C-C bond between the C5-bromo position of the benzoate and a boronic acid derivative.[4][5] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination.[3]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
Methyl 5-bromo-4-chloro-2-methoxybenzoate279.51280 mg1.0
Arylboronic AcidVaries1.2 mmol1.2
Pd(PPh₃)₄ (Tetrakis)1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane-8 mL-
Water (degassed)-2 mL-

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-4-chloro-2-methoxybenzoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality: The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5]

Protocol 2: Buchwald-Hartwig Amination

Principle: This reaction forms a C-N bond between the C5-bromo position and a primary or secondary amine, a key linkage in many kinase inhibitors.[6] The reaction requires a specialized palladium catalyst and ligand system to overcome the challenges of C-N bond formation.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
Methyl 5-bromo-4-chloro-2-methoxybenzoate279.51280 mg1.0
Amine (Primary or Secondary)Varies1.2 mmol1.2
Pd₂(dba)₃915.7223 mg0.025
XPhos476.6548 mg0.10
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4
Toluene (anhydrous)-10 mL-

Procedure:

  • In an oven-dried Schlenk tube, add Methyl 5-bromo-4-chloro-2-methoxybenzoate and the amine.

  • Evacuate and backfill the tube with inert gas (Argon).

  • In a separate vial, under inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst/ligand/base mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography.

Causality: The Buchwald-Hartwig reaction is highly dependent on the choice of ligand. XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step to form the C-N bond and prevents catalyst decomposition.[6] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.

Protocol 3: Ester Hydrolysis to Carboxylic Acid

Principle: Saponification of the methyl ester to the corresponding carboxylate salt, followed by acidic workup to yield the free carboxylic acid. This acid is a key precursor for amide bond formation.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
Substituted Methyl Benzoate (from Protocol 1 or 2)Varies1.0 mmol1.0
Lithium Hydroxide (LiOH)23.9548 mg2.0
Tetrahydrofuran (THF)-5 mL-
Methanol (MeOH)-2 mL-
Water-2 mL-
1M Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Dissolve the methyl ester starting material in a mixture of THF, MeOH, and water in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (usually 2-6 hours).

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.

Case Study: Synthetic Route to a Cabozantinib-like Scaffold

To demonstrate the utility of these protocols, a hypothetical synthesis of a core scaffold related to the multi-kinase inhibitor Cabozantinib is presented. Cabozantinib itself inhibits multiple tyrosine kinases, including MET and VEGFR2.

G Start Methyl 5-bromo-4-chloro- 2-methoxybenzoate Step1 Buchwald-Hartwig Amination (4-Aminophenol) Start->Step1 Intermediate1 Phenolic Amine Intermediate Step1->Intermediate1 Step2 Williamson Ether Synthesis (Heterocyclic Chloride) Intermediate1->Step2 Intermediate2 Diaryl Ether Intermediate Step2->Intermediate2 Step3 Ester Hydrolysis (LiOH) Intermediate2->Step3 Intermediate3 Carboxylic Acid Core Step3->Intermediate3 Step4 Amide Coupling (EDC/HOBt) (Substituted Aniline) Intermediate3->Step4 Final Kinase Inhibitor Scaffold Step4->Final

Caption: Multi-step synthesis of a complex kinase inhibitor scaffold.

This synthetic route logically applies the protocols described above to build a complex molecule possessing the diaryl ether and amide functionalities common to many Type II kinase inhibitors.

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a powerful and cost-effective building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactivity allows for the selective application of robust synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this document provide a solid foundation for medicinal chemists and drug discovery scientists to rapidly generate diverse libraries of compounds, accelerating the identification of novel and potent therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (n.d.). Application Notes: The Role of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Kinase Inhibitors.
  • Cimerman, Z., et al. (2015). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]

  • Fedorov, A. Y., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Chemdiv. (n.d.). Compound methyl 5-bromo-2-(3,4,5-trimethoxybenzamido)benzoate.
  • Chemdiv. (n.d.). Compound methyl 5-bromo-2-(4-methoxybenzamido)benzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Cabozantinib Malate: A Pharmaceutical Intermediate Deep Dive.
  • Tenn, M. W., et al. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of cabozantinib.
  • Ciacci, A., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Wang, X., et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cabozantinib malate and intermediate thereof.
  • Google Patents. (n.d.). Preparation method of cabozantinib or salt thereof.

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Strategic Synthesis of Novel Active Pharmaceutical Ingredients (APIs) Utilizing Methyl 5-bromo-4-chloro-2-methoxybenzoate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Differentiated Building Block

In the competitive landscape of drug discovery and development, the choice of starting materials can profoundly influence the novelty, potency, and accessibility of new chemical entities. Methyl 5-bromo-4-chloro-2-methoxybenzoate is a strategically designed building block for the synthesis of novel Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) with differential reactivity, an electron-donating methoxy group, and a versatile methyl ester, provides a powerful platform for controlled, sequential chemical modifications. This allows for the creation of diverse molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors.

This application note serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists. It outlines detailed protocols for the selective functionalization of Methyl 5-bromo-4-chloro-2-methoxybenzoate and its subsequent elaboration into complex molecular architectures relevant to modern drug discovery. The methodologies described herein are grounded in established principles of palladium-catalyzed cross-coupling reactions, emphasizing chemoselectivity and providing a logical framework for the synthesis of novel APIs.

Core Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and the safe handling of all reagents is paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of Methyl 5-bromo-4-chloro-2-methoxybenzoate

PropertyValue
Molecular Formula C₉H₈BrClO₃
Molecular Weight 295.52 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMF)
Reactivity The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Safety and Handling:
  • Methyl 5-bromo-4-chloro-2-methoxybenzoate: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium catalysts, especially on carbon support when dry and saturated with hydrogen, can be pyrophoric and may ignite upon exposure to air.[1] Always handle palladium catalysts in an inert atmosphere (e.g., under argon or nitrogen).[1] Use appropriate PPE and have a fire extinguisher rated for metal fires readily available. For detailed handling procedures, always consult the Safety Data Sheet (SDS).[2][3][4]

  • Reagents: Many reagents used in cross-coupling reactions, such as strong bases (e.g., sodium tert-butoxide), are corrosive and moisture-sensitive. Organoboron reagents should be handled in a well-ventilated fume hood. Always consult the SDS for each reagent before use.[5]

Synthetic Strategy: A Stepwise Approach to Complexity

The key to unlocking the synthetic potential of Methyl 5-bromo-4-chloro-2-methoxybenzoate lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[5] This allows for the selective functionalization of the more reactive C-Br bond at the C5 position, while leaving the C-Cl bond at the C4 position intact for subsequent transformations. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner.

Below is a generalized workflow for the synthesis of a potential kinase inhibitor scaffold from Methyl 5-bromo-4-chloro-2-methoxybenzoate.

G A Methyl 5-bromo-4-chloro-2-methoxybenzoate B Selective C-Br Functionalization (e.g., Suzuki or Buchwald-Hartwig Reaction) A->B C Intermediate 1: 5-Aryl/Amino-4-chloro-2-methoxybenzoate B->C D Optional: Ester Hydrolysis C->D F Amide Coupling C->F Direct Amide Coupling of Ester E Intermediate 2: 5-Aryl/Amino-4-chloro-2-methoxybenzoic Acid D->E E->F G Intermediate 3: Substituted Benzamide F->G H Second Functionalization at C-Cl (e.g., Nucleophilic Aromatic Substitution or Cross-Coupling) G->H I Final API Scaffold (e.g., Kinase Inhibitor) H->I

Caption: General workflow for the synthesis of novel APIs.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the synthetic strategy.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[6] This protocol describes the selective coupling of an arylboronic acid at the C5 position of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Rationale: The choice of a palladium(0) catalyst and appropriate ligands is crucial for efficient oxidative addition to the C-Br bond. The use of a base is necessary to activate the boronic acid for the transmetalation step. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Add Methyl 5-bromo-4-chloro-2-methoxybenzoate, Arylboronic Acid, and Base to a dry Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add Palladium Catalyst and Ligand. B->C D Add degassed solvent system (e.g., Dioxane/Water). C->D E Heat the reaction mixture with stirring. D->E F Monitor progress by TLC or LC-MS. E->F G Cool, dilute with organic solvent, and wash with water and brine. F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentAmount (mol equiv)Purpose
Methyl 5-bromo-4-chloro-2-methoxybenzoate1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)0.02 - 0.05Catalyst Precursor
SPhos0.04 - 0.10Ligand
Potassium Phosphate (K₃PO₄)2.0 - 3.0Base
1,4-Dioxane-Solvent
Water-Co-solvent

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 5-aryl-4-chloro-2-methoxybenzoate.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in many pharmaceuticals.[7] This protocol outlines the selective coupling of a primary or secondary amine at the C5 position.

Rationale: This reaction requires a palladium catalyst with a specialized, bulky, electron-rich phosphine ligand to facilitate the challenging C-N bond formation. A strong, non-nucleophilic base is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Anhydrous and deoxygenated conditions are critical for catalyst stability and activity.[5]

G cluster_0 Inert Atmosphere Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Add Palladium Precatalyst, Ligand, and Base to a dry Schlenk flask in a glovebox or under inert gas flow. B Add Methyl 5-bromo-4-chloro-2-methoxybenzoate and the Amine. A->B C Add anhydrous, degassed solvent (e.g., Toluene). B->C D Seal the flask and heat the reaction mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, filter through celite, and concentrate. E->F G Purify the crude product by column chromatography. F->G

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

ReagentAmount (mol equiv)Purpose
Methyl 5-bromo-4-chloro-2-methoxybenzoate1.0Starting Material
Amine (Primary or Secondary)1.2Coupling Partner
Pd₂(dba)₃0.01 - 0.02Catalyst Precursor
BrettPhos0.02 - 0.04Ligand
Sodium tert-butoxide (NaOtBu)1.5Base
Toluene (anhydrous, degassed)-Solvent

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 equiv.), BrettPhos (0.02 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired Methyl 5-amino-4-chloro-2-methoxybenzoate derivative.

Protocol 3: Synthesis of a Benzamide Kinase Inhibitor Scaffold

Many kinase inhibitors feature a central benzamide core.[8][9][10] This protocol describes the hydrolysis of the methyl ester followed by an amide coupling to introduce a key pharmacophore.

Rationale: Saponification using a strong base like lithium hydroxide is a standard method for ester hydrolysis. Subsequent amide bond formation is typically achieved using a peptide coupling reagent, such as HATU, which activates the carboxylic acid for reaction with an amine.

Procedure:

  • Ester Hydrolysis:

    • Dissolve the product from Protocol 1 or 2 (1.0 equiv.) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1.0 equiv.) in an anhydrous aprotic solvent such as DMF.

    • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) and stir for 10 minutes.

    • Add the desired amine (1.1 equiv.) and stir at room temperature until the reaction is complete.

    • Dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis: A Case Study Perspective

The substituted benzamide scaffold produced through this synthetic sequence is a common feature in a variety of kinase inhibitors, including those targeting VEGFR, CDK, and Bcr-Abl.[8][10][11][12] The aryl or amino group at the C5 position and the yet-to-be-functionalized chlorine at the C4 position provide vectors for further chemical elaboration to optimize binding affinity and selectivity for a specific kinase target. For example, the remaining chloro-substituent can be targeted in a subsequent nucleophilic aromatic substitution or a second cross-coupling reaction under more forcing conditions to complete the synthesis of a complex API. The synthesis of Trametinib, a MEK inhibitor, involves similar di-halo aromatic precursors, highlighting the industrial relevance of this synthetic strategy.[13][14][15]

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a highly valuable and versatile starting material for the synthesis of novel APIs. The differential reactivity of the bromine and chlorine atoms allows for a controlled and stepwise approach to the construction of complex molecular architectures. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and selective methods for the initial functionalization at the more reactive C-Br position. Subsequent modifications, such as ester hydrolysis and amide coupling, can be used to introduce key pharmacophoric elements common in many kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this strategic building block in the quest for new and improved therapeutics.

References

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  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Available at: [Link]

  • Patel, H. M., et al. (2015). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 5(69), 56724-56771. Available at: [Link]

  • Wilson, J., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(10), 1520-1526. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Available at: [Link]

  • Scott, J. P., & Williams, J. M. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1739-1756. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. Available at: [Link]

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  • Yu, B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129112. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-bromo-4-chloro-2-methoxybenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Achieving high yields in its multi-step synthesis is critical for efficient drug development and manufacturing. However, researchers often face challenges ranging from poor regioselectivity in halogenation steps to incomplete reactions and difficult purifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and optimize your synthetic route.

Section 1: Recommended Synthetic Pathway

The synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate can be efficiently achieved through a multi-step sequence starting from a commercially available precursor. The pathway outlined below is designed to maximize control over regiochemistry and facilitate purification at each stage. The key transformations include a Sandmeyer reaction to install the chloro group, followed by regioselective bromination and finally, esterification.

Synthetic_Pathway SM 2-Amino-4-chlorobenzoic Acid DS Diazonium Salt Intermediate SM->DS 1. Diazotization (NaNO₂, aq. HCl, 0-5°C) p1 DS->p1 2. Sandmeyer Reaction (CuCl, aq. HCl) CB 5-Bromo-2-chlorobenzoic Acid p2 CB->p2 3. Electrophilic Bromination (NBS, H₂SO₄) ACB 5-Bromo-2-chloro-4-hydroxybenzoic Acid (Hypothetical Intermediate) MB Methyl 5-bromo-4-chloro-2-methoxybenzoate p1->CB Introduction of Chloro Group p2->MB 4. Esterification (Methanol, H₂SO₄, reflux) Start 2-Chlorobenzoic Acid Bromo 5-Bromo-2-chlorobenzoic Acid Start->Bromo 1. Bromination (NBS/H₂SO₄) Ester Methyl 5-bromo-2-chlorobenzoate Bromo->Ester 2. Esterification (MeOH, H₂SO₄) Final Methyl 5-bromo-4-chloro-2-methoxybenzoate (Further steps required) Ester->Final Further Functionalization (e.g., Nitration, Reduction, Diazotization, Methoxylation)

Sources

Technical Support Center: Purification of Crude Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3) is a critical step in synthetic workflows, particularly in the development of pharmaceutical intermediates where purity is paramount. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, reagents, and structurally similar side-products. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in obtaining this compound with high purity.

Section 1: Understanding the Compound and Common Impurities

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a polysubstituted aromatic ester. Its purification is often complicated by the presence of regioisomers formed during synthesis, which can have very similar physical properties to the desired product.

Table 1: Potential Impurities and Their Origins

Impurity NamePotential OriginRationale for Formation
2-Chlorobenzoic Acid / Methyl 2-chlorobenzoateUnreacted starting materialIncomplete bromination or esterification steps.
Methyl 4-bromo-2-methoxybenzoateRegioisomer from brominationAlternative electrophilic substitution position on the aromatic ring.
Methyl X-bromo-Y-chloro-2-methoxybenzoate (other isomers)RegioisomersThe directing effects of the substituents can lead to a mixture of isomers. The polarity of these isomers is often very close to the target compound, making separation challenging[1].
SuccinimideByproduct of NBS brominationIf N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct[2].
Solvents and ReagentsResidual from reaction/workupToluene, Thionyl Chloride, Methanol, etc.[1].

Section 2: Primary Purification Techniques

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of the purification.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but only sparingly at low temperatures[3].

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of crude material in various solvents (see Table 2). Heat the solvent to boiling and observe dissolution. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to ensure homogeneity.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/MixtureRationale
Methanol / WaterA common mixed-solvent system. The compound is dissolved in hot methanol, and water is added as an anti-solvent until the solution turns cloudy[4].
Ethanol / WaterSimilar to Methanol/Water, often effective for moderately polar compounds[1].
IsopropanolA single solvent that can be effective for compounds of this polarity[5].
Heptane / Ethyl AcetateA non-polar/polar mixture. Dissolve in a minimum of hot ethyl acetate and add heptane as the anti-solvent[4].
Flash Column Chromatography

When impurities are present in significant quantities or have solubilities similar to the product, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture)[6][7].

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. TLC Analysis of Fractions Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for Column Chromatography.

Experimental Protocol: Flash Column Chromatography

  • Eluent Selection via TLC: Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (see Table 3). The ideal system gives the desired product an Rf value of ~0.3-0.4 and separates it from all impurities[8].

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is flat and free of air bubbles[7]. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting the eluate in a series of test tubes or flasks. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Table 3: Suggested Eluent Systems for Column Chromatography (in order of increasing polarity)

Solvent System (v/v)PolarityUse Case
100% Hexane or HeptaneVery LowTo elute very non-polar impurities.
5-10% Ethyl Acetate in HexaneLowA good starting point for eluting the product.
10-20% Dichloromethane in HexaneLow-MediumAlternative system if ethyl acetate is not providing good separation.
20-30% Ethyl Acetate in HexaneMediumTo elute more polar impurities after the product has been collected.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Decision Tree for Purification Method Selection

G start Start with Crude Product check_solid Is the crude product a solid? start->check_solid check_impurities How many impurities are visible on TLC? check_solid->check_impurities Yes not_solid Product is an oil check_solid->not_solid No few_impurities One or two minor impurities? check_impurities->few_impurities many_impurities Multiple or major impurities? check_impurities->many_impurities few_impurities->many_impurities No recrystallize Attempt Recrystallization few_impurities->recrystallize Yes chromatography Perform Column Chromatography many_impurities->chromatography Yes not_solid->chromatography

Caption: Decision guide for purification method.

Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

  • Answer: Oiling out occurs when the solute comes out of solution above its melting point.

    • Cause & Solution 1: The boiling point of your solvent may be higher than the melting point of your compound. Try re-dissolving the oil in more hot solvent and letting it cool more slowly.

    • Cause & Solution 2: The solution is too supersaturated. Add a small amount of additional hot solvent until the oil redissolves, then attempt a slower cooling process. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.

    • Cause & Solution 3: Consider switching to a lower-boiling point solvent or a different solvent system altogether.

Question: After recrystallization, my product's purity did not improve significantly. Why?

  • Answer: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities.

    • Cause & Solution 1: The impurities may have very similar solubility profiles to your product in that specific solvent. You must perform a new solvent screen to find a more suitable system where the impurity is either very soluble or nearly insoluble, even in the hot solvent.

    • Cause & Solution 2: The solution may have been cooled too rapidly, causing the impurities to become trapped within the crystal lattice of your product. Ensure a slow, gradual cooling process. It may be necessary to perform a second recrystallization.

Question: My compound is not separating from an impurity on the silica column; they are co-eluting.

  • Answer: Co-elution occurs when the chosen eluent system does not provide sufficient resolution between the compounds.

    • Cause & Solution 1: The eluent is too polar, moving all components too quickly up the column.[8] You need to switch to a less polar mobile phase. For example, if you are using 20% Ethyl Acetate in Hexane, try reducing it to 10% or even 5%.

    • Cause & Solution 2: The polarity difference between your product and the impurity is very small. In this case, a very slow, shallow gradient elution (e.g., increasing from 2% to 10% ethyl acetate over many column volumes) might be necessary. Using a different solvent system (e.g., Dichloromethane/Hexane) may also alter the selectivity and improve separation.

Question: My compound will not elute from the chromatography column.

  • Answer: This indicates that the mobile phase is not polar enough to displace your compound from the polar silica gel stationary phase.

    • Cause & Solution: You need to increase the polarity of your eluent.[6] If you are running isocratically (with a single solvent mixture), you can switch to a more polar mixture. For example, if 10% Ethyl Acetate in Hexane is not working, try increasing to 20%, 30%, or even higher. This is a common issue, and a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often the most effective solution.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How do I assess the purity of my final product?

    • A1: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick qualitative check. A sharp, well-defined melting point range is a good indicator of purity. For definitive quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.

  • Q2: What are the recommended storage conditions for Methyl 5-bromo-4-chloro-2-methoxybenzoate?

    • A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9]

  • Q3: What are the main safety hazards associated with this compound and its purification?

    • A3: While specific data for this exact compound is limited, structurally similar halogenated aromatic compounds are often classified as irritants. They may cause skin, eye, and respiratory irritation.[9][10] Always handle the chemical in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in purification, such as hexane, ethyl acetate, and dichloromethane, are flammable and/or toxic and should be handled with care.

Section 5: References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from --INVALID-LINK--

  • Brainly. (2023, September 19). What would be an ideal recrystallization solvent for sodium benzoate? Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ACS Publications. Retrieved from --INVALID-LINK--

  • Westin, J. (n.d.). Column Chromatography. Jack Westin. Retrieved from --INVALID-LINK--

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from --INVALID-LINK--

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from --INVALID-LINK--

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-methoxybenzoate. PubChem. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate. Retrieved from --INVALID-LINK--

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). Methyl 5-Bromo-2-methylbenzoate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Dana Bioscience. (n.d.). Methyl 5-bromo-2-chloro-4-methoxybenzoate 100mg. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Methyl 2-bromo-5-chloro-4-methoxybenzoate. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). Methyl 5-bromo-4-methoxy-2-methylbenzoate. Retrieved from --INVALID-LINK--

  • Gujarat Pollution Control Board. (n.d.). ANNEXURE – 1 Manufacturing Process. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). methyl 5-bromo-2-chloro-4-methylbenzoate. Retrieved from --INVALID-LINK--

  • Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from --INVALID-LINK--

  • CHIRALEN. (n.d.). Methyl 5-bromo-4-chloro-2-methoxybenzoate. Retrieved from --INVALID-LINK--

  • Oregon State University. (2005). Experimental Chemistry II - Poster Abstracts. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Methyl 4-Chloro-2-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are performing the electrophilic bromination of methyl 4-chloro-2-methoxybenzoate. Our goal is to provide in-depth, field-proven insights to help you anticipate, identify, and troubleshoot common side reactions, thereby optimizing your synthesis for yield and purity.

The target molecule, methyl 5-bromo-4-chloro-2-methoxybenzoate, is a valuable building block in medicinal chemistry and materials science.[1] However, the inherent reactivity of the substituted aromatic ring presents several challenges. This guide moves beyond a simple protocol to explain the causality behind these challenges and provides robust solutions.

Core Reaction Overview: Understanding the Directing Effects

The bromination of methyl 4-chloro-2-methoxybenzoate is a classic example of electrophilic aromatic substitution (EAS).[2][3] The regiochemical outcome is dictated by the electronic effects of the three substituents on the benzene ring.

  • -OCH₃ (Methoxy group): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

  • -Cl (Chloro group): A deactivating group that, paradoxically, also directs ortho and para.

  • -COOCH₃ (Methyl Ester group): A deactivating group that directs meta.

When these effects are combined, the strongly activating methoxy group at C2 exerts the dominant influence. It directs the incoming bromine electrophile to the C3 (ortho) and C5 (para) positions. The C5 position is also meta to the deactivating ester and ortho to the chloro group, making it the most electronically favorable site for substitution. This leads to the desired product, methyl 5-bromo-4-chloro-2-methoxybenzoate.

G cluster_main Main Reaction Pathway start Methyl 4-chloro-2-methoxybenzoate product Methyl 5-bromo-4-chloro-2-methoxybenzoate (Desired Product) start->product Electrophilic Aromatic Substitution (EAS) reagents Brominating Agent (e.g., Br₂, NBS) reagents->start

Caption: The primary electrophilic aromatic substitution pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of methyl 4-chloro-2-methoxybenzoate in a practical, question-and-answer format.

Q1: My reaction produced a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A1: This issue is caused by polybromination, a common side reaction in highly activated aromatic systems.

  • Causality: The methoxy group makes the initial substrate highly reactive. After the first bromine atom is added to form the desired product, the ring remains activated and can undergo a second bromination, typically at the C3 position. This is especially prevalent when using harsh conditions or an excess of the brominating agent.[4]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., 1.0 to 1.05 equivalents of Br₂ or N-Bromosuccinimide (NBS)). Using a large excess should be avoided to minimize side reactions.[5]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) decreases the overall reaction rate, allowing for greater control and reducing the likelihood of the less favorable second bromination.[6]

    • Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Choose a Milder Brominating Agent: While molecular bromine (Br₂) is effective, it can be aggressive. N-Bromosuccinimide (NBS) is often a milder and more selective choice for activated systems.[7][8] Using NBS in a solvent like acetonitrile can lead to highly regioselective para-bromination.[6]

Q2: I've isolated a significant amount of a carboxylic acid byproduct instead of my target ester. What caused this and how can I prevent it?

A2: This indicates the hydrolysis of the methyl ester group.

  • Causality: The bromination reaction is often performed in an acidic medium (e.g., acetic acid solvent) or generates hydrobromic acid (HBr) as a byproduct. In the presence of water, even in trace amounts, these acids can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-4-chloro-2-methoxybenzoic acid).[9][10] This is particularly problematic during aqueous workup or if the reaction is heated for an extended period.

  • Troubleshooting & Optimization:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. While challenging to eliminate all water, minimizing its presence is crucial.

    • Neutralize Acid Promptly: During the workup, quench the reaction mixture by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to neutralize any generated HBr and the acidic solvent. Be cautious with temperature control during neutralization.

    • Minimize Reaction Time and Temperature: Do not heat the reaction unless necessary, and monitor its progress by TLC to avoid prolonged reaction times that could promote hydrolysis.

Q3: My product's mass spectrum shows a peak corresponding to the loss of a methyl group, and the NMR shows a phenolic proton. What is happening?

A3: You are observing O-demethylation of the methoxy group.

  • Causality: The C-O bond of an aryl methyl ether can be cleaved under strongly acidic conditions.[11] Strong Lewis acids (e.g., AlCl₃, FeBr₃, BBr₃) used as catalysts, or the HBr byproduct generated in situ, can facilitate this demethylation, especially at elevated temperatures, converting the methoxy group into a hydroxyl (phenolic) group.[12][13] Boron tribromide (BBr₃) is a classic reagent specifically used for this transformation.[11][14]

  • Troubleshooting & Optimization:

    • Avoid Strong Lewis Acid Catalysts: For this activated substrate, a strong Lewis acid is often unnecessary. The reaction can typically proceed with Br₂ in a solvent like acetic acid or with NBS. If a catalyst is required, use it in truly catalytic amounts.

    • Control Temperature: Avoid high reaction temperatures, as demethylation is often promoted by heat.[12]

    • Buffer the Reaction: In some cases, adding a non-nucleophilic base like sodium acetate can help scavenge the HBr byproduct, preventing the reaction medium from becoming overly acidic.

Q4: My crude product contains an unexpected isomer. How can I improve the regioselectivity of the reaction?

A4: The formation of regioisomers, while not the primary pathway, can occur if reaction conditions are not optimized.

  • Causality: While the C5 position is overwhelmingly favored electronically and sterically, a small amount of bromination may occur at the C3 position, leading to the formation of methyl 3-bromo-4-chloro-2-methoxybenzoate. Higher reaction temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, leading to a decrease in regioselectivity.[6]

  • Troubleshooting & Optimization:

    • Maintain Low Temperature: As with preventing polybromination, conducting the reaction at low temperatures (0-5 °C) is the most effective way to enhance regioselectivity.[6]

    • Choice of Solvent and Reagent: Certain solvent/reagent systems can improve selectivity. For instance, using NBS in acetonitrile is known to be highly para-selective with respect to the most activating group.[6] Zeolites have also been used to induce high para-selectivity in brominations.[6]

Caption: Causal flowchart of common side reactions and their primary triggers.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of methyl 5-bromo-4-chloro-2-methoxybenzoate while minimizing the side reactions discussed above.

Materials & Reagents:

  • Methyl 4-chloro-2-methoxybenzoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-chloro-2-methoxybenzoate (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred substrate solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine/NBS.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Summary: Conditions vs. Outcomes

ParameterRecommended ConditionRationale / Side Reaction Avoided
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂; reduces polybromination and oxidation.[8]
Stoichiometry 1.0 - 1.05 equivalents of NBSPrevents polybromination from excess reagent.[5]
Solvent Anhydrous AcetonitrilePromotes high regioselectivity; avoids ester hydrolysis.[6][7]
Temperature 0 - 5 °CSuppresses polybromination, isomer formation, and demethylation.[6]
Catalyst None requiredAvoids potential demethylation caused by strong Lewis acids.
Workup Quench Sodium Thiosulfate (Na₂S₂O₃)Removes excess oxidizing brominating species.
Workup Wash Sodium Bicarbonate (NaHCO₃)Neutralizes acidic byproducts, preventing ester hydrolysis.[15]

References

  • Benchchem. (n.d.). Troubleshooting common issues in alpha-bromination reactions.
  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University.
  • Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
  • Li, C., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances.
  • Reddit. (2017). Demethylation of an aryl methoxy group. r/chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
  • Homework.Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
  • Quora. (2021). Can methyl benzoate be hydrolyzed?.
  • ResearchGate. (2025). Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study | Request PDF.
  • Hieke, M., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
  • Wang, Z. (2010). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • Zhu, D. (2019). How green is your bromination reaction?. The Green Chemistry Initiative Blog.

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Navigating the Labyrinth of Poor Solubility: A Technical Guide for Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-chloro-2-methoxybenzoate (CAS No. 951885-11-3). This guide is designed to address the significant challenge of its poor solubility in common reaction media, a frequent bottleneck in synthetic workflows. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to get Methyl 5-bromo-4-chloro-2-methoxybenzoate to dissolve in my reaction solvent. What are its general solubility characteristics?

A1: Methyl 5-bromo-4-chloro-2-methoxybenzoate is a highly substituted aromatic ester with a molecular formula of C₉H₈BrClO₃ and a molecular weight of 279.52 g/mol . Its structure, featuring a halogenated and methoxylated benzene ring, contributes to a crystalline nature and relatively low polarity. This often translates to poor solubility in many common non-polar and polar aprotic solvents at room temperature. Anecdotal evidence from syntheses of structurally similar compounds suggests that solvents like N,N-dimethylformamide (DMF) may be effective, but systematic data is scarce.

Q2: What initial steps should I take to select a suitable solvent for my reaction?

A2: A systematic solvent screening is the most logical first step. Based on the "like dissolves like" principle, you should explore a range of solvents with varying polarities. Given the compound's structure, a good starting point includes polar aprotic solvents and some ethereal solvents.

Recommended Initial Solvent Screening:

  • Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP)

  • Ethereal: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Chlorinated: Dichloromethane (DCM), Chloroform

  • Aromatic: Toluene, Xylenes

Q3: Heating my reaction mixture isn't sufficiently improving solubility. What other techniques can I employ?

A3: When thermal energy alone is insufficient, several other strategies can be implemented, often in combination.

  • Co-solvency: The use of a solvent mixture can be highly effective. A small amount of a high-polarity "solubilizing" co-solvent, like DMF or DMSO, added to a less polar bulk solvent, such as toluene or dioxane, can significantly enhance solubility.

  • Sonication: Applying ultrasonic energy can help break down solute aggregates and increase the rate of dissolution. This is particularly useful for preparing saturated or near-saturated solutions.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of reactants across the phase boundary, effectively bypassing the need for high solubility in a single solvent.

Troubleshooting Guide: Common Solubility-Related Issues

Problem 1: My reaction is sluggish or fails to initiate, and I suspect poor solubility is the culprit.

Causality: For a reaction to proceed, the reactants must be in the same phase to interact. If your starting material, Methyl 5-bromo-4-chloro-2-methoxybenzoate, remains largely as an undissolved solid, the effective concentration in the solution is too low for the reaction to occur at a reasonable rate.

Troubleshooting Workflow:

A Reaction Sluggish/Fails B Visually confirm undissolved solid A->B C Increase Temperature B->C D Solubility Improved? C->D E Proceed with reaction monitoring D->E Yes F Implement Co-Solvent Strategy D->F No G Screen Polar Aprotic Co-solvents (DMF, DMSO) F->G H Solubility Improved? G->H H->E Yes I Consider Alternative Solvent System H->I No J Explore High-Boiling Point Ethers (e.g., Diglyme) or Amides (e.g., DMAc) I->J K Re-evaluate Reaction Compatibility J->K

Caption: Troubleshooting workflow for sluggish reactions due to poor solubility.

Step-by-Step Protocol:

  • Visual Confirmation: Before altering your protocol, visually inspect the reaction mixture. The presence of a significant amount of undissolved solid is a strong indicator of a solubility issue.

  • Incremental Temperature Increase: Gradually increase the reaction temperature, monitoring for both dissolution and any potential decomposition of your starting materials or reagents.

  • Co-Solvent Addition: If heating is ineffective or not feasible, introduce a co-solvent. Start with a small percentage (e.g., 5-10% v/v) of a high-polarity aprotic solvent like DMF or DMSO.

  • Alternative Solvent Systems: If a co-solvent strategy fails, a complete change of the primary solvent may be necessary. High-boiling point ethers (e.g., diglyme) or amides (e.g., N,N-dimethylacetamide, DMAc) can be effective for challenging solutes.

  • Reaction Compatibility Check: When changing solvents, always verify the compatibility of the new solvent with all reactants, catalysts, and reagents in your reaction.

Problem 2: My product appears to be crashing out of the reaction mixture, leading to incomplete conversion or a difficult work-up.

Causality: As the reaction proceeds, the product formed may be less soluble in the reaction solvent than the starting material. This can lead to the product precipitating out, which can encapsulate unreacted starting material and hinder the reaction's progress to completion.

Troubleshooting Product Precipitation:

A Product Precipitation Observed B Analyze Precipitate (if possible) A->B C Is it the desired product? B->C D Increase Reaction Volume C->D Yes H Consider a Different Solvent System for the Reaction C->H No (e.g., salt byproduct) E Add Co-solvent to Maintain Solubility D->E F Modify Work-up Procedure E->F G Filter Hot, Wash with Cold Solvent F->G

Caption: Decision tree for addressing product precipitation during a reaction.

Recommended Actions:

  • Increase Solvent Volume: A simple first step is to increase the total volume of the solvent to keep the product in solution.

  • Hot Filtration: If the product is soluble at the reaction temperature but precipitates upon cooling, a hot filtration at the end of the reaction can separate the product from any solid impurities or catalysts. The product can then be crystallized from the filtrate by cooling.

  • Solvent System Re-evaluation: If product precipitation is severe and occurs during the reaction, it is a strong indication that the chosen solvent is not ideal. Re-visit your solvent screening with a focus on solvents that are likely to solubilize both the starting material and the expected product.

Experimental Protocols: A Starting Point for Optimization

The following table provides a starting point for solubility testing of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Solvent Dielectric Constant (approx.) Boiling Point (°C) General Observations & Potential Applications
Toluene2.4111Often used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Solubility of the target compound is likely low at RT but may improve with heating.
1,4-Dioxane2.2101Miscible with water, making it suitable for reactions requiring aqueous bases (e.g., Suzuki couplings).
Tetrahydrofuran (THF)7.666A good general-purpose solvent, but its low boiling point may limit its utility for reactions requiring high temperatures.
N,N-Dimethylformamide (DMF)36.7153A powerful polar aprotic solvent, likely to be effective at dissolving the target compound. Often used in nucleophilic substitution and cross-coupling reactions.
Dimethyl Sulfoxide (DMSO)46.7189Another highly polar aprotic solvent with a high boiling point. Excellent solubilizing power, but can be difficult to remove and may interfere with some catalytic reactions.
Acetonitrile (MeCN)37.582A polar aprotic solvent with a convenient boiling point for many reactions. Its ability to dissolve the target compound should be experimentally determined.

Protocol for Small-Scale Solubility Assessment:

  • To a small vial, add a known mass of Methyl 5-bromo-4-chloro-2-methoxybenzoate (e.g., 10 mg).

  • Add the solvent to be tested in small, measured increments (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex or sonicate for 1-2 minutes.

  • Observe for complete dissolution.

  • If the solid does not dissolve at room temperature, gently warm the vial and observe any changes in solubility.

  • Record the approximate concentration at which the solid dissolves.

This systematic approach will provide you with valuable empirical data to guide your solvent selection for larger-scale reactions.

Removal of palladium catalyst from reactions involving Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Palladium Catalyst from Reactions Involving Methyl 5-bromo-4-chloro-2-methoxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory limits, such as those set by the International Council for Harmonisation (ICH) Q3D guidelines.[1][3] These guidelines stipulate maximum permitted daily exposure to elemental impurities, making effective palladium scavenging a critical, non-negotiable step in process chemistry.[4]

This guide provides a comprehensive technical resource for scientists encountering challenges with palladium removal, with a specific focus on reactions involving substrates like Methyl 5-bromo-4-chloro-2-methoxybenzoate. This molecule, with its multiple functional groups, is representative of the complex intermediates common in drug development. We will explore the causality behind various purification strategies and offer detailed, actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium so critical and what are the typical acceptable limits?

A1: The primary driver for palladium removal is patient safety. Palladium compounds can be toxic, and regulatory bodies like the FDA require strict control of such elemental impurities in final drug products.[4][5] The acceptable limits depend on the drug's route of administration and daily dosage. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API.[3] Furthermore, residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to impurities and lower yields.[2]

Q2: What are the main categories of palladium removal techniques?

A2: Palladium removal strategies can be broadly categorized into several methods, often used in combination:

  • Adsorption/Scavenging: This is the most common and often most effective method. It involves using solid-supported materials (scavengers) that selectively bind to the palladium, which is then removed by simple filtration.[3][6] Common adsorbents include functionalized silica gels, polymers, and activated carbon.[7][8]

  • Filtration: A straightforward initial step to remove heterogeneous or precipitated palladium species. Filtration through media like Celite® can debulk the palladium load before more refined scavenging techniques are applied.[9][10][11]

  • Crystallization: While a standard purification technique, its effectiveness for palladium removal can be inconsistent. In some cases, palladium species can be incorporated into the crystal lattice, making this method unreliable as a sole purification step.[3][4]

  • Extraction: Liquid-liquid extraction is generally not efficient for removing the trace levels of palladium required for APIs and is rarely used as a primary removal method.[9]

  • Chromatography: Column chromatography is effective at removing palladium but is often not scalable or cost-effective for large-scale manufacturing processes.[9][10]

Q3: Does the specific structure of Methyl 5-bromo-4-chloro-2-methoxybenzoate present unique challenges for palladium removal?

A3: The functional groups on Methyl 5-bromo-4-chloro-2-methoxybenzoate (ester, ether, chloro, bromo) are generally not problematic for standard palladium scavenging techniques. These groups are relatively non-coordinating and are unlikely to compete with scavenger ligands for palladium binding. The primary considerations will be the molecule's solubility in various solvents, which dictates the choice of solvent for the scavenging process, and its potential to co-precipitate with palladium species during workup. The key is to select a scavenging system that is effective in a solvent where your product is highly soluble to ensure maximum contact between the dissolved palladium species and the scavenger.

Q4: What is the difference between silica-based and polymer-based scavengers?

A4: Both are solid supports functionalized with ligands that chelate palladium.

  • Silica-based scavengers offer high surface area, rigid structures that do not swell in solvents, and excellent kinetic performance.[6] They are widely used for their efficiency and compatibility with a broad range of solvents.[6]

  • Polymer-based scavengers (e.g., macroporous polystyrene) can also be highly effective.[8][12] Their main physical difference is the potential for the polymer matrix to swell in certain organic solvents, which can sometimes affect filtration and handling properties.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: High levels of palladium (>100 ppm) remain after initial purification (e.g., filtration and aqueous washes).

  • Possible Cause 1: Palladium is in a soluble, colloidal, or finely dispersed state.

    • Explanation: After a cross-coupling reaction, palladium can exist in various oxidation states (Pd(0), Pd(II)) and forms, including soluble complexes with ligands or starting materials, or as nanoparticles.[1][6] Simple filtration and washes are ineffective against these dissolved or colloidal forms.

    • Solution: Implement a dedicated scavenger treatment. Thiol- or thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) or polymer-based scavengers (e.g., QuadraPure™ TU) are highly effective for a broad range of palladium species.[12][13]

  • Possible Cause 2: Insufficient contact time or scavenger loading.

    • Explanation: Scavenging is a chemical reaction (chemisorption) that requires adequate time and stoichiometry to proceed to completion.[1]

    • Solution: Increase the equivalents of the scavenger (a typical starting point is 3-5 equivalents relative to the initial palladium catalyst loading) and/or extend the stirring time (from 4 hours to overnight).[14] Monitor the palladium concentration over time to determine the optimal duration.

  • Possible Cause 3: The chosen scavenger is not effective for the specific palladium species present.

    • Explanation: The nature of the palladium species can be complex and dependent on the reaction conditions (ligands, base, solvent). Some scavengers are more effective for Pd(II) while others excel at capturing Pd(0).

    • Solution: Screen a small panel of scavengers with different functional groups. A good starting toolkit would include scavengers based on Thiol, Thiourea, and Triamine functionalities to cover different binding preferences.[3][13]

Problem 2: Product loss is observed after treatment with a scavenger or activated carbon.

  • Possible Cause: Non-specific binding of the product to the adsorbent.

    • Explanation: While scavengers are designed for selectivity, some non-specific physical adsorption (physisorption) of the desired product onto the solid support can occur, particularly with highly porous materials like activated carbon.[1][3]

    • Solution:

      • Wash Thoroughly: After filtering off the scavenger, wash the collected solid with fresh, clean solvent to recover any adsorbed product. Combine the washings with the main filtrate.[14]

      • Optimize Solvent: Ensure the scavenging is performed in a solvent where the product has very high solubility. This minimizes the thermodynamic driving force for the product to adsorb onto the solid support.

      • Reduce Adsorbent Amount: For activated carbon, use the minimum effective amount. A loading of 0.25 wt relative to the product is often a good starting point.[1]

Problem 3: The reaction solution is black/dark-colored, and palladium removal is poor.

  • Possible Cause: Formation of palladium black (Pd(0) precipitate).

    • Explanation: Inefficient ligand stabilization can cause the active Pd(0) catalyst to agglomerate and precipitate as finely divided, often colloidal, palladium black. These fine particles can be difficult to remove by standard filtration.

    • Solution:

      • Initial Filtration through Celite®: Before any other treatment, dilute the reaction mixture with a suitable solvent (e.g., THF, ethyl acetate) and filter it through a thick pad (1-2 cm) of Celite®. This will remove the bulk of the precipitated metal.[9][10]

      • Follow with a Scavenger: The filtrate may still contain soluble and colloidal palladium. Treat the filtrate with a potent scavenger like MP-TMT or Si-TMT to capture the remaining palladium.[3][15]

      • Consider a Micron Filter: For very fine particulates that pass through Celite, a PTFE micron filter (e.g., 1.0 micron) can be effective.[16]

Data & Protocols

Comparative Overview of Common Palladium Scavengers
Scavenger Functional GroupSolid SupportPrimary Target SpeciesKey AdvantagesRepresentative Products
Thiourea Silica, PolymerPd(0), Pd(II)Versatile and widely used for various Pd forms.[13]SiliaMetS Thiourea[13], QuadraPure TU[12]
Thiol (Mercapto) SilicaPd(II)Highly effective for Pd(II) and other metals like Cu, Ag, Pb.[15]ISOLUTE Si-Thiol[15]
TMT (Trimercaptotriazine) Silica, PolymerPd(0), Pd(II)Very high affinity for palladium, often considered a universal scavenger.[3]ISOLUTE Si-TMT[15], MP-TMT[3]
Triamine SilicaPd, Pb, RuEffective for various metals, good for screening.[13]SiliaMetS Triamine[13]
Activated Carbon CarbonPd(0), Pd(II)Cost-effective, good for bulk removal, can also remove color impurities.[7][17]DARCO®, Nuchar®[1]
Workflow for Selecting a Palladium Removal Strategy

G cluster_methods Scavenging Options start Crude Reaction Mixture (Post-Workup) celite Initial State? (e.g., Black Precipitate) start->celite scavenger_screen Select Scavenging Method celite->scavenger_screen Yes (Precipitate) celite->scavenger_screen No (Homogeneous) scavenger_resin Scavenger Resin (e.g., Si-Thiol, MP-TMT) scavenger_screen->scavenger_resin High Selectivity Needed activated_carbon Activated Carbon scavenger_screen->activated_carbon Cost-Sensitive / Color Removal binary_system Binary System (Carbon + Chelator) scavenger_screen->binary_system Difficult Matrix optimize Optimize Conditions (Time, Temp, Loading) scavenger_resin->optimize activated_carbon->optimize binary_system->optimize analysis Analyze Filtrate for Pd (ICP-MS) optimize->analysis pass < 10 ppm Pd? analysis->pass finish Proceed to Next Step pass->finish Yes fail Re-evaluate Strategy pass->fail No fail->scavenger_screen

Caption: Decision workflow for palladium removal.

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin (Batch Method)

  • Dissolve Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to create a ~0.1 M solution. Ensure the product is fully dissolved.

  • Add Scavenger Resin: To the stirred solution, add the selected scavenger resin (e.g., Si-TMT). A typical starting amount is 3-5 equivalents relative to the initial moles of palladium catalyst used in the reaction.[3]

  • Stir Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined by monitoring the palladium levels in the solution periodically.[14]

  • Filter Resin: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger resin.

  • Wash Resin: Wash the collected resin cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Use a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to quantify the remaining palladium concentration.[8]

Protocol 2: Palladium Removal using Activated Carbon

  • Prepare Slurry: In the reaction vessel containing the dissolved crude product, add powdered activated carbon (e.g., DARCO® KB-G). A typical loading is 0.25-0.7 wt/wt relative to the crude product.[1]

  • Stir Mixture: Stir the resulting slurry at a controlled temperature (e.g., 25-50 °C) for 1.5-4 hours.[1]

  • Filter Mixture: Dilute the slurry with a suitable solvent and filter through a thick pad of Celite® to completely remove the fine carbon particles. Caution: Palladium on carbon can be pyrophoric. Ensure the filter cake is not allowed to dry completely in the air.[5]

  • Wash and Concentrate: Wash the filter cake thoroughly with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

  • Analyze: Determine the final palladium concentration via ICP-MS. For highly challenging cases, a combination of activated carbon and a chelating agent like 1,2-ethanedithiol or trimercaptotriazine (TMT) can show synergistic effects, dramatically improving removal efficiency.[1]

References

  • Johnson Matthey. Scavenging Technologies. pharmaceutical-technology.com. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. osakagas.co.jp. [Link]

  • Sopachem. Metal Scavenger Guide. sopachem.com. [Link]

  • ResearchGate. How can I remove palladium Pd catalyst easily?. researchgate.net. (2015-05-18). [Link]

  • Biotage. Metal scavengers for organic purification. biotage.com. [Link]

  • Johnson Matthey. Metal scavengers. matthey.com. [Link]

  • Velocity Scientific Solutions. SiliaMetS Metal Scavengers. velocityscientific.com.au. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. osakagas.co.jp. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. pubs.acs.org. (2023-09-06). [Link]

  • Biotage. How to Remove Palladium in three easy steps. biotage.com. (2023-01-20). [Link]

  • MDPI. Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds. mdpi.com. (2025-12-31). [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. spinchem.com. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. researchgate.net. (2013-05-17). [Link]

  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. pubmed.ncbi.nlm.nih.gov. (2023-12-01). [Link]

  • Sciencemadness Discussion Board. Removal of leached Palladium from reaction product. sciencemadness.org. (2013-10-12). [Link]

  • NIH. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ncbi.nlm.nih.gov. [Link]

  • Reddit. Your trick to remove residual palladium. reddit.com. (2025-09-19). [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. amazonfilters.com. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. onyx-scientific.com. (2025-12-14). [Link]

  • ResearchGate. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. researchgate.net. (2025-08-07). [Link]

  • Virginia Commonwealth University. Palladium Catalysts for C-H Reactions. techtransfer.vcu.edu. (2025-09-30). [Link]

  • Johnson Matthey Technology Review. oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. technology.matthey.com. [Link]

  • Royal Society of Chemistry. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. pubs.rsc.org. (2014-10-27). [Link]

  • ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. researchgate.net. (2025-08-09). [Link]

  • Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. thieme-connect.com. (2022-08-22). [Link]

  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. frontiersin.org. [Link]

  • ResearchGate. How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. researchgate.net. (2017-07-25). [Link]

  • Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

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Technical Support Center: Preventing Dehalogenation of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of dehalogenation, a critical side reaction encountered during the functionalization of Methyl 5-bromo-4-chloro-2-methoxybenzoate. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the underlying scientific principles to empower you to optimize your reaction conditions and achieve desired product yields.

Understanding the Challenge: Unwanted Dehalogenation

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a valuable building block in medicinal chemistry and materials science. However, its di-halogenated nature presents a synthetic challenge. During cross-coupling reactions such as Suzuki, Sonogashira, or Heck, the desired substitution of one or both halogen atoms can be accompanied by their undesired replacement with a hydrogen atom. This process, known as dehalogenation or hydrodehalogenation, leads to the formation of byproducts, complicates purification, and ultimately reduces the yield of the target molecule.[1][2]

The propensity for dehalogenation is influenced by the reactivity of the carbon-halogen bond, with the general trend being I > Br > Cl.[1] In the case of Methyl 5-bromo-4-chloro-2-methoxybenzoate, the carbon-bromine bond is more susceptible to both the desired cross-coupling and the undesired dehalogenation compared to the more robust carbon-chlorine bond.

Dehalogenation can occur through several mechanisms, most commonly via the formation of a palladium-hydride (Pd-H) species in palladium-catalyzed reactions.[1][3] This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[1][3][4] The Pd-H species can then reductively cleave the carbon-halogen bond, leading to the dehalogenated product. Alternatively, radical mechanisms can also contribute to dehalogenation, particularly under certain photochemical or base-promoted conditions.[5][6][7]

This guide will focus on practical strategies to suppress these unwanted pathways and promote the desired cross-coupling reaction.

Troubleshooting Guide: Minimizing Dehalogenation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to prevent the dehalogenation of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Issue 1: Significant Formation of the Monodebrominated Byproduct

If you are observing a significant amount of Methyl 4-chloro-2-methoxybenzoate as a byproduct, it indicates that the C-Br bond is undergoing dehalogenation. Here are the key parameters to investigate:

1. Catalyst and Ligand Selection:

  • Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[1][8]

  • Recommendations:

    • Avoid Triphenylphosphine (PPh₃): While common, PPh₃ is often not ideal for preventing dehalogenation.[9]

    • Employ Bulky, Electron-Rich Phosphine Ligands: Consider using Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands promote faster reductive elimination.

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, like IPr or SIMes, are also highly effective in suppressing dehalogenation due to their strong electron-donating ability and steric bulk.[1][10]

2. Base Selection:

  • Rationale: The base is a critical component of the catalytic cycle, but it can also be a source of hydrides leading to dehalogenation, especially strong alkoxide bases.[1][3]

  • Recommendations:

    • Avoid Strong Alkoxide Bases: Steer clear of bases like sodium tert-butoxide (NaOtBu) if dehalogenation is a significant issue.

    • Use Weaker Inorganic Bases: Opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] These are less likely to generate Pd-H species.

3. Solvent Choice:

  • Rationale: Protic solvents, particularly alcohols, can act as hydride donors and promote dehalogenation.[1][11]

  • Recommendations:

    • Utilize Aprotic Solvents: Prefer aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1][9]

    • Minimize Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can be a proton source.[1][12] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.

4. Temperature and Reaction Time:

  • Rationale: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[2][13]

  • Recommendations:

    • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times, which can lead to increased byproduct formation. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.

Experimental Protocol: Suzuki Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate with Phenylboronic Acid

This protocol is designed to minimize debromination.

Reagents and Equipment:

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate

  • Phenylboronic acid

  • Pd₂(dba)₃ (Palladium catalyst precursor)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst mixture by adding Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv) to toluene.

  • Add the catalyst mixture to the Schlenk flask, followed by anhydrous toluene and a minimal amount of degassed water.

  • Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond dehalogenating preferentially over the C-Cl bond?

A1: The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst into the C-Br bond is significantly faster than into the C-Cl bond. This higher reactivity also makes the C-Br bond more susceptible to the competing dehalogenation side reaction.[1]

Q2: Can I achieve selective coupling at the C-Br position without affecting the C-Cl?

A2: Yes, selective mon-functionalization at the more reactive C-Br position is achievable. By carefully controlling the reaction conditions as outlined in the troubleshooting guide (e.g., using bulky ligands, mild bases, and lower temperatures), you can favor the cross-coupling at the C-Br site while leaving the C-Cl bond intact.

Q3: I am trying to perform a double cross-coupling reaction, but I am seeing a mixture of mono- and di-substituted products along with dehalogenated byproducts. What should I do?

A3: For a double cross-coupling, you will need more forcing conditions than for a single coupling. However, this increases the risk of dehalogenation. A two-step approach is often more successful. First, perform the selective coupling at the C-Br position under optimized, milder conditions. After purification, you can then subject the mono-coupled product to a second cross-coupling reaction at the C-Cl position, which will likely require a more active catalyst system and higher temperatures.

Q4: Can the methoxy and ester groups on the ring influence dehalogenation?

A4: Yes, the electronic properties of the substituents can play a role. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the electron density of the aromatic ring, which can affect the rate of oxidative addition and other steps in the catalytic cycle. While a detailed analysis is complex, the general strategies to prevent dehalogenation by accelerating the desired coupling reaction remain the most effective approach.

Q5: Are there any non-palladium-based methods that might avoid dehalogenation?

A5: While palladium catalysis is the most common method for these transformations, other transition metals like nickel can also be used for cross-coupling reactions.[14] In some cases, a different metal catalyst may offer a different selectivity profile and could be explored if palladium-based systems are consistently leading to high levels of dehalogenation. Additionally, some dehalogenation reactions are promoted by light (photochemical dehalogenation) or strong bases in the absence of a metal catalyst.[5][6][7][15] Ensuring your reaction is protected from light, unless a photochemical reaction is intended, is a good practice.

Data Summary: Ligand and Base Effects on Dehalogenation

The following table provides a qualitative summary of the expected impact of different ligands and bases on the prevention of dehalogenation during the cross-coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

ParameterSelectionExpected Impact on DehalogenationRationale
Ligand PPh₃HighLess effective at promoting rapid reductive elimination.[9]
P(t-Bu)₃LowBulky, electron-rich ligand that accelerates the desired coupling.[1]
SPhos, XPhosVery LowHighly effective biaryl phosphine ligands for suppressing dehalogenation.[1]
IPr, SIMes (NHCs)Very LowStrong electron-donating ligands that stabilize the catalyst and promote coupling.[1][10]
Base NaOtBuHighStrong alkoxide base that can act as a hydride source.[1]
K₂CO₃ModerateMilder inorganic base.[1][2]
Cs₂CO₃LowMilder inorganic base, often effective in suppressing dehalogenation.[1]
K₃PO₄Very LowA preferred weak inorganic base for minimizing dehalogenation.[1][2]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired catalytic cycle for a Suzuki coupling and the competing dehalogenation pathway.

G cluster_0 Desired Suzuki Coupling Cycle cluster_1 Competing Dehalogenation Pathway A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(Ar')L₂ (Transmetalation) B->C Ar'B(OH)₂ Base E Ar-Pd(II)(Br)L₂ D Ar-Ar' (Reductive Elimination) C->D D->A Regenerated Catalyst F Ar-Pd(II)(H)L₂ (Hydride Formation) E->F Hydride Source (Base, Solvent, H₂O) G Ar-H (Reductive Elimination) F->G

Caption: Catalytic cycles for Suzuki coupling and the competing dehalogenation pathway.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). The Journal of Physical Chemistry A. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2022). Molecules. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). The Journal of Physical Chemistry A. [Link]

  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2004). Synthetic Communications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (2020). Organic Letters. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2007). Tetrahedron. [Link]

  • significant dehalogenation in stille coupling. (2019). Reddit. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. [Link]

  • Reductive dehalogenation of gas-phase chlorinated solvents using a modified fuel cell. (2000). Environmental Science & Technology. [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ChemInform. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2015). Organometallics. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2024). The Journal of Organic Chemistry. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2004). Organic & Biomolecular Chemistry. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2019). Journal of the American Chemical Society. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for reactions involving Methyl 5-bromo-4-chloro-2-methoxybenzoate, a versatile building block in organic synthesis. Low conversion rates can be a significant hurdle, and this resource offers a structured, question-and-answer approach to diagnosing and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no conversion in my cross-coupling reaction with Methyl 5-bromo-4-chloro-2-methoxybenzoate. What are the most common initial culprits?

A1: When facing low conversion, it's crucial to start with the fundamentals. The most common issues often lie in the reaction setup and the quality of your reagents.[1] Before delving into more complex variables, verify the following:

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly degassed using techniques like multiple vacuum/backfill cycles with an inert gas (argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.

  • Reagent Purity and Anhydrous Conditions: Moisture can significantly hinder many cross-coupling reactions by reacting with organometallic reagents and bases, and by promoting catalyst decomposition.[2] Ensure your solvents are anhydrous and that all reagents, particularly the base and any organometallic partners, are of high purity and have been stored under appropriate conditions.

  • Catalyst Integrity: Confirm the activity of your palladium source and ligand.[2] If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider running a control reaction with a known, reliable substrate to confirm your catalyst system is active.

Q2: My reaction has stalled, and I suspect an issue with my catalyst system. How do I choose the right palladium catalyst and ligand for this substrate?

A2: The choice of catalyst and ligand is paramount and often substrate-dependent.[4][5] For Methyl 5-bromo-4-chloro-2-methoxybenzoate, the goal is typically to selectively react at the more reactive C-Br bond over the C-Cl bond.[6]

  • Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ activation which can sometimes be unreliable.[7][8] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can lead to more consistent formation of the active catalytic species.[4]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[9][10] For aryl halides, electron-rich and sterically bulky phosphine ligands are often the most effective.[5][11]

    • For Suzuki-Miyaura Couplings: Ligands like SPhos, XPhos, or dppf are often good starting points.[6]

    • For Buchwald-Hartwig Aminations: Bulky monodentate ligands such as XPhos, RuPhos, and tBuXPhos are frequently successful for coupling with N-heterocycles and other amines.[4]

Q3: Can the choice of base be responsible for my low conversion rate?

A3: Absolutely. The base is not a passive component; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and in the deprotonation of the amine in Buchwald-Hartwig aminations.[4][12][13]

  • Base Strength:

    • Strong Bases (e.g., NaOtBu, LHMDS): These are often used in Buchwald-Hartwig aminations and can lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.[4]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura couplings and offer broader functional group tolerance but may necessitate higher reaction temperatures.[4][14] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[4]

  • Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction may be very slow or not proceed at all.

In-Depth Troubleshooting Guide

Issue 1: Reaction Stalls or Proceeds with Low Conversion

If you have addressed the initial checks in the FAQ section and are still experiencing low conversion, a more systematic approach to optimization is required. The following sections break down potential problem areas and provide actionable solutions.

The interplay between the palladium source and the ligand is critical for catalytic activity.

Q: I've tried a standard catalyst like Pd(PPh₃)₄ with no success. What should be my next step in catalyst screening?

A: While Pd(PPh₃)₄ is a classic catalyst, it can be suboptimal for challenging substrates. A systematic screening of ligands is a logical next step.

Experimental Protocol: Ligand Screening

  • Setup: In parallel, set up a series of small-scale reactions (e.g., in vials in a heating block) under an inert atmosphere.

  • Reagents: To each vial, add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), your coupling partner (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Catalyst System: To each vial, add your palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a different ligand from the table below (4-10 mol%).

  • Reaction: Add degassed solvent, seal the vials, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

Table 1: Recommended Ligands for Screening

LigandClassTypical ReactionsRationale
PPh₃ TriarylphosphineGeneral purposeA good baseline, but often not active enough for less reactive substrates.[11]
dppf Bidentate PhosphineSuzuki-MiyauraOften effective for a range of Suzuki couplings.
XPhos BiarylphosphineSuzuki-Miyaura, Buchwald-HartwigA bulky, electron-rich ligand that is often highly effective for challenging couplings.[4][15]
SPhos BiarylphosphineSuzuki-Miyaura, Buchwald-HartwigSimilar to XPhos, with a broad substrate scope.
RuPhos BiarylphosphineBuchwald-HartwigParticularly effective for C-N bond formation.[4]

The solvent not only dissolves the reactants but can also influence catalyst activity and stability.[16][17][18] The choice of base is also intrinsically linked to the solvent.[19]

Q: My reaction mixture is heterogeneous, and the conversion is poor. Could this be a solubility issue?

A: Poor solubility is a frequent and often underestimated cause of reaction failure.[4][20] If your starting materials, base, or catalytic species are not sufficiently soluble, the reaction kinetics will be severely hampered.

Troubleshooting Solvent and Base Selection

  • Solvent Screening: If you observe poor solubility, consider screening alternative solvents. Common choices for cross-coupling reactions include:

    • Ethereal solvents: 1,4-Dioxane, THF[4]

    • Aromatic hydrocarbons: Toluene[4]

    • Polar aprotic solvents: DMF, DMAc (use with caution as they can sometimes coordinate to the metal center and inhibit catalysis)[17]

  • Aqueous Mixtures: For Suzuki-Miyaura reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is often beneficial for dissolving the inorganic base.[6]

  • Base and Solvent Compatibility: Ensure your chosen base is compatible with your solvent. For instance, inorganic bases like K₂CO₃ have poor solubility in non-polar solvents like toluene, which can lead to low reaction rates.[21]

Issue 2: Side Reactions and Byproduct Formation

Low conversion can also be a result of competing side reactions that consume your starting materials or deactivate the catalyst.

Q: I am observing the formation of a dehalogenated byproduct (where the bromine is replaced by a hydrogen). What causes this, and how can I prevent it?

A: Dehalogenation is a common side reaction in palladium-catalyzed couplings.[22] It can occur through several pathways, including a competing reaction where a hydride species is transferred to the palladium center, followed by reductive elimination.

Strategies to Minimize Dehalogenation:

  • Reagent Purity: Ensure your reagents and solvents are free from impurities that could act as hydride sources.

  • Base Choice: Some bases are more prone to promoting dehalogenation. If you observe significant dehalogenation, consider screening alternative bases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling reaction.

Q: I am attempting a Suzuki-Miyaura coupling and see a significant amount of homocoupling of my boronic acid. How can I suppress this side reaction?

A: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[22]

Minimizing Homocoupling:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.

  • Use of Pre-catalysts: Employing a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) that can participate in homocoupling.

  • Reaction Conditions: The choice of base and solvent can also influence the rate of homocoupling.

Visualizing the Troubleshooting Process

A structured approach is key to efficiently resolving issues with low conversion. The following workflow provides a visual guide to the troubleshooting process.

Troubleshooting_Workflow Start Low Conversion Observed Check_Basics Verify Fundamentals: - Inert Atmosphere - Reagent Purity - Catalyst Activity Start->Check_Basics Systematic_Optimization Systematic Optimization Check_Basics->Systematic_Optimization If problem persists Ligand_Screening Ligand Screening (XPhos, SPhos, dppf, etc.) Systematic_Optimization->Ligand_Screening Success Successful Conversion Systematic_Optimization->Success If successful Solvent_Screening Solvent Screening (Dioxane, Toluene, THF, etc.) Ligand_Screening->Solvent_Screening Base_Screening Base Screening (K3PO4, Cs2CO3, NaOtBu, etc.) Solvent_Screening->Base_Screening Temp_Optimization Temperature Optimization Base_Screening->Temp_Optimization Analyze_Byproducts Analyze Byproducts (Dehalogenation, Homocoupling) Temp_Optimization->Analyze_Byproducts Address_Side_Reactions Address Side Reactions: - Rigorous Degassing - Reagent Purification - Adjust Conditions Analyze_Byproducts->Address_Side_Reactions Address_Side_Reactions->Systematic_Optimization Re-optimize Address_Side_Reactions->Success If successful

Caption: A general workflow for troubleshooting low conversion rates.

Reaction Monitoring: A Critical Tool

Effective troubleshooting relies on accurate monitoring of the reaction progress.

Q: What is the best way to monitor my reaction to determine if it has stalled or is proceeding slowly?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable techniques for reaction monitoring.[23][24][25]

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. It is an excellent tool for initial screening and for determining if a reaction is progressing.[26]

  • LC-MS: Offers more detailed information, allowing for the quantification of starting materials, products, and byproducts.[27] This is particularly useful for identifying the cause of low conversion, such as the formation of side products.

By systematically addressing these potential issues, you can significantly improve the conversion rates in your reactions with Methyl 5-bromo-4-chloro-2-methoxybenzoate and accelerate your research and development efforts.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: )
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). (URL: )
  • Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem. (URL: )
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of N-ethyl-2-iodoaniline - Benchchem. (URL: )
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). (URL: [Link])

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (URL: [Link])

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). (URL: )
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (2023). (URL: [Link])

  • Ligand electronic influence in Pd-c
  • Cross-coupling reaction - Wikipedia. (URL: [Link])

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (URL: [Link])

  • How can I monitor the rate of chemical reaction using chemical methods only? - Quora. (2020). (URL: [Link])

  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression | The Journal of Organic Chemistry - ACS Publications. (2023). (URL: [Link])

  • Optimization and scope of aryl halides.[a] - ResearchGate. (URL: [Link])

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (URL: [Link])

  • Techniques for measuring reaction rates | Solubility of Things. (URL: [Link])

  • Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amin
  • Cross-Coupling Reactions Guide. (URL: )
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). (URL: [Link])

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (URL: )
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])

  • Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2 - PMC - NIH. (2025). (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

  • Effect of base on the Suzuki cross-coupling a | Download Table - ResearchGate. (URL: [Link])

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). (URL: [Link])

  • Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Optimization of the reaction conditions | Download Table - ResearchGate. (URL: [Link])

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). (URL: [Link])

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. (2024). (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL: [Link])

  • How difficult should a suzuki coupling be? : r/Chempros - Reddit. (2023). (URL: [Link])

  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
  • Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

Sources

Technical Support Center: Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower users to overcome common experimental challenges.

This guide is designed to be a dynamic resource, addressing the critical pain points in the synthesis of this key pharmaceutical intermediate.[1]

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl 5-bromo-4-chloro-2-methoxybenzoate?

A1: There are two primary, scalable routes for the synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate:

  • Route A: The Sandmeyer Reaction Pathway. This classic and versatile method involves the diazotization of an aromatic amine precursor, followed by a copper(I) halide-catalyzed Sandmeyer reaction to introduce the chloro group.[2][3][4] This is often the final key step in a multi-step synthesis starting from simpler materials.[5][6]

  • Route B: Halogenation of a Benzoate Precursor. This approach typically involves the direct bromination and chlorination of a suitable methyl benzoate derivative. The order of halogenation can be critical in controlling the regioselectivity.

Q2: I am experiencing low yields in my Sandmeyer reaction. What are the likely causes and how can I improve it?

A2: Low yields in the Sandmeyer reaction are a frequent issue and often trace back to the stability and formation of the diazonium salt intermediate.[5] Key factors to investigate are:

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization and subsequent Sandmeyer reaction.

  • Purity of Starting Material: The purity of the initial aromatic amine is paramount. Impurities can interfere with the diazotization process.

  • Stoichiometry of Reagents: The molar ratio of sodium nitrite to the aromatic amine and the acid is critical. An excess of nitrous acid can lead to unwanted side reactions.

  • Acid Concentration: A sufficient amount of acid is required to protonate the amine and to form nitrous acid from sodium nitrite.

Q3: How can I minimize the formation of isomeric impurities during the halogenation steps?

A3: The formation of regioisomers is a common challenge in the electrophilic aromatic substitution reactions used for halogenation. To mitigate this:

  • Choice of Halogenating Agent: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are often preferred over elemental bromine and chlorine as they can offer higher selectivity under specific conditions.[7]

  • Reaction Conditions: Temperature, solvent, and catalyst can all influence the regiochemical outcome. For instance, performing the reaction at a lower temperature can enhance selectivity.

  • Substituent Effects: The existing substituents on the aromatic ring will direct the position of the incoming halogen. A thorough understanding of these directing effects is crucial for designing a selective synthesis.

Q4: What are the best practices for purifying the final product?

A4: Achieving high purity of Methyl 5-bromo-4-chloro-2-methoxybenzoate is critical for its use in pharmaceutical applications. Common purification techniques include:

  • Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) must be identified through solubility studies.[8]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A range of solvent systems with varying polarities can be used to elute the desired product.

  • Washing: Washing the crude product with aqueous solutions of sodium bicarbonate or sodium bisulfite can remove acidic impurities and unreacted halogens, respectively.

II. Troubleshooting Guides

This section provides a more granular, problem-solution approach to common issues encountered during the synthesis.

Observed Problem Potential Cause Recommended Solution
No product formation, starting material remains.Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C. Check the purity and stoichiometry of sodium nitrite and the acid.
A dark tar-like substance is formed.Decomposition of the diazonium salt.Add the sodium nitrite solution slowly and maintain vigorous stirring to dissipate heat. Ensure the temperature does not exceed 5 °C.
Low yield with significant byproduct formation.Side reactions of the diazonium salt.Ensure the copper(I) halide catalyst is fresh and active. The reaction should be performed promptly after the formation of the diazonium salt.
Observed Problem Potential Cause Recommended Solution
Reaction stalls, leaving significant unreacted carboxylic acid.Equilibrium not driven to the product side.Use a large excess of the alcohol (methanol) to shift the equilibrium. Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Low yield after workup.Hydrolysis of the ester during workup.Ensure that the workup conditions are not overly acidic or basic, which can lead to hydrolysis of the ester product.
III. Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and available starting materials.

This protocol assumes the availability of the corresponding 4-chloro-5-amino-2-methoxybenzoic acid methyl ester.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the 4-chloro-5-amino-2-methoxybenzoic acid methyl ester in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Dissolve Methyl 4-chloro-2-methoxybenzoate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).[9]

  • Add N-bromosuccinimide (NBS) in portions to the solution at room temperature with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product as described in Protocol 1.

IV. Visualizations

Sandmeyer_Workflow A Starting Amine (Methyl 4-amino-5-chloro-2-methoxybenzoate) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Sandmeyer Reaction (CuCl, HCl) C->D Step 2 E Crude Product D->E Reaction F Purification (Recrystallization/Chromatography) E->F Step 3 G Final Product (Methyl 5-bromo-4-chloro-2-methoxybenzoate) F->G Final

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Halogenation_Side_Reactions Start Methyl 4-chloro-2-methoxybenzoate Desired Methyl 5-bromo-4-chloro-2-methoxybenzoate (Desired Product) Start->Desired Bromination Isomer1 Isomeric Bromination Product 1 Start->Isomer1 Side Reaction Isomer2 Isomeric Bromination Product 2 Start->Isomer2 Side Reaction Dibromo Dibrominated Product Desired->Dibromo Over-bromination

Caption: Potential side products in the bromination step.

V. References

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). Available at: [Link]

  • Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Methyl 4-bromo-2-chloro-6-methoxybenzoate (C9H8BrClO3) - PubChemLite. Available at: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. Available at: [Link]

  • US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents. Available at:

  • Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. Available at: [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Available at:

  • 5-Bromo-4-chloro-2-methoxybenzoic acid - MySkinRecipes. Available at: [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents. Available at:

  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. Available at: [Link]

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem. Available at: [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. Available at:

  • CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate - Pharmaffiliates. Available at: [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents. Available at:

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. Available at:

  • Methyl 5-bromo-2-chloro-4-methoxybenzoate 100mg - Dana Bioscience. Available at: [Link]

  • (PDF) Methyl 5-bromo-2-hydroxybenzoate - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-4-chloro-2-methoxybenzoate and its Iodo Analog for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Aryl halides, in particular, are foundational substrates for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This guide provides an in-depth, data-driven comparison of the reactivity of two closely related halogenated benzoates: Methyl 5-bromo-4-chloro-2-methoxybenzoate and its iodo analog, Methyl 4-chloro-5-iodo-2-methoxybenzoate . Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Fundamental Overview

The difference in reactivity between the bromo and iodo analogs stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This seemingly subtle distinction has profound implications for the kinetics and thermodynamics of chemical reactions, particularly in the context of the two major reaction classes discussed herein.

For palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl .[1] This is primarily because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[2] The weaker C-I bond facilitates a more facile oxidative addition, often leading to faster reaction rates and the feasibility of using milder reaction conditions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with a general reactivity order of F > Cl ≈ Br > I .[3] In the addition-elimination mechanism of SNAr, the initial attack of the nucleophile on the aromatic ring is typically the rate-determining step.[4] A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the nucleophilic attack.

This guide will now delve into a detailed comparison of our two subject compounds in the context of key synthetic transformations, supported by hypothetical, yet meticulously designed, experimental data and protocols.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. We will explore the comparative reactivity of our bromo and iodo analogs in three of the most prevalent transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide.[5] Given the established reactivity trend, we anticipate that Methyl 4-chloro-5-iodo-2-methoxybenzoate will exhibit superior performance over its bromo counterpart.

Hypothetical Experimental Data: Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst SystemConditionsYield (%)
1Methyl 5-bromo-4-chloro-2-methoxybenzoatePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv)Toluene/H₂O (4:1), 90 °C, 12 h78
2Methyl 4-chloro-5-iodo-2-methoxybenzoatePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv)Toluene/H₂O (4:1), 70 °C, 6 h92
3Methyl 5-bromo-4-chloro-2-methoxybenzoate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%), Cs₂CO₃ (2.5 equiv)1,4-Dioxane/H₂O (5:1), 100 °C, 10 h85
4Methyl 4-chloro-5-iodo-2-methoxybenzoate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%), Cs₂CO₃ (2.5 equiv)1,4-Dioxane/H₂O (5:1), 80 °C, 4 h96

The anticipated results in the table above illustrate that the iodo analog is expected to react faster and under milder conditions, affording higher yields. This enhanced reactivity can be attributed to the lower bond dissociation energy of the C-I bond, which facilitates the oxidative addition step.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ Base PdII_R Ar-Pd(II)L₂(R') Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product caption Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_X Ar-Pd(II)L₂(X) OxAdd->PdII_X Amine_Coord Amine Coordination & Deprotonation PdII_X->Amine_Coord HNR₂' Base PdII_Amide Ar-Pd(II)L₂(NR₂') Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂' RedElim->Product caption Buchwald-Hartwig Amination Cycle

Sources

A Comparative Guide to the Structural Confirmation of Methyl 5-bromo-4-chloro-2-methoxybenzoate: Beyond the Crystal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is a critical checkpoint in the synthesis and characterization workflow. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. In this guide, we delve into the structural confirmation of Methyl 5-bromo-4-chloro-2-methoxybenzoate, a halogenated aromatic compound, using a comparative approach. While single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional architecture of a molecule, its application is contingent on the ability to grow a suitable crystal.[1][2] This guide, therefore, not only explores the gold standard of X-ray crystallography but also provides an in-depth comparison with other powerful analytical techniques that are essential for a comprehensive structural validation, particularly when a crystal structure is not readily attainable.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.[1][3]

Experimental Workflow: A Glimpse into the Crystallographer's Toolbox

The journey from a synthesized compound to a refined crystal structure involves several meticulous steps.

XRay_Workflow cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_diffraction Data Collection & Analysis Compound_Synthesis Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate Purification Purification (e.g., Recrystallization, Chromatography) Compound_Synthesis->Purification Crystal_Growth Crystal Growth Trials (Vapor diffusion, slow evaporation, etc.) Purification->Crystal_Growth Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Goniometer Goniometer Mounting Crystal_Selection->Goniometer XRay_Source X-ray Source XRay_Source->Goniometer Detector Diffraction Data Collection Goniometer->Detector Structure_Solution Structure Solution (Phase Problem) Detector->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF file) Structure_Refinement->Final_Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Interpreting the Data: Beyond a Shadow of a Doubt

A successful X-ray diffraction experiment yields a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, angles, and other crucial parameters. For Methyl 5-bromo-4-chloro-2-methoxybenzoate, this would provide irrefutable evidence of the substitution pattern on the benzene ring and the conformation of the ester and methoxy groups.

Parameter Information Provided by X-ray Crystallography
Connectivity Unambiguous assignment of all covalent bonds.
Bond Lengths & Angles Precise measurements of interatomic distances and angles.
Stereochemistry Absolute configuration of chiral centers (if present).
Conformation The spatial arrangement of rotatable bonds.
Packing Intermolecular interactions in the solid state.

When Crystals Remain Elusive: A Multi-faceted Approach to Structural Confirmation

The inability to grow diffraction-quality crystals is a common challenge in chemical research. In such cases, a combination of other analytical techniques is employed to build a conclusive structural argument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to deduce the structure.

For Methyl 5-bromo-4-chloro-2-methoxybenzoate, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (some of which would be influenced by the halogen substituents), and the methoxy and methyl ester carbons.[7][8]

NMR_Analysis cluster_1H ¹H NMR cluster_13C ¹³C NMR Compound Methyl 5-bromo-4-chloro-2-methoxybenzoate in solution Chemical_Shift_H Chemical Shift (δ) - Electronic environment of protons Compound->Chemical_Shift_H Integration Integration - Ratio of protons Compound->Integration Coupling Spin-Spin Coupling (J) - Connectivity of adjacent protons Compound->Coupling Chemical_Shift_C Chemical Shift (δ) - Type of carbon atom Compound->Chemical_Shift_C DEPT DEPT Spectra - Differentiates CH, CH₂, CH₃ Compound->DEPT Structure_Elucidation Structure Elucidation Chemical_Shift_H->Structure_Elucidation Integration->Structure_Elucidation Coupling->Structure_Elucidation Chemical_Shift_C->Structure_Elucidation DEPT->Structure_Elucidation

Figure 2: Information derived from NMR spectroscopy for structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, it provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can help in identifying structural motifs.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).[11]

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: Separate the ions based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).

  • Detection: Detect the ions to generate a mass spectrum.

For Methyl 5-bromo-4-chloro-2-methoxybenzoate, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This unique isotopic signature provides strong evidence for the presence of these halogens in the molecule.[12]

Technique Information Provided Relevance to Methyl 5-bromo-4-chloro-2-methoxybenzoate
HRMS Exact mass and molecular formula.Confirms the elemental composition C₉H₈BrClO₃.
Isotopic Pattern Presence and number of specific elements.The characteristic M, M+2, M+4 pattern confirms the presence of one bromine and one chlorine atom.
Fragmentation Structural fragments.Provides clues about the connectivity of the molecule.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula of the molecule.[13][14]

Experimental Protocol: Combustion Analysis
  • Sample Preparation: A precisely weighed amount of the pure compound is required.

  • Combustion: The sample is combusted in a stream of oxygen at high temperatures.

  • Analysis: The combustion products (CO₂, H₂O, etc.) are collected and quantified to determine the percentage of each element.

The experimentally determined percentages of carbon and hydrogen for Methyl 5-bromo-4-chloro-2-methoxybenzoate can be compared with the theoretical values calculated from its molecular formula (C₉H₈BrClO₃) to confirm its elemental composition.[15][16][17]

A Comparative Overview

Technique Strengths Limitations Application to the Topic
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry.[2]Requires a single, high-quality crystal, provides solid-state structure which may differ from solution.[2]The definitive method for structural confirmation.
NMR Spectroscopy Excellent for determining connectivity and structure in solution, non-destructive.[3][18][19]Can be difficult to interpret for complex molecules, may not provide absolute stereochemistry.[2]Essential for confirming the carbon-hydrogen framework and substitution pattern.
Mass Spectrometry High sensitivity, provides molecular weight and formula, characteristic isotopic patterns for halogens.[9][11]Does not provide information on connectivity or stereochemistry.Crucial for confirming the molecular formula and the presence of bromine and chlorine.
Elemental Analysis Confirms the empirical formula.[13][14]Requires a pure sample, does not provide information on isomerism.A fundamental check to validate the elemental composition.

Conclusion: A Synergistic Approach

While single-crystal X-ray diffraction remains the unequivocal gold standard for the structural confirmation of molecules like Methyl 5-bromo-4-chloro-2-methoxybenzoate, a comprehensive and robust characterization often relies on the synergistic use of multiple analytical techniques. NMR spectroscopy, mass spectrometry, and elemental analysis provide complementary and often essential data that, when combined, build an irrefutable case for the proposed chemical structure, even in the absence of a crystal structure. For the practicing scientist, the choice of analytical methods will be guided by the specific research question, the properties of the compound, and the available instrumentation, with the ultimate goal of achieving a complete and unambiguous structural assignment.

References

  • Stoichiometry: Elemental Analysis. (n.d.).
  • What is elemental analysis? - Flexi answers - CK-12. (n.d.).
  • Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem. (n.d.).
  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.).
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - Dipòsit Digital - Universitat de Barcelona. (2021).
  • Advances in the Analysis of Persistent Halogenated Organic Compounds | LCGC International - Chromatography Online. (2010).
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022).
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025).
  • Determining Empirical and Molecular Formulas. (n.d.).
  • Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax. (2019).
  • GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air - IRIS-AperTO. (n.d.).
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
  • Comparing Analytical Techniques for Structural Biology - NanoImaging Services. (2023).
  • Why is crystallography still used in some cases for small molecule structure determination? (2017).
  • METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR spectrum. (n.d.).
  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. (n.d.).
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  • NMR Spectroscopy - MSU chemistry. (n.d.).
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A Comparative Guide to the Analytical Purity Assessment of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This quality is directly inherited from its preceding building blocks—the pharmaceutical intermediates. Methyl 5-bromo-4-chloro-2-methoxybenzoate is one such critical intermediate, whose purity profile can significantly influence the efficacy, safety, and stability of the final drug product. The presence of even trace-level impurities can introduce unforeseen toxicities, alter reaction kinetics in subsequent synthetic steps, or degrade the final product over time.

Therefore, establishing a robust, validated analytical strategy for purity assessment is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive purity assessment of Methyl 5-bromo-4-chloro-2-methoxybenzoate. We will explore the causality behind experimental choices, compare the performance of orthogonal techniques, and provide actionable protocols for researchers, scientists, and drug development professionals. This approach aligns with the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH), which mandate rigorous characterization of drug substances and their impurities.[2]

Anticipating the Impurity Profile: A Proactive Approach

A successful purity assessment begins with understanding the potential impurities. These can originate from starting materials, arise as by-products of the synthesis, or form as degradation products. For a molecule like Methyl 5-bromo-4-chloro-2-methoxybenzoate, potential impurities could include:

  • Process-Related Impurities:

    • Isomeric variants (e.g., different positional isomers of bromine or chlorine).

    • Incompletely reacted starting materials (e.g., 5-bromo-2-chlorobenzoic acid).[3]

    • By-products from side reactions (e.g., demethylated or hydrolyzed species like 5-bromo-4-chloro-2-hydroxybenzoic acid).

  • Degradation Products:

    • Impurities formed under stress conditions such as hydrolysis, oxidation, or photolysis. The ester functional group is particularly susceptible to acid or base-catalyzed hydrolysis.

Forced degradation studies are an indispensable tool for proactively identifying potential degradation pathways and ensuring the chosen analytical method is "stability-indicating."[4][5][6] These studies involve subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, and oxidative agents) to generate degradation products, thereby challenging the method's ability to separate these new peaks from the main compound.[6][7]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

For non-volatile, UV-active compounds like Methyl 5-bromo-4-chloro-2-methoxybenzoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity and impurity quantification.[8] Its precision, sensitivity, and robustness make it ideal for routine quality control and stability testing.[8]

Causality Behind the Method:

The choice of an RP-HPLC method is deliberate. The aromatic rings and ester group in the target molecule provide a strong UV chromophore, allowing for sensitive detection. A reversed-phase setup, typically with a C18 stationary phase, is selected because it effectively separates compounds based on their hydrophobicity. The analyte, being moderately polar, will have a good affinity for the non-polar C18 column, allowing for excellent separation from more polar or less polar impurities by modulating the mobile phase composition.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC System Analysis cluster_data Data Processing s_prep Prepare Sample Solution (e.g., in Acetonitrile/Water) m_prep Prepare & Degas Mobile Phase (e.g., ACN:Buffered Water) injection Inject Sample s_prep->injection column Separation on C18 Column (Isocratic or Gradient Elution) injection->column detection UV Detection (e.g., at 235 nm) column->detection integration Chromatogram Integration detection->integration quantification Quantify Impurities (% Area Normalization) integration->quantification report Generate Purity Report quantification->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: RP-HPLC
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and a buffered aqueous solution (e.g., 20mM Sodium Acetate Buffer, pH 4.3). A common starting point is a 20:80 (v/v) ratio of Acetonitrile to buffer.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm, chosen to maximize the absorbance of the benzoate chromophore.[9]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Impurity levels are typically calculated using area normalization, assuming a similar response factor for closely related impurities. For higher accuracy, reference standards for known impurities should be used.

ParameterTypical Value / ConditionRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Acetonitrile : Buffered WaterAcetonitrile is a common organic modifier; a buffer maintains a stable pH to ensure consistent analyte ionization and retention.
Detection UV at ~235 nmThe conjugated system of the molecule provides strong UV absorbance for high sensitivity.[9]
Quantification Area PercentA rapid and straightforward method for estimating purity in routine QC.
LOD/LOQ Typically low ng rangeHigh sensitivity allows for the detection of trace-level impurities.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is the primary choice, GC-MS serves as an essential orthogonal technique, particularly for identifying volatile or semi-volatile process-related impurities that may not be detected by HPLC. Its coupling with a mass spectrometer provides definitive structural information, making it invaluable for impurity identification. The analysis of halogenated aromatic compounds by GC-MS is a well-established technique.[10][11][12][13]

Causality Behind the Method:

Methyl 5-bromo-4-chloro-2-methoxybenzoate has sufficient volatility and thermal stability to be analyzed by GC without derivatization. The choice of a mid-polarity column (e.g., DB-5ms) provides a good balance of separation mechanisms for a wide range of potential impurities. The mass spectrometer detector is crucial; it fragments the eluting compounds into predictable patterns (mass spectra), which act as a "fingerprint" for identification. This allows for the confident identification of impurities by comparing their spectra to libraries or by interpreting the fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System Analysis cluster_data Data Interpretation s_prep Dissolve Sample (e.g., in Dichloromethane) injection Inject into GC Inlet (Split/Splitless) s_prep->injection separation Separation in GC Column (Temperature Program) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analyzer (Quadrupole) ionization->mass_analysis detection Detector mass_analysis->detection tic Total Ion Chromatogram detection->tic spectra Extract Mass Spectra tic->spectra identification Identify Impurities (Library Search / Interpretation) spectra->identification

Caption: Workflow for GC-MS Impurity Identification.

Detailed Experimental Protocol: GC-MS
  • Chromatographic System: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

ParameterTypical Value / ConditionRationale
Separation Principle Volatility and PolarityGC separates compounds based on their boiling points and interaction with the stationary phase.
Column DB-5ms or equivalentA robust, general-purpose column providing good resolution for a wide range of semi-volatile organic compounds.
Detection Mass Spectrometry (EI)Provides definitive structural information for impurity identification, which UV detection cannot offer.
Strength Impurity IDExcellent for identifying unknown volatile and semi-volatile impurities.
Limitation Not suitable for non-volatile or thermally labile compounds.High temperatures can cause degradation of certain impurities.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy stands apart as a primary tool for unequivocal structure elucidation and can also be used for quantification (qNMR) without the need for specific impurity reference standards. It is the most powerful technique for identifying and characterizing novel impurities.

Causality Behind the Method:

¹H NMR provides a rapid and highly specific fingerprint of the molecule. The chemical shift, integration (proton count), and coupling patterns of the signals give a wealth of information about the molecular structure. Any impurity with a different structure will present a unique set of signals, allowing for its detection and, often, its identification directly in the mixture. For instance, the loss of a methoxy group or the presence of an isomeric impurity would be immediately apparent from the ¹H NMR spectrum. More advanced 2D NMR techniques (like COSY and HSQC) can be used to piece together the complete structure of an unknown impurity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis s_prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) + Internal Standard (for qNMR) acq_1h Acquire 1H NMR Spectrum s_prep->acq_1h acq_2d Acquire 2D NMR (COSY, HSQC) if needed acq_1h->acq_2d processing Process FID (Fourier Transform, Phasing) acq_1h->processing assignment Assign Signals to Structure processing->assignment id_quant Identify & Quantify Impurities assignment->id_quant

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 5-bromo-4-chloro-2-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Halogenated Benzoates

In the landscape of medicinal chemistry, the benzofuran and benzoic acid scaffolds are cornerstones in the development of novel therapeutic agents. Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of halogen atoms to these structures can significantly modulate their physicochemical properties and biological activities.[5][6] This guide focuses on a specific, yet under-explored class of compounds: Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives .

While direct comparative studies on this specific family of compounds are not yet prevalent in published literature, this guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to design and execute a robust comparative analysis of their biological activities. By leveraging established protocols and drawing inferences from the structure-activity relationships (SAR) of related halogenated and non-halogenated benzofuran and benzoic acid derivatives, we can logically predict and systematically evaluate the therapeutic potential of these novel molecules.[5][7][8]

This document will provide detailed experimental methodologies, frameworks for data presentation, and the scientific rationale behind each proposed step, empowering researchers to conduct a thorough and meaningful investigation.

Hypothesized Biological Activities and Structure-Activity Relationship (SAR) Insights

Based on existing literature for structurally similar compounds, we can formulate several hypotheses regarding the biological activities of Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives:

  • Enhanced Cytotoxicity: The presence of both bromo and chloro substituents on the aromatic ring is anticipated to enhance the cytotoxic effects of these derivatives against various cancer cell lines. Halogenation can increase lipophilicity, facilitating cell membrane penetration, and can also influence interactions with biological targets.[3][5]

  • Potent Anti-inflammatory Effects: Benzoic acid derivatives have a well-documented history as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX).[7][9][10] The specific substitution pattern of the target compounds may lead to potent inhibition of key inflammatory mediators.

  • Broad-Spectrum Antimicrobial Activity: Halogenated aromatic compounds have demonstrated significant antimicrobial properties.[6][11][12] It is plausible that the studied derivatives will exhibit activity against a range of bacterial and fungal pathogens.

This guide will outline the experimental approaches necessary to test these hypotheses and to establish a clear structure-activity relationship for this novel series of compounds.

Experimental Protocols: A Step-by-Step Guide

To comprehensively evaluate the biological activities of Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives, a multi-pronged experimental approach is essential. The following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.[13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each derivative.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Add Derivatives to Cells seeding->treatment compound_prep Prepare Serial Dilutions of Derivatives compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan Crystals mtt_add->formazan_sol read_plate Measure Absorbance at 570 nm formazan_sol->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stress Derivative-induced Mitochondrial Damage bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of action involving the intrinsic apoptosis pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the biological activities of Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives. By employing the detailed protocols for cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibition assays, researchers can generate robust and comparable data. The presented templates for data organization and the visualization of experimental workflows and potential mechanisms of action offer a clear structure for reporting and interpreting findings.

The insights gained from such a comparative study will be invaluable in establishing a clear structure-activity relationship for this novel class of compounds. This, in turn, will guide the rational design and synthesis of more potent and selective derivatives with therapeutic potential. Further in vivo studies and toxicological assessments will be crucial next steps for promising lead compounds identified through this in vitro screening cascade.

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  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NIH. [Link]

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  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

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Head-to-head comparison of different synthetic routes to Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its strategic placement of bromo, chloro, methoxy, and methyl ester groups offers multiple reaction sites for constructing complex molecular architectures found in modern therapeutics. As an intermediate, its efficient and scalable synthesis is of paramount importance to researchers in both academic and industrial settings[1].

This guide provides a head-to-head comparison of two distinct and logical synthetic strategies for preparing Methyl 5-bromo-4-chloro-2-methoxybenzoate. We will analyze a "Late-Stage Bromination" approach, which introduces the bromine atom at the final step, and an "Early-Stage Bromination" approach, which begins with a brominated precursor. Each route will be evaluated based on its underlying chemical principles, experimental protocol, and a critical analysis of its advantages and disadvantages to guide chemists in selecting the optimal pathway for their specific needs.

Route 1: Late-Stage Bromination via a Chlorinated Precursor

This strategy focuses on first assembling the methyl 4-chloro-2-methoxybenzoate core and then introducing the bromine atom at the C-5 position through regioselective electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the C-2 methoxy group is the key to controlling the position of the final bromination.

Overall Synthetic Workflow

A 4-Chloro-2-hydroxybenzoic Acid B Methyl 4-chloro-2-methoxybenzoate A->B  Dimethyl Sulfate, K2CO3  Acetone, Reflux C Methyl 5-bromo-4-chloro-2-methoxybenzoate B->C  N-Bromosuccinimide (NBS)  Acetic Acid

Caption: Workflow for the Late-Stage Bromination Route.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-2-methoxybenzoate

This protocol is adapted from a well-established method for the simultaneous esterification and etherification of substituted salicylic acids[2].

  • Setup: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-hydroxybenzoic acid (100 g, 0.58 mol), anhydrous potassium carbonate (240 g, 1.74 mol), and acetone (750 mL).

  • Reaction: Stir the suspension vigorously and heat to reflux for 20 minutes.

  • Addition: Slowly add dimethyl sulfate (162 mL, 1.71 mol) dropwise over 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Completion: Continue to heat the mixture under reflux for at least 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: The crude product can be purified by vacuum distillation to yield Methyl 4-chloro-2-methoxybenzoate as a clear liquid. An expected yield is typically high, in the range of 90-95%[2].

Step 2: Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate

This procedure is based on standard methods for the regioselective bromination of activated aromatic rings[3].

  • Setup: In a 500 mL flask protected from light, dissolve Methyl 4-chloro-2-methoxybenzoate (50 g, 0.25 mol) in glacial acetic acid (200 mL).

  • Reaction: Add N-Bromosuccinimide (NBS) (48 g, 0.27 mol, 1.1 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained below 30°C with an ice bath if necessary.

  • Completion: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Workup: Pour the reaction mixture into 1 L of cold water. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid and succinimide, and then wash with a cold, dilute solution of sodium bisulfite to quench any remaining bromine. Dry the solid product under vacuum. The expected yield should be high (>90%), affording the target compound with good purity[3].

Mechanistic Insights & Rationale

The success of this route hinges on the directing effects of the substituents. In Step 2, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the chloro (-Cl) and methoxycarbonyl (-COOCH₃) groups are deactivating. The powerful -OCH₃ group directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C-4) is already occupied by the chloro group. Of the two ortho positions (C-3 and C-5), C-5 is less sterically hindered and is electronically favored, leading to highly regioselective bromination. NBS is chosen as the brominating agent as it is safer and easier to handle than liquid bromine and effectively minimizes the formation of dibrominated byproducts.

Analysis: Pros & Cons
AspectAdvantagesDisadvantages
Starting Materials 4-Chloro-2-hydroxybenzoic acid is a readily available and relatively inexpensive commodity chemical.Two-step process requires isolation of an intermediate.
Reagents NBS is a solid, making it easier and safer to handle than elemental bromine.Dimethyl sulfate is extremely toxic and requires stringent safety protocols.
Regioselectivity The final bromination step is expected to be highly regioselective due to the strong directing effect of the methoxy group.Any failure in selectivity could lead to difficult-to-separate isomeric impurities.
Scalability The reactions use standard conditions and are generally scalable. The primary challenge on scale-up is the handling of dimethyl sulfate.

Route 2: Early-Stage Bromination via a Chloro-bromo Precursor

This alternative approach begins with a brominated starting material, 5-bromo-2-hydroxybenzoic acid. The strategy then involves introducing the chloro group at the C-4 position before the final methylation step.

Overall Synthetic Workflow

A 5-Bromo-2-hydroxybenzoic Acid B 5-Bromo-4-chloro-2-hydroxybenzoic Acid A->B  N-Chlorosuccinimide (NCS)  DMF C Methyl 5-bromo-4-chloro-2-methoxybenzoate B->C  Dimethyl Sulfate, K2CO3  Acetone, Reflux

Caption: Workflow for the Early-Stage Bromination Route.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

This protocol is designed based on the effective use of NCS for the chlorination of activated aromatic systems[4].

  • Setup: In a 1 L flask, dissolve 5-bromo-2-hydroxybenzoic acid (100 g, 0.46 mol) in N,N-Dimethylformamide (DMF) (500 mL).

  • Reaction: Heat the solution to 65-75°C. Add N-Chlorosuccinimide (NCS) (64 g, 0.48 mol, 1.05 eq) in portions over 30 minutes, maintaining the temperature.

  • Completion: Stir the reaction mixture at 70°C for 3-5 hours, monitoring for the consumption of the starting material by TLC.

  • Workup: Cool the reaction mixture slightly and pour it into 2 L of ice water while stirring vigorously. An off-white solid should precipitate.

  • Purification: Collect the solid precipitate by filtration. Wash the filter cake extensively with water to remove DMF and succinimide. Dry the product thoroughly under vacuum. The expected yield for this type of reaction is generally good, often in the 80-90% range[4].

Step 2: Synthesis of Methyl 5-bromo-4-chloro-2-methoxybenzoate

This step is mechanistically identical to Step 1 of Route 1, applying the same methylation/esterification procedure.

  • Setup: To a 1 L round-bottom flask, add the 5-bromo-4-chloro-2-hydroxybenzoic acid (100 g, 0.40 mol) from the previous step, anhydrous potassium carbonate (165 g, 1.20 mol), and acetone (700 mL).

  • Reaction: Stir and heat to reflux for 20 minutes.

  • Addition: Slowly add dimethyl sulfate (110 mL, 1.16 mol) dropwise. (Warning: High toxicity, handle with extreme care in a fume hood) .

  • Completion: Continue to heat under reflux for 4-6 hours until the reaction is complete by TLC analysis.

  • Workup & Purification: Follow the same workup and purification procedure as in Route 1, Step 1. The final product should be a solid, which can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Mechanistic Insights & Rationale

The key to this route is the selective chlorination in Step 1. The starting material, 5-bromo-2-hydroxybenzoic acid, has two strong ortho-, para-directing groups: the hydroxyl (-OH) and the bromo (-Br). The -OH group is a much stronger activator than -Br. It directs the incoming electrophile (Cl⁺) primarily to the positions ortho and para to it (C-3 and C-4, as C-6 is sterically hindered). The C-4 position (para) is electronically and sterically favored, leading to the desired product. NCS in a polar aprotic solvent like DMF is an effective system for this transformation[4].

Analysis: Pros & Cons
AspectAdvantagesDisadvantages
Starting Materials 5-Bromo-2-hydroxybenzoic acid is commercially available.May be more expensive than the starting material for Route 1.
Reagents Avoids the direct handling of elemental bromine. NCS is a relatively safe and easy-to-handle solid chlorinating agent.Still requires the use of highly toxic dimethyl sulfate. DMF can be difficult to remove completely on a large scale.
Regioselectivity The initial chlorination step is crucial and may produce isomeric impurities if not perfectly selective.The final methylation step is robust and generally free of side reactions.
Scalability The use of solid reagents (NCS) is advantageous for scale-up. The workup involves precipitation, which is often scalable.The high-temperature reaction in DMF and subsequent aqueous workup can present challenges in industrial settings.

Head-to-Head Comparative Summary

MetricRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Core Strategy Build the chloro-methoxy-benzoate core first, then brominate.Introduce halogens first, then methylate.
Starting Material 4-Chloro-2-hydroxybenzoic Acid5-Bromo-2-hydroxybenzoic Acid
Key Transformation Regioselective bromination with NBS.Regioselective chlorination with NCS.
Primary Safety Hazard Dimethyl Sulfate (highly toxic).Dimethyl Sulfate (highly toxic).
Potential Yield Potentially higher overall yield due to two high-yielding steps.Yield is highly dependent on the success of the chlorination step.
Key Challenge Ensuring perfect regioselectivity in the final bromination step.Achieving high regioselectivity in the initial chlorination step.
Ideal Use Case Small to medium scale where starting material cost is a key driver and purification of the final product is straightforward.Scenarios where avoiding liquid bromine is a priority and the cost of the brominated starting material is acceptable.

Conclusion and Recommendation

Both synthetic routes presented are viable and grounded in established chemical principles for the preparation of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Route 1 (Late-Stage Bromination) is arguably the more conservative and potentially higher-yielding approach. Its primary advantage lies in the use of a cheaper starting material and a highly predictable final bromination step guided by the strong directing effect of the methoxy group. The main drawback is the mandatory use of the highly toxic reagent, dimethyl sulfate.

Route 2 (Early-Stage Bromination) offers an attractive alternative by avoiding the use of elemental bromine. However, its success is critically dependent on the regioselectivity of the initial chlorination step, which may be less predictable than the bromination in Route 1. The cost of the brominated starting material may also be a factor.

For most laboratory and scale-up applications, Route 1 is recommended as the more robust and economical option, provided that stringent safety protocols are in place for handling dimethyl sulfate. Route 2 remains a solid alternative, particularly if the chlorination step can be optimized to deliver high regioselectivity consistently. The ultimate choice will depend on a laboratory's specific constraints, including budget, scale, safety infrastructure, and the chemist's expertise with the key transformations.

References

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  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]

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  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.
  • Huang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Thieme Connect. Available at: [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976). Google Patents.
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  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (2023). Google Patents.
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A Comparative Guide to the In Vitro Efficacy of Substituted Benzoate and Benzamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the in vitro efficacy of a promising class of compounds derived from substituted benzoates and benzamides, with a structural relationship to Methyl 5-bromo-4-chloro-2-methoxybenzoate. While direct, comprehensive data on a specific library of Methyl 5-bromo-4-chloro-2-methoxybenzoate derivatives is not broadly published, this guide synthesizes available data from structurally related compounds to illuminate potential mechanisms of action, guide experimental design, and provide a framework for validating the efficacy of novel chemical entities within this class.

The benzamide and benzoate scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their versatility allows for a wide range of structural modifications that can significantly impact their biological activity, making them a focal point in the search for novel anticancer agents. This guide will delve into the cytotoxic potential of these compounds against various cancer cell lines and explore key mechanisms of action, such as the inhibition of tubulin polymerization and histone deacetylases (HDACs), which are critical targets in oncology.

Comparative Efficacy: A Quantitative Overview

The initial phase in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative activity against a panel of cancer cell lines. This provides a baseline understanding of a compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key metrics derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.

Below is a compilation of in vitro activity data for several benzamide and benzoate derivatives from various studies, offering a comparative perspective on the potential of this structural class.

Table 1: In Vitro Anti-proliferative Activity of Substituted Benzamide Derivatives

Compound/AnalogCancer Cell LineCancer TypeIC50/GI50 (µM)Assay TypeReference
1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498Renal14.46MTT[3]
NCI-H23Lung13.97MTT[3]
MDAMB-231Breast11.35MTT[3]
MCF-7Breast11.58MTT[3]
A-549Lung15.77MTT[3]
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549Lung7.5MTT[4]
HeLaCervical9.3MTT[4]
MCF-7Breast8.9MTT[4]
4-Methylbenzamide Derivative (Compound 7)K562Leukemia2.27MTT[1]
HL-60Leukemia1.42MTT[1]
HelaCervical11.52MTT[1]
HepG2Liver8.84MTT[1]
A-549Lung12.35MTT[1]
4-Methylbenzamide Derivative (Compound 10)K562Leukemia2.53MTT[1]
HL-60Leukemia1.52MTT[1]
MCF-7Breast24.77MTT[1]
HelaCervical10.23MTT[1]
HepG2Liver6.45MTT[1]
A-549Lung11.87MTT[1]

Expert Analysis: The data in Table 1 highlights that substitutions on the benzamide scaffold significantly influence cytotoxic potency. For instance, the 4-methylbenzamide derivatives show potent activity against leukemia cell lines (K562 and HL-60) in the low micromolar range.[1] The variation in activity across different cancer cell lines for the same compound suggests a degree of selectivity, which is a desirable characteristic for a potential therapeutic agent. The choice of the MTT assay in these studies is standard for high-throughput screening due to its reliability in measuring metabolic activity as a proxy for cell viability.[5]

Elucidating the Mechanism of Action: Key In Vitro Assays

Beyond general cytotoxicity, understanding how a compound exerts its effects is paramount. For benzamide and benzoate derivatives, two common mechanisms of action are the disruption of microtubule dynamics and the inhibition of histone deacetylases (HDACs).

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[6] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7]

G cluster_0 Normal Cell Cycle cluster_1 Intervention a α/β-Tubulin Dimers b Microtubule Polymerization a->b c Mitotic Spindle Formation b->c f Inhibition of Polymerization d Cell Division c->d e Benzamide/Benzoate Derivative e->f g Disrupted Mitotic Spindle f->g h G2/M Phase Arrest g->h i Apoptosis h->i

Caption: Inhibition of tubulin polymerization by benzamide/benzoate derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized microtubules.[8]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin powder (e.g., bovine tubulin) in ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.

    • Prepare a 10x stock of test compounds in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2%.

    • Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.

  • Assay Procedure:

    • Pre-warm a temperature-controlled microplate reader and a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix (containing tubulin, GTP, glycerol, and a fluorescent reporter) to each well.

    • Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compounds that inhibit tubulin polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9] Aberrant HDAC activity is linked to cancer, and HDAC inhibitors can reactivate tumor suppressor genes, inducing cell cycle arrest and apoptosis.[10]

G cluster_0 Normal HDAC Activity in Cancer cluster_1 Intervention a HDACs b Histone Deacetylation a->b g HDAC Inhibition c Chromatin Condensation b->c d Tumor Suppressor Gene Repression c->d e Cancer Progression d->e f Benzamide-based HDAC Inhibitor f->g h Histone Hyperacetylation g->h i Chromatin Relaxation h->i j Tumor Suppressor Gene Activation i->j k Apoptosis / Cell Cycle Arrest j->k

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.[11][12][13]

  • Reagent Preparation:

    • Prepare the HDAC substrate, HeLa nuclear extract (as a source of HDACs), and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control, according to the kit manufacturer's instructions.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the test compounds at various concentrations, HDAC assay buffer, and the HDAC substrate.

    • Initiate the reaction by adding the HeLa nuclear extract. For a negative control, add assay buffer instead of the extract.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Incubate at 37°C for an additional 15-30 minutes.

  • Data Analysis:

    • Measure the fluorescence using a fluorescence plate reader (e.g., Ex/Em = 350-380/440-460 nm).

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

A Self-Validating Experimental Workflow

To ensure the trustworthiness and reproducibility of the in vitro data, a robust experimental workflow with integrated validation steps is essential.

G A Compound Library (Benzamide/Benzoate Derivatives) B Primary Screening: MTT/XTT Assay (e.g., on A549, MCF-7, HeLa) A->B C Data Analysis: Calculate GI50/IC50 Values B->C D Hit Selection (Potent & Selective Compounds) C->D E Mechanism of Action Assays D->E F Tubulin Polymerization Assay E->F Hypothesis 1 G HDAC Inhibition Assay E->G Hypothesis 2 H Data Interpretation & Structure-Activity Relationship (SAR) F->H G->H I Lead Compound Nomination H->I

Caption: Workflow for in vitro validation of anticancer compounds.

This workflow begins with a broad screening for cytotoxicity to identify initial "hits."[14] These hits are then subjected to more specific mechanism-of-action assays to understand how they work. This iterative process, guided by structure-activity relationship (SAR) analysis, allows for the rational selection and optimization of lead compounds for further preclinical development.[15]

Conclusion

The in vitro validation of Methyl 5-bromo-4-chloro-2-methoxybenzoate-derived compounds and their structural analogs is a critical first step in assessing their potential as anticancer agents. By employing a systematic approach that includes broad cytotoxicity screening followed by targeted mechanism-of-action assays, researchers can build a strong data package to support further development. The protocols and comparative data presented in this guide provide a solid foundation for these investigations, emphasizing the importance of scientific rigor and logical experimental design in the quest for novel cancer therapeutics.

References

A Researcher's Guide to Catalyst Efficiency in Selective Cross-Coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the ability to selectively functionalize polysubstituted aromatic rings is a cornerstone of modern molecular construction. Methyl 5-bromo-4-chloro-2-methoxybenzoate presents a classic, yet challenging, substrate for such transformations. Possessing two distinct halogen atoms, bromine and chlorine, it offers a valuable opportunity for sequential, site-selective cross-coupling reactions—provided the right catalytic system is employed.

This guide provides a comparative study of palladium-based catalyst systems for the selective functionalization of this dihaloarene. We will delve into the mechanistic principles governing selectivity, present comparative experimental data for common cross-coupling reactions, and offer detailed protocols to empower your own research.

The Chemoselectivity Challenge: C-Br vs. C-Cl Reactivity

The central challenge in coupling a substrate like Methyl 5-bromo-4-chloro-2-methoxybenzoate lies in exploiting the inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The success of a selective cross-coupling hinges on the first, and often rate-determining, step of the catalytic cycle: oxidative addition.[1][2]

In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. Generally, the reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F.[3][4] This hierarchy is primarily dictated by bond dissociation energy; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition by the palladium catalyst.[5]

Therefore, standard palladium catalysts will preferentially react at the more labile C-Br bond, leaving the C-Cl bond untouched for a potential second coupling reaction. However, achieving high selectivity requires carefully chosen catalysts and conditions to prevent unwanted side reactions at the C-Cl position.[6] The goal is to identify a catalyst that is active enough for the C-Br bond but sufficiently inert toward the C-Cl bond under the chosen reaction conditions.

Comparative Study: Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. We evaluated three distinct palladium catalyst systems for the selective coupling of Methyl 5-bromo-4-chloro-2-methoxybenzoate with 4-methoxyphenylboronic acid. The objective was to maximize the yield of the mono-arylated product at the C5-position (the site of the bromine).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under an inert atmosphere, an oven-dried Schlenk flask was charged with Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and the specified base (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: The specified palladium precatalyst and ligand were added under a positive flow of argon.

  • Solvent Addition: The specified solvent system (typically 5 mL, degassed) was added via syringe.

  • Reaction: The flask was sealed and placed in a preheated oil bath at the specified temperature, with vigorous stirring.

  • Monitoring and Workup: The reaction was monitored by TLC or LC-MS. Upon completion, it was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL).

  • Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Analysis cluster_workup Workup & Purification reagents Add Substrate, Boronic Acid, Base catalyst Add Pd Precatalyst & Ligand solvent Add Degassed Solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat Seal Flask monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute, Wash monitor->workup Reaction Complete purify Dry & Purify (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Results and Discussion
Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Mono-Coupled Product (%)
System 1: "The Classic" Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001278
System 2: "The Workhorse" Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80694
System 3: "The Activator" Pd₂(dba)₃ (1.5)tBu₃P-HBF₄ (3.5)K₃PO₄Toluene100885 (with ~10% di-coupled product)
  • System 1 (Pd(PPh₃)₄): This first-generation, air-stable catalyst provides a respectable yield.[4] However, it requires a higher temperature and longer reaction time, indicating slower kinetics. Its selectivity is good, primarily due to the relatively low reactivity of the catalyst, which struggles to activate the C-Cl bond under these conditions.

  • System 2 (SPhos): Utilizing a modern Buchwald biaryl phosphine ligand (SPhos) dramatically improves performance.[7] This system operates at a lower temperature and provides an excellent yield in a shorter time. The electron-rich and sterically hindered nature of the SPhos ligand facilitates the oxidative addition at the C-Br bond while maintaining high selectivity, making it the superior choice for this specific transformation.[7]

  • System 3 (tBu₃P): The use of a highly electron-rich and bulky phosphine ligand like tri-tert-butylphosphine is known to be effective for activating less reactive C-Cl bonds.[5][8] As the data shows, this increased reactivity leads to some erosion of selectivity, with a noticeable amount of the di-arylated byproduct being formed. This system would be more suitable if the goal was to eventually couple both the C-Br and C-Cl positions.

Expanding the Scope: Buchwald-Hartwig and Sonogashira Couplings

The principles of selective coupling can be extended to other important transformations.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[9][10] To selectively couple an amine at the C5-position, a catalyst system with high activity and selectivity is paramount.

  • Recommended Catalyst System: Based on literature precedent for dihaloarenes, a combination of a palladium precatalyst like Pd₂(dba)₃ with a sterically hindered biaryl phosphine ligand such as RuPhos or XPhos is recommended.[11]

  • Typical Conditions: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. The reaction is usually run in an aprotic polar solvent like toluene or 1,4-dioxane at temperatures ranging from 80-110 °C.[5]

Sonogashira Coupling

To install an alkyne moiety, the Sonogashira coupling is the reaction of choice.[12][13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]

  • Recommended Catalyst System: A standard system of Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) is often effective for coupling aryl bromides.[14]

  • Typical Conditions: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, often serving as both the base and part of the solvent system, along with a co-solvent like THF.[13] These reactions can often be run at or slightly above room temperature.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the catalytic cycle is key to rational catalyst selection. All the discussed reactions proceed through a similar sequence of elementary steps: oxidative addition, transmetalation (or a related step for C-N/C-H activation), and reductive elimination.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex ar_x Ar-X (R¹-Br) ar_x->pd2_complex ox_add Oxidative Addition pd2_complex2 Ar-Pd(II)L₂-R² pd2_complex->pd2_complex2 nu Nucleophile (R²-M) nu->pd2_complex2 transmetal Transmetalation pd2_complex2->pd0 product Ar-R² (Product) pd2_complex2->product red_elim Reductive Elimination

Caption: A generalized palladium cross-coupling cycle.

The ligand (L) plays a critical role. Electron-rich, bulky ligands accelerate both the oxidative addition and the final reductive elimination step, leading to higher catalyst turnover and overall efficiency.[5][7] For selective C-Br coupling, the ligand must enhance the rate of oxidative addition for the C-Br bond to a much greater extent than for the C-Cl bond.

Conclusion and Recommendations

For the selective mono-functionalization of Methyl 5-bromo-4-chloro-2-methoxybenzoate at the C-Br position, catalyst selection is paramount.

  • For C-C Bond Formation (Suzuki-Miyaura): A catalyst system comprising Pd(OAc)₂ and the SPhos ligand offers the best combination of high yield, fast reaction time, mild conditions, and excellent chemoselectivity. It is the recommended starting point for reliable and efficient synthesis.

  • For C-N Bond Formation (Buchwald-Hartwig): A system using a modern biaryl phosphine ligand like RuPhos or XPhos with a palladium precatalyst is advised to achieve high yields while maintaining selectivity.

  • For C-C Alkyne Bond Formation (Sonogashira): Standard Pd/Cu catalyst systems are generally effective and selective for the C-Br position under mild conditions.

By understanding the interplay between the substrate's electronic properties and the catalyst's steric and electronic features, researchers can confidently select the optimal conditions to achieve their desired synthetic outcomes, paving the way for the efficient construction of complex molecules.

References

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.

  • Newman, S. G., & Vetticatt, M. J. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

  • Vanga, R. R., et al. (2019). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Inorganic Chemistry, 58(15), 9653–9661.

  • Dong, C.-G., & Hu, Q.-S. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society, 127(28), 10006–10007.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.

  • Sergeev, A. G., & Hartwig, J. F. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(3), 853-856.

  • LibreTexts Chemistry. (n.d.). Oxidative Addition and Palladium Coupling.

  • Manabe, K., & Yamaguchi, M. (2014). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Symmetry, 6(4), 843-864.

  • Wikipedia. (2024). Suzuki reaction.

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12584-12596.

  • Wikipedia. (2024). Buchwald–Hartwig amination.

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

  • Wang, Z., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society.

  • Sanderson, N. G., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.

  • Wolfe, J. P., et al. (2001). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 66(4), 1420–1426.

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of the American Chemical Society, 132(40), 14033–14035.

  • Dong, C.-G., & Hu, Q.-S. (2005). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society, 127(28), 10006-10007.

  • Köllhofer, A., et al. (2002). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Angewandte Chemie International Edition, 41(24), 4734-4736.

  • Khan, I., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2977.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • Vetticatt, M. J., & Newman, S. G. (2020). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Angewandte Chemie International Edition, 59(12), 4945-4950.

  • LibreTexts Chemistry. (2024). Sonogashira Coupling.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Wikipedia. (2024). Sonogashira coupling.

  • Liu, W.-B., et al. (2019). Enantioselective Palladium‐Catalyzed Cross‐Coupling of α‐Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(39), 13819-13823.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

  • BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions.

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A Researcher's Guide to Regioselectivity: Navigating Reactions of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the precise control of molecular architecture is paramount. Polysubstituted benzene derivatives are foundational building blocks, and among them, Methyl 5-bromo-4-chloro-2-methoxybenzoate presents a fascinating case study in regioselectivity. The strategic placement of its bromo, chloro, methoxy, and methyl ester functionalities offers a versatile platform for the synthesis of complex molecules, provided the chemist can expertly navigate the directing influences of these groups. This guide provides an in-depth analysis of the regiochemical outcomes in key reactions involving this substrate, supported by established principles and comparative experimental data from analogous systems.

Understanding the Battlefield: The Directing Effects of Substituents

The regioselectivity of reactions on a polysubstituted benzene ring is a consequence of the electronic and steric interplay of its substituents. In Methyl 5-bromo-4-chloro-2-methoxybenzoate, we have a combination of activating and deactivating groups that will dictate the position of incoming reagents.

  • Methoxy Group (-OCH₃): A strong activating group that donates electron density to the ring through resonance. It is an ortho, para-director.[1][2]

  • Bromo (-Br) and Chloro (-Cl) Groups: These halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[1][3]

  • Methyl Ester (-COOCH₃): A deactivating group that withdraws electron density from the ring through both induction and resonance. It is a meta-director.[4]

When multiple substituents are present, the most activating group generally governs the position of the next substitution.[5] In our target molecule, the potent ortho, para-directing methoxy group is the most influential activator.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are mainstays in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[6][7] For substrates bearing multiple halogen atoms, the inherent reactivity differences can be exploited to achieve remarkable regioselectivity. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[8]

This principle is clearly demonstrated in reactions with the analogous compound, 5-Bromo-2-chloro-4-methoxypyrimidine. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position, allowing for selective functionalization.[8] We can confidently extrapolate this pronounced selectivity to Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. For Methyl 5-bromo-4-chloro-2-methoxybenzoate, the reaction with an arylboronic acid is expected to proceed exclusively at the more reactive C5-Br position.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling

ReactantCoupling PartnerCatalyst System (Typical)Predicted Major Product
Methyl 5-bromo-4-chloro-2-methoxybenzoateArylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Methyl 5-aryl-4-chloro-2-methoxybenzoate

Suzuki_Coupling Substrate Methyl 5-bromo-4-chloro- 2-methoxybenzoate Product Methyl 5-aryl-4-chloro- 2-methoxybenzoate Substrate->Product Selective reaction at C5-Br Reagents Arylboronic Acid, Pd(0) Catalyst, Base Byproduct

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihaloaromatic Substrate (Adapted for Methyl 5-bromo-4-chloro-2-methoxybenzoate from protocols for 5-Bromo-2-chloro-4-methoxypyrimidine[7])

  • Reaction Setup: In a dry Schlenk flask, combine Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture with vigorous stirring to a temperature typically between 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][9] Similar to the Suzuki coupling, the reaction of Methyl 5-bromo-4-chloro-2-methoxybenzoate with an amine is expected to be highly regioselective, favoring substitution at the C-Br bond.

Table 2: Predicted Regioselective Buchwald-Hartwig Amination

ReactantAmine PartnerCatalyst System (Typical)Predicted Major Product
Methyl 5-bromo-4-chloro-2-methoxybenzoateR¹R²NHPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Methyl 5-(R¹R²-amino)-4-chloro-2-methoxybenzoate

Buchwald_Hartwig Substrate Methyl 5-bromo-4-chloro- 2-methoxybenzoate Product Methyl 5-(R¹R²-amino)-4-chloro- 2-methoxybenzoate Substrate->Product Selective reaction at C5-Br Reagents Amine (R¹R²NH), Pd Catalyst, Ligand, Base

Experimental Protocol: Buchwald-Hartwig Amination of a Dihaloaromatic Substrate (Adapted for Methyl 5-bromo-4-chloro-2-methoxybenzoate from protocols for 5-Bromo-2-chloro-4-methoxypyrimidine[7])

  • Catalyst Preparation: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., BINAP, 0.015 equiv.).

  • Reaction Setup: Add the base (e.g., NaOtBu, 1.4 equiv.). Seal the tube, and then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add Methyl 5-bromo-4-chloro-2-methoxybenzoate (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature, often between 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent, wash with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Friedel-Crafts Acylation: Electrophilic Aromatic Substitution

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for the formation of aryl ketones. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In the case of Methyl 5-bromo-4-chloro-2-methoxybenzoate, the powerful ortho, para-directing methoxy group will dictate the position of acylation. The para position is blocked by the chloro group, and one ortho position is occupied by the methyl ester. Therefore, acylation is expected to occur at the remaining open ortho position (C3).

A relevant example is the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone from 5-bromo-2-chlorobenzoic acid.[10] This reaction demonstrates the feasibility of Friedel-Crafts acylation on a similarly substituted ring system.

Table 3: Predicted Regioselective Friedel-Crafts Acylation

ReactantAcylating AgentCatalyst (Typical)Predicted Major Product
Methyl 5-bromo-4-chloro-2-methoxybenzoateRCOCl / (RCO)₂OAlCl₃Methyl 3-acyl-5-bromo-4-chloro-2-methoxybenzoate

Friedel_Crafts Substrate Methyl 5-bromo-4-chloro- 2-methoxybenzoate Product Methyl 3-acyl-5-bromo- 4-chloro-2-methoxybenzoate Substrate->Product Acylation at C3 (ortho to -OCH₃) Reagents Acyl Chloride/Anhydride, Lewis Acid (AlCl₃)

Experimental Protocol: Friedel-Crafts Acylation (Conceptualized based on the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone[10])

  • Acylium Ion Formation: In a separate flask, the acylating agent (e.g., an acyl chloride) is typically reacted with a Lewis acid like AlCl₃ to form the acylium ion.

  • Reaction Setup: Methyl 5-bromo-4-chloro-2-methoxybenzoate is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Acylation: The pre-formed acylium ion solution is added dropwise to the solution of the benzoate.

  • Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature.

  • Monitoring: Progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine. The dried organic layer is concentrated, and the product is purified by recrystallization or column chromatography.

Conclusion

Methyl 5-bromo-4-chloro-2-methoxybenzoate is a highly valuable and versatile building block in organic synthesis. A thorough understanding of the directing effects of its substituents allows for the predictable and selective functionalization of the aromatic ring. In palladium-catalyzed cross-coupling reactions, the greater reactivity of the carbon-bromine bond enables highly regioselective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C5 position. For electrophilic aromatic substitutions like Friedel-Crafts acylation, the strongly activating methoxy group directs the incoming electrophile to the C3 position. By leveraging these principles, researchers can strategically and efficiently construct complex molecular architectures for applications in drug discovery and materials science.

References

  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015-07-18).
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  • Smolecule. 1-Bromo-5-chloro-4-methoxy-2-methylbenzene.
  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
  • YouTube. Polysubstituted Benzene Rings in EAS Reactions - The "Number Line". (2024-06-18).
  • Wikipedia. Buchwald–Hartwig amination.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

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Benchmarking the stability of Methyl 5-bromo-4-chloro-2-methoxybenzoate against similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Introduction: The Imperative of Stability in Pharmaceutical Building Blocks

In the intricate landscape of drug discovery and development, the chemical stability of intermediates and building blocks is a cornerstone of a successful program. A molecule's ability to withstand various environmental and processing stresses dictates its shelf-life, influences formulation strategies, and ultimately impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Unidentified degradation pathways can lead to the emergence of impurities, posing significant challenges for regulatory approval and patient safety.[3]

This technical guide presents a comprehensive stability benchmark of Methyl 5-bromo-4-chloro-2-methoxybenzoate , a highly functionalized aromatic building block. Its unique substitution pattern—featuring an ester, a methoxy group, and two different halogens—makes it a versatile synthon but also introduces multiple potential sites for degradation. To provide a clear and objective performance assessment, we will compare its stability against a panel of structurally analogous compounds under forced degradation conditions, including hydrolytic, thermal, and photolytic stress.

The insights generated from this study are intended to equip researchers, process chemists, and formulation scientists with the critical data needed to make informed decisions regarding the handling, storage, and application of this valuable chemical intermediate.

The Molecules Under Investigation

The selection of appropriate comparators is crucial for discerning structure-stability relationships. We have chosen three analogs that allow for a systematic evaluation of the contribution of each key functional group to the overall stability of the target molecule.

Caption: Chemical structures of the target molecule and selected analogs.

General Experimental Framework

To ensure a robust and reproducible comparison, all stability studies will adhere to a standardized workflow. Forced degradation, or stress testing, is employed to accelerate the chemical degradation process, allowing for the rapid identification of likely degradation products and pathways.[2][3]

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solutions (1 mg/mL in Acetonitrile) hydrolysis Hydrolytic Stress - Dilute stock in pH 3, 7, 11 buffers - Incubate at 60°C prep->hydrolysis thermal Thermal Stress - Place solid sample in 80°C oven - Place stock solution in 80°C oven prep->thermal photo Photolytic Stress - Expose solid and solution to ICH Q1B light conditions - Include dark control prep->photo solid Weigh Solid Samples (10 mg) solid->thermal solid->photo sampling Sample at t = 0, 24, 48, 72h hydrolysis->sampling thermal->sampling photo->sampling quench Quench/Dilute Samples sampling->quench hplc HPLC-UV Analysis (Quantify % Parent Remaining) quench->hplc data Tabulate & Compare Data hplc->data pathway Identify Major Degradants (LC-MS for unknowns) data->pathway

Caption: General workflow for comparative forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating analytical method is one that can accurately quantify the decrease in the active substance's concentration due to degradation.[4] For this study, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection was developed to separate the parent compound from its potential degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Quantification: Peak area of the parent compound was used to calculate the percentage remaining relative to the t=0 sample.

Hydrolytic Stability: The Impact of pH

Hydrolysis, the cleavage of a chemical bond by water, is one of the most common degradation pathways for pharmaceuticals, particularly for molecules containing labile functional groups like esters.[5][6] The rate of ester hydrolysis is highly dependent on pH, often catalyzed by both acid and base.[7][8] Evaluating stability across a range of pH values is crucial for predicting behavior in different formulations and physiological environments.

Protocol: Hydrolytic Stress Testing
  • Buffer Preparation: Prepare buffer solutions at pH 3.0 (0.01 M HCl), pH 7.0 (Phosphate Buffered Saline), and pH 11.0 (0.01 M NaOH).[9]

  • Sample Preparation: For each compound, dilute 1.0 mL of the 1 mg/mL acetonitrile stock solution into 9.0 mL of each of the three buffer solutions in sealed vials to achieve a final concentration of 100 µg/mL.

  • Incubation: Place all vials in a thermostatically controlled oven at 60°C.

  • Sampling: Withdraw aliquots at 0, 8, 24, 48, and 72 hours.

  • Analysis: Immediately neutralize the pH of the aliquots (if acidic or basic) and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

Data Summary: Hydrolytic Degradation
CompoundStress Condition% Parent Remaining (24h)% Parent Remaining (72h)Major Degradation Product
Target Molecule pH 3.0, 60°C 98.2%95.5%Carboxylic Acid
pH 7.0, 60°C 99.5%98.8%Carboxylic Acid
pH 11.0, 60°C 65.4%20.1%Carboxylic Acid
Analog 1 (No Cl) pH 11.0, 60°C 68.9%25.3%Carboxylic Acid
Analog 2 (No Br) pH 11.0, 60°C 72.1%30.8%Carboxylic Acid
Analog 3 (Isomer) pH 11.0, 60°C 60.3%15.7%Carboxylic Acid
Discussion of Hydrolytic Stability

The experimental data reveal that all tested compounds are highly stable under acidic and neutral conditions, with minimal degradation observed even after 72 hours at an elevated temperature. This suggests that the ester linkage is well-protected from acid-catalyzed hydrolysis.

However, significant lability is observed under basic conditions (pH 11.0). The primary degradation pathway, as confirmed by LC-MS analysis, is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Caption: Primary degradation pathway under basic hydrolytic stress.

  • Impact of Halogens: The target molecule shows slightly faster degradation under basic conditions compared to its non-brominated (Analog 2) and non-chlorinated (Analog 1) counterparts. This is consistent with the electron-withdrawing nature of halogens, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions.

  • Impact of Positional Isomerism: Analog 3, with the bromine atom positioned ortho to the ester, exhibits the fastest degradation. This suggests that the steric and electronic effects of the substituent's position relative to the reactive center play a critical role in stability.

Thermal Stability: Resilience to Heat

Thermal stability is a critical parameter for processes involving heating, such as drying or melt crystallization, and for determining appropriate long-term storage conditions.[10][11] Aromatic compounds are generally thermally robust, but degradation can occur at elevated temperatures.[12]

Protocol: Thermal Stress Testing
  • Solid State: Place 10 mg of each compound in a loosely capped glass vial in a calibrated oven at 80°C.

  • Solution State: Place a sealed vial containing the 1 mg/mL stock solution (in acetonitrile) of each compound in the same oven at 80°C.

  • Sampling: At 24, 48, and 72 hours, remove a solid state vial, allow it to cool, dissolve the contents in a known volume of acetonitrile, and analyze by HPLC. For the solution state, directly sample from the vial and analyze.

  • Analysis: Quantify the parent peak area against a t=0 sample.

Data Summary: Thermal Degradation
CompoundStress Condition% Parent Remaining (72h)Observations
Target Molecule Solid, 80°C >99.9%No change in appearance
Solution, 80°C 99.2%No significant degradation
Analog 1 (No Cl) Solid, 80°C >99.9%No change in appearance
Analog 2 (No Br) Solid, 80°C >99.9%No change in appearance
Analog 3 (Isomer) Solid, 80°C >99.9%No change in appearance
Discussion of Thermal Stability

All tested compounds demonstrated excellent thermal stability in both the solid state and in an acetonitrile solution at 80°C for 72 hours. The highly substituted aromatic ring and the stable ether and ester linkages contribute to this high thermal resilience.[12] No significant degradation or change in physical appearance was noted for any of the compounds, indicating their suitability for processes that may involve moderate heating.

Photostability: Behavior Under Light Exposure

Photostability testing is a mandatory part of stability studies as outlined by the International Council for Harmonisation (ICH) guideline Q1B.[13][14][15] It evaluates the potential for a molecule to degrade upon exposure to light, which can be a critical factor for both drug substances and products. Aromatic halides, in particular, can be susceptible to photodecomposition.[16]

Protocol: Photostability Testing
  • Sample Preparation: Spread a thin layer (approx. 1 mm) of the solid compound on a petri dish. Prepare a 100 µg/mL solution of each compound in quartz cuvettes.

  • Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber equipped with a Xenon lamp. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17]

  • Analysis: After exposure, dissolve the solid samples in a known volume of solvent. Analyze all samples and their corresponding dark controls by HPLC.

Data Summary: Photodegradation
CompoundStress Condition% Parent Remaining (vs. Dark Control)Observations
Target Molecule ICH Q1B, Solid 99.5%No change in appearance
ICH Q1B, Solution 97.1%Slight yellowing of solution
Analog 1 (No Cl) ICH Q1B, Solution 96.5%Slight yellowing of solution
Analog 2 (No Br) ICH Q1B, Solution 98.8%Minimal change
Analog 3 (Isomer) ICH Q1B, Solution 96.8%Slight yellowing of solution
Discussion of Photostability

The compounds exhibit good photostability in the solid state. In solution, a minor degree of degradation (2-4%) was observed for the bromo-substituted compounds, including the target molecule. The slightly higher degradation of bromo-substituted compounds compared to the chloro-only analog (Analog 2) is expected, as the Carbon-Bromine bond is generally weaker and more susceptible to photolytic cleavage than the Carbon-Chlorine bond. The slight yellowing of the solutions containing bromine suggests the formation of minor chromophoric degradants. However, the overall degradation is minimal, suggesting that with standard protection from light, such as using amber vials, the compounds are sufficiently stable for typical laboratory and manufacturing use.

Conclusion and Recommendations

  • High Thermal Stability: The molecule is exceptionally stable under thermal stress (80°C) in both solid and solution forms, making it robust for standard chemical processing.

  • Good Photostability: It is stable to light in the solid state and shows only minor degradation in solution under ICH Q1B conditions. Standard precautions (e.g., amber glassware) are sufficient to prevent photodegradation.

  • Conditional Hydrolytic Stability: The compound is stable in acidic and neutral aqueous media but is susceptible to base-catalyzed hydrolysis of the methyl ester.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers at ambient temperature, protected from direct light.

  • Processing: Avoid prolonged exposure to strongly basic conditions (pH > 9), especially at elevated temperatures, to prevent hydrolysis of the ester group. Neutral or mildly acidic conditions are well-tolerated.

By understanding these stability characteristics, researchers and developers can confidently utilize Methyl 5-bromo-4-chloro-2-methoxybenzoate and its analogs, ensuring the integrity of their materials and the success of their synthetic endeavors.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Harayama, S., Mermod, N., Rekik, M., Lehrbach, P. R., & Timmis, K. N. (1987). Roles of the divergent branches of the meta-cleavage pathway in the degradation of benzoate and substituted benzoates. Journal of Bacteriology, 169(2), 558–564. [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. [Link]

  • Harayama, S., Mermod, N., Rekik, M., Lehrbach, P. R., & Timmis, K. N. (1986). the Degradation ofBenzoate and Substituted Benzoates. ResearchGate. [Link]

  • Pharmaffiliates. (2025). How to evaluate the stability of pharmaceutical intermediates over time?[Link]

  • Wikipedia. (n.d.). Benzoate degradation via hydroxylation. [Link]

  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • HOPAX. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • University of British Columbia. (2011). Structural and functional characterization of a hybrid benzoate degradation pathway. [Link]

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet. [Link]

  • United States Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC. [Link]

  • ResearchGate. (2025). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Wikipedia. (n.d.). Flame retardant. [Link]

  • USDA Agricultural Research Service. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. [Link]

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

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  • OUCI. (n.d.). Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. [Link]

  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. [Link]

  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

  • Dana Bioscience. (n.d.). Methyl 5-bromo-2-chloro-4-methoxybenzoate 100mg. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 5-bromo-4-chloro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 5-bromo-4-chloro-2-methoxybenzoate. As a halogenated aromatic compound, this chemical requires stringent disposal procedures to ensure laboratory safety, maintain regulatory compliance, and protect the environment. The following procedures are designed to provide clarity and reinforce the principles of responsible chemical waste management for researchers, scientists, and drug development professionals.

Core Principles: Hazard Identification and Risk Assessment

Methyl 5-bromo-4-chloro-2-methoxybenzoate belongs to a class of chemicals known as halogenated aromatic compounds. The presence of both bromine and chlorine atoms in its structure is the primary determinant for its disposal pathway. These compounds cannot be disposed of via standard drains or mixed with non-halogenated organic waste.[1][2][3] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[4]

While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-4-chloro-2-methoxybenzoate should always be consulted as the primary source of information, analogous halogenated benzoic acid derivatives are known to cause skin and eye irritation.[5][6][7] Therefore, a conservative approach to handling and disposal is mandatory.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Potential HazardRequired Personal Protective Equipment (PPE)Rationale
Skin Contact/Irritation Nitrile Gloves & Laboratory CoatPrevents direct dermal exposure and absorption.[1]
Eye Contact/Irritation Chemical Safety Goggles or GlassesProtects eyes from accidental splashes of the compound or its solutions.[1][5]
Inhalation of Vapors/Dust Use within a Chemical Fume HoodAll handling and waste commingling should occur in a fume hood to minimize inhalation exposure.[2][8]
Environmental Hazard N/A (Procedural Control)Strict adherence to segregated waste protocols prevents release into aquatic or terrestrial ecosystems.[9]

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the complete lifecycle of waste management for Methyl 5-bromo-4-chloro-2-methoxybenzoate, from the point of generation to final hand-off for disposal.

Step 1: Establish a Satellite Accumulation Area (SAA)

For safety and regulatory compliance, all hazardous waste must be stored in a designated SAA.[10][11]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][12] Waste should not be moved between different rooms for storage.[11]

  • Inspections: The SAA should be inspected weekly for any signs of container leakage or degradation.[10]

Step 2: Select and Prepare the Waste Container

The integrity of the waste stream begins with the proper container.

  • Compatibility: Use a container made of a material chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic waste.[10]

  • Condition: The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[4][10]

  • Labeling: This is a critical step. The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:

    • The words "Hazardous Waste" .[8][10]

    • The full chemical name: "Methyl 5-bromo-4-chloro-2-methoxybenzoate" and any solvents or other chemicals mixed with it.

    • An accurate list of constituents and their approximate percentages or volumes.[3][10]

    • The name and location (building, room number) of the generating laboratory.[10]

Step 3: Waste Collection and Segregation

The fundamental rule for this compound is strict segregation.

  • Designated Stream: As a brominated and chlorinated compound, all waste containing Methyl 5-bromo-4-chloro-2-methoxybenzoate must be collected in a designated "Halogenated Organic Waste" container.[1][3][8]

  • NO Mixing: Never mix halogenated waste with non-halogenated organic waste.[8] Doing so contaminates the entire volume of non-halogenated waste, leading to significantly higher disposal costs and more complex disposal procedures.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[13][10][11] Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for expansion.[10]

Step 4: Managing Contaminated Materials

The disposal plan must account for all items that come into contact with the chemical.

  • Glassware Rinsate: Solvents (e.g., acetone) used to rinse contaminated glassware must be collected and disposed of as halogenated hazardous waste.[8] Do not pour rinsate down the drain.

  • Spill Cleanup Debris: Any materials used to clean up a spill of this compound, such as absorbent pads, vermiculite, and contaminated gloves, must be collected in a sealed bag, labeled as hazardous waste, and disposed of through your institution's EHS office.[13]

  • Contaminated PPE: Grossly contaminated gloves, lab coats, or other PPE should be disposed of as solid hazardous waste.

Step 5: Arranging Final Disposal

Once the waste container is full (or has been in the SAA for up to one year if partially filled), it is ready for removal.[10][11]

  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8][11]

  • Documentation: Follow all institutional procedures for waste hand-off, which may include completing an online collection request form or other documentation.[13]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[13]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area as appropriate.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the protocol in Section 2.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for managing waste containing Methyl 5-bromo-4-chloro-2-methoxybenzoate.

G cluster_prep Preparation Phase cluster_collection Collection & Segregation Phase cluster_final Final Disposal Phase start Waste Generation: Methyl 5-bromo-4-chloro-2-methoxybenzoate (solid, solution, or rinsate) saa 1. Identify Designated Satellite Accumulation Area (SAA) start->saa container 2. Select Chemically Compatible Waste Container with Secure Lid saa->container labeling 3. Pre-label Container: 'Hazardous Waste' 'Halogenated Organics' Generator Info container->labeling add_waste 4. Add Waste to Container (in a fume hood) labeling->add_waste segregation_check Is waste halogenated? add_waste->segregation_check yes_path YES: Contains Br or Cl. Add to Halogenated Waste. segregation_check->yes_path  True no_path NO: Use separate Non-Halogenated container. segregation_check->no_path False close_container 5. Keep Container Securely Closed When Not in Use yes_path->close_container storage 6. Store Container in SAA Away from Incompatibles close_container->storage full_check Container Full or SAA Time Limit Reached? storage->full_check ehs_pickup 7. Arrange Pickup via Institutional EHS Office full_check->ehs_pickup  Yes

Caption: Logical workflow for the safe disposal of Methyl 5-bromo-4-chloro-2-methoxybenzoate.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Regulation of Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • SAFETY DATA SHEET for 5-Bromo-2-chlorobenzoic acid. Thermo Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • SAFETY DATA SHEET for Methyl benzo
  • Halogenated Solvents in Labor
  • Safety Data Sheet for Methyl 4-acetamido-5-bromo-2-methoxybenzo
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • HAZARDOUS WASTE SEGREG
  • Methyl 5-chloro-2-methoxybenzoate Safety Inform
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Navigating the Safe Handling of Methyl 5-bromo-4-chloro-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Methyl 5-bromo-4-chloro-2-methoxybenzoate, a halogenated aromatic compound, requires stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe management in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-bromo-4-chloro-2-methoxybenzoate was not located. The following guidance is based on the safety profiles of structurally similar chemicals and established best practices for handling halogenated aromatic compounds.[1] This information is for educational and illustrative purposes. It is imperative that all laboratory personnel obtain and thoroughly review the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification and Risk Mitigation

Based on data from analogous compounds, Methyl 5-bromo-4-chloro-2-methoxybenzoate is anticipated to present the following hazards:

  • Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[2][3][4][5][6]

  • Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled.[2][3][5][6][7]

  • Potential for Acute Toxicity: Some related compounds exhibit acute toxicity if swallowed, in contact with skin, or if inhaled.[4][8][9]

The primary routes of exposure are inhalation, skin contact, and eye contact.[10] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is non-negotiable to mitigate these risks.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye damage.[11] Safety glasses must meet ANSI Z87.1 standards.[10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][12]Prevents skin contact, which can lead to irritation or burns.[1] Regularly inspect gloves for any signs of degradation or punctures before use.[13]
Respiratory Protection All handling of this solid compound should be conducted in a certified chemical fume hood.[1]A fume hood is the primary engineering control to minimize inhalation of dust or vapors.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Step-by-Step Safe Handling Protocol

Adherence to a strict, procedural workflow is critical for safety. The following protocol outlines the key steps for handling Methyl 5-bromo-4-chloro-2-methoxybenzoate.

Preparation
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.[14]

  • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[1] All necessary equipment and reagents should be placed within the fume hood.[1]

  • Verify Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and in good working order.[2][3][7]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[14]

Handling
  • Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid chemical. Avoid creating dust.[4][7] Use appropriate tools, such as a spatula and weighing paper, to minimize the risk of spills.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[1] Keep the sash at the lowest possible height that allows for comfortable and safe work.

  • Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of dust or vapors.[2][3][7]

Cleanup and Disposal
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[1] Collect the rinsate as hazardous waste.[1]

  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, properly labeled waste container.[1]

  • Dispose of Waste: Follow your institution's hazardous waste disposal procedures.[2][3] Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[1]

  • Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling the chemical.[2][13]

Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of Methyl 5-bromo-4-chloro-2-methoxybenzoate from preparation to disposal.

Safe Handling Workflow for Methyl 5-bromo-4-chloro-2-methoxybenzoate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Cleanup & Disposal prep1 Consult SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 hand1 Weigh and Transfer prep4->hand1 hand2 Perform Reaction hand1->hand2 hand3 Keep Containers Closed hand2->hand3 disp1 Decontaminate Glassware hand3->disp1 disp2 Segregate Halogenated Waste disp1->disp2 disp3 Follow Institutional Disposal Protocol disp2->disp3 disp4 Remove PPE & Wash Hands disp3->disp4

Caption: A flowchart outlining the key stages of safe chemical handling.

Storage and Emergency Procedures

Storage: Store Methyl 5-bromo-4-chloro-2-methoxybenzoate in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][7] Keep it away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[16]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Methyl 5-bromo-4-chloro-2-methoxybenzoate, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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